5F-ADBICA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2/c1-20(2,3)17(18(22)25)23-19(26)15-13-24(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H2,22,25)(H,23,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZSOCZDFSHNCL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032638 | |
| Record name | 5F-ADBICA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801338-27-1 | |
| Record name | 5-Fluoro-ADBICA, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5F-ADBICA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5F-ADBICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H280G9O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5F-ADBICA: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5F-ADBICA, also known as 5F-ADB-PICA, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class.[1] Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by targeting the human cannabinoid receptors CB1 and CB2.[2] Due to its high potency and potential for severe adverse health effects, this compound is a compound of significant interest in the fields of forensic science, pharmacology, and toxicology. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and analytical methodologies.
Chemical Structure and Physicochemical Properties
This compound is characterized by an indole (B1671886) core, a 5-fluoropentyl chain attached to the indole nitrogen, and a tert-leucinamide moiety linked at the 3-position of the indole ring.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide | [3] |
| Synonyms | 5F-ADB-PICA | [1] |
| Molecular Formula | C₂₀H₂₈FN₃O₂ | [3] |
| Molecular Weight | 361.461 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, acetonitrile, and acetone. Low solubility in water. | [5] |
Biological Activity and Mechanism of Action
This compound is a potent agonist at both the CB1 and CB2 receptors.[1] The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in modulating inflammation.[6]
Receptor Binding and Functional Activity
The potency of this compound is demonstrated by its low nanomolar effective concentrations (EC₅₀) required to activate the CB1 and CB2 receptors.
Table 2: In Vitro Pharmacological Data for this compound
| Parameter | Receptor | Value | Reference(s) |
| EC₅₀ | CB1 | 0.77 nM | [1][2] |
| EC₅₀ | CB2 | 1.2 nM | [1][2] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways
Upon binding to the G-protein coupled receptors CB1 and CB2, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and various ion channels.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biochemprime.com [biochemprime.com]
- 3. swgdrug.org [swgdrug.org]
- 4. caymanchem.com [caymanchem.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mechanism of Action of 5F-ADBICA on Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
5F-ADBICA (also known as 5F-ADB-PICA) is a potent, indole-based synthetic cannabinoid that has been identified in forensic and pharmacological research. As a high-efficacy agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors, it exhibits a strong interaction with the endocannabinoid system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional activity, and the primary signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular pharmacology of this compound. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with human cannabinoid receptors.
| Parameter | Receptor | Value (nM) | Assay Type | Reference |
| EC50 | CB1 | 0.77 | Fluorometric Assay of Membrane Potential | [1] |
| CB2 | 1.2 | Fluorometric Assay of Membrane Potential | [1] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Mechanism of Action
This compound acts as a potent agonist at both CB1 and CB2 receptors.[1] Its mechanism of action is primarily initiated by binding to these G protein-coupled receptors (GPCRs), which are predominantly coupled to the inhibitory G protein, Gαi/o.
G Protein-Coupled Signaling Pathway
Upon binding of this compound to the CB1 or CB2 receptor, a conformational change is induced in the receptor, leading to the activation of the associated Gαi/o protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), and alters gene expression and cellular function.
β-Arrestin Recruitment
In addition to G protein-dependent signaling, agonist binding to GPCRs can also initiate G protein-independent signaling cascades through the recruitment of β-arrestin proteins. Following agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This interaction sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating distinct signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. While not yet quantitatively characterized for this compound, this is a likely component of its mechanism of action.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound's mechanism of action.
Radioligand Displacement Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid receptor agonist (e.g., [³H]CP55,940).
-
Unlabeled test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorometric Assay of Membrane Potential
This functional assay was used to determine the EC₅₀ values of this compound. It measures changes in cell membrane potential upon receptor activation.
Materials:
-
AtT20 cells stably expressing human CB1 or CB2 receptors.
-
FLIPR Membrane Potential Assay Kit (or similar).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the AtT20-hCB1/hCB2 cells into the microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye prepared in assay buffer to each well. Incubate for 30-60 minutes at 37°C to allow the dye to load into the cells.
-
Compound Addition: Prepare serial dilutions of this compound. The fluorescence plate reader is programmed to add the compound dilutions to the wells while simultaneously monitoring the fluorescence signal.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compound. Agonist activation of the Gαi/o-coupled CB1/CB2 receptors leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, which is detected as a change in fluorescence.
-
Data Analysis: The change in fluorescence is plotted against the log of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.
Materials:
-
CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Stimulation: Pre-incubate the cells with the PDE inhibitor. Then, stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of this compound.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gαi/o-coupled receptor agonist. Plot the measured cAMP levels against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay (General Protocol)
This assay quantifies the recruitment of β-arrestin to the cannabinoid receptor upon agonist binding.
Materials:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx), co-expressing the cannabinoid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
Assay buffer and detection reagents specific to the assay technology.
-
Test compound (this compound).
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Dispense the engineered cells into the microplate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. The proximity of the receptor and β-arrestin due to recruitment allows for the reconstitution of the enzyme, which then acts on a substrate to produce a chemiluminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for β-arrestin recruitment.
Conclusion
This compound is a high-potency agonist at both CB1 and CB2 receptors, primarily signaling through the Gαi/o pathway to inhibit adenylyl cyclase and reduce intracellular cAMP levels. The potential for β-arrestin recruitment suggests a more complex signaling profile that could contribute to receptor desensitization and G protein-independent signaling. The quantitative data and detailed experimental protocols provided in this guide offer a foundational understanding of the molecular mechanisms underlying the effects of this compound, which is crucial for ongoing research and the development of potential therapeutic interventions or countermeasures. Further studies are warranted to fully elucidate the binding kinetics (Ki values) and the biased signaling properties of this potent synthetic cannabinoid.
References
In Vitro Metabolism of 5F-ADBICA in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid 5F-ADBICA (also known as 5F-ADB) in human liver microsomes (HLMs). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in drug metabolism, toxicology, and forensic science.
Introduction
This compound (methyl 2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl] amino}-3,3-dimethylbutanoate) is a potent indazole-based synthetic cannabinoid that has been frequently identified in cases of intoxication and fatalities worldwide.[1][2] Understanding its metabolic fate is crucial for developing analytical methods for its detection in biological samples and for assessing the potential toxicological risks associated with its use. In vitro studies using human liver microsomes are a cornerstone for elucidating the primary metabolic pathways of xenobiotics, providing critical data on metabolic stability and the enzymes involved.
Metabolic Pathways of this compound
The in vitro metabolism of this compound in human liver microsomes is extensive and rapid, characterized by several key biotransformation reactions.[1][3] The primary metabolic routes include ester hydrolysis and oxidative defluorination, followed by hydroxylation and further oxidation.[3][4]
The major metabolic transformations observed are:
-
Ester Hydrolysis: The most prominent pathway, leading to the formation of 5F-ADB carboxylic acid.[3][4]
-
Oxidative Defluorination: A significant reaction resulting in the replacement of the fluorine atom with a hydroxyl group, which can be further oxidized.[1][3]
-
Hydroxylation: Monohydroxylation can occur on the fluoropentyl chain and the indazole ring.[1]
-
N-Dealkylation: Removal of the pentyl chain.[3]
-
Dehydrogenation: Formation of a double bond.[3]
-
Glucuronidation: A phase II conjugation reaction.[3]
These reactions can also occur in combination, leading to a diverse array of metabolites.[3] For instance, a metabolite can undergo both ester hydrolysis and oxidative defluorination.[1]
Quantitative Metabolic Data
The metabolic stability of this compound has been assessed, revealing its rapid degradation in human liver microsomes. The following table summarizes the key quantitative parameters reported in the literature.
| Parameter | Value | Reference |
| Half-life (t1/2) | 3.1 min | [1] |
| Intrinsic Clearance (CLint) | 256.2 mL min-1 kg-1 | [1] |
| Hepatic Clearance (CLh) | 18.6 mL min-1 kg-1 | [1] |
| Extraction Ratio (E) | 0.93 | [1] |
| Remaining Parent Compound (after 1 hr) | < 3.3% | [3][4] |
| Remaining Parent Compound (after 3 hr) | Not detected | [3][4] |
Experimental Protocols
The following sections detail the typical experimental procedures for studying the in vitro metabolism of this compound in human liver microsomes.
Incubation with Human Liver Microsomes
A standard workflow for HLM incubation experiments is depicted below.
Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold) or other suitable organic solvent for quenching
-
High-purity water and formic acid for mobile phases
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent like methanol.
-
The incubation mixture is prepared by adding pooled HLMs to a phosphate buffer.
-
The HLM mixture is pre-incubated at 37°C for a short period.
-
The metabolic reaction is initiated by adding the NADPH regenerating system and the this compound substrate (a typical final concentration is 5 µmol/L).[3][4]
-
The mixture is incubated at 37°C for a specified duration, with samples collected at various time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes) to monitor the reaction progress.[1][3][4]
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
-
The samples are centrifuged, and the supernatant is collected for analysis.
Analytical Methodology
Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument.[1][3]
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is typically used for separation.[5]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.[5][6]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[1][4]
-
Data Acquisition: Full-scan MS and data-dependent MS/MS (dd-MS²) or similar acquisition modes are employed to detect the parent drug and its metabolites.[6]
-
Metabolite Identification: Metabolites are identified based on their accurate mass measurements, retention times, and fragmentation patterns observed in the MS/MS spectra. Software-assisted data mining is often utilized to facilitate this process.[3][4]
Conclusion
The in vitro metabolism of this compound in human liver microsomes is rapid and extensive, primarily driven by ester hydrolysis and oxidative defluorination. A multitude of phase I and phase II metabolites are formed, highlighting the complex biotransformation of this synthetic cannabinoid. The data and protocols summarized in this guide provide a foundational understanding for researchers engaged in the study of this compound and other novel psychoactive substances. Accurate identification of its metabolites is paramount for forensic investigations and for a comprehensive assessment of its pharmacological and toxicological profile.
References
- 1. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
The Pharmacological Profile of 5F-ADBICA and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 5F-ADBICA (also known as 5F-ADB-PICA), a potent indole-based synthetic cannabinoid receptor agonist (SCRA). The document details its interaction with cannabinoid receptors, its predicted metabolic fate, and the anticipated pharmacological activity of its metabolites. Due to a lack of direct metabolism studies on this compound, this guide infers its metabolic pathways based on closely related analogues. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding. Detailed experimental protocols for the methodologies cited are also provided.
Introduction
This compound (N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide) is a synthetic cannabinoid that has been identified in forensic and toxicological cases.[1] Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by acting on the cannabinoid receptors, CB1 and CB2.[2] However, many SCRAs, including this compound, exhibit significantly higher potency and efficacy than THC, leading to a greater potential for severe adverse health effects.[3] Understanding the complete pharmacological and metabolic profile of this compound is crucial for the scientific and medical communities to predict its effects, develop analytical detection methods, and manage clinical presentations of intoxication.
Pharmacological Profile of this compound
This compound is a potent and high-efficacy agonist at both the CB1 and CB2 receptors.[1][4] Its activity is characterized by its strong binding affinity and robust activation of downstream signaling pathways.
Receptor Binding and Functional Activity
The functional activity of this compound has been quantified using in vitro assays. It demonstrates potent agonism at both CB1 and CB2 receptors, with EC₅₀ values in the low nanomolar range, indicating high potency.[1][4] This is significantly more potent than THC.
| Compound | Receptor | Parameter | Value (nM) | Assay Type | Reference |
| This compound | CB1 | EC₅₀ | 0.77 | Fluorometric Membrane Potential | [1] |
| This compound | CB2 | EC₅₀ | 1.2 | Fluorometric Membrane Potential | [1] |
Table 1: In Vitro Functional Activity of this compound at Cannabinoid Receptors.
Signaling Pathways
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[5] This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5]
Simultaneously, the βγ-subunits of the G-protein can modulate ion channels, typically leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[6] These actions collectively reduce neuronal excitability and inhibit neurotransmitter release at the presynaptic terminal.[7] Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, which is involved in regulating gene expression and cellular proliferation.[5] this compound is also expected to engage β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as initiating its own signaling cascades.[4]
Metabolism of this compound
Direct experimental studies on the metabolism of this compound are not available in the published literature. However, its metabolic fate can be predicted with high confidence based on studies of structurally analogous synthetic cannabinoids, particularly those with an indole (B1671886) or indazole core, a tert-leucinamide side chain, and a 5-fluoropentyl tail.[8] The primary site of metabolism is the liver, mediated largely by cytochrome P450 (CYP) enzymes.
The predicted major metabolic pathways for this compound are:
-
Amide Hydrolysis: Cleavage of the amide bond connecting the tert-leucinamide moiety to the indole core, resulting in 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
-
Hydroxylation of the Fluoropentyl Chain: Oxidation of the N-alkyl chain at various positions, most commonly at the terminal (ω) and penultimate (ω-1) carbons.
-
Oxidative Defluorination: Replacement of the fluorine atom with a hydroxyl group, forming a 5-hydroxypentyl metabolite. This can be further oxidized to a carboxylic acid (pentanoic acid) metabolite.
-
Hydroxylation of the Indole Core: Addition of a hydroxyl group to the aromatic indole ring system.
-
Multiple Reactions: Combinations of the above pathways, such as hydroxylation of the pentyl chain followed by amide hydrolysis.
Pharmacological Profile of this compound Metabolites
There is no specific pharmacological data available for the metabolites of this compound. However, research on the metabolites of other potent SCRAs provides valuable insights.[1] Generally, metabolites that have undergone hydroxylation or oxidative defluorination but retain the core pharmacophore often exhibit significant affinity and agonist activity at CB1 and CB2 receptors.[1] In some cases, hydroxylated metabolites can be as potent as the parent compound.
Conversely, metabolites formed via amide or ester hydrolysis, resulting in a carboxylic acid functionality, typically show greatly reduced or no activity at cannabinoid receptors.[1] Therefore, it is plausible that the hydroxylated and defluorinated metabolites of this compound contribute to the overall duration and profile of its pharmacological effects, while the amide hydrolysis product is likely inactive.
| Metabolite Type | Predicted Receptor Activity | Rationale | Reference |
| Amide Hydrolysis Metabolite | Inactive | The presence of a carboxylic acid group typically abolishes activity at cannabinoid receptors. | [1] |
| Pentyl-Chain Hydroxylated Metabolites | Active | Hydroxylated metabolites of other SCRAs often retain high potency and efficacy. | [1] |
| Oxidative Defluorination Metabolite | Active | The resulting 5-hydroxypentyl metabolite is expected to be an active cannabinoid agonist. | [1] |
| Indole Core Hydroxylated Metabolites | Likely Active | Activity depends on the position of hydroxylation, but often retained. | [1] |
Table 2: Predicted Pharmacological Activity of this compound Metabolites.
Experimental Protocols
The characterization of this compound and its metabolites relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This assay is used to identify Phase I metabolites generated by CYP enzymes.
-
Preparation: Pooled human liver microsomes (HLMs) are thawed on ice. A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), MgCl₂, and the HLM suspension.
-
Incubation: this compound (typically at a concentration of 1-10 µM) is added to the pre-warmed reaction mixture.
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate).
-
Time Course: The mixture is incubated at 37°C with gentle agitation. Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The reaction in each aliquot is quenched by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Analysis: The supernatant is analyzed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to separate and identify the parent compound and its metabolites based on their retention times and accurate mass measurements.[2]
Fluorometric Membrane Potential Assay
This functional assay measures the agonist activity of a compound by detecting changes in cell membrane potential.
-
Cell Culture: Cells (e.g., CHO or HEK293) stably expressing the human CB1 or CB2 receptor are cultured in 96-well plates until they form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent voltage-sensitive dye in a buffer solution at 37°C. The dye distributes across the cell membrane according to the membrane potential.
-
Compound Addition: Serial dilutions of this compound (or other test compounds) are added to the wells. A known agonist is used as a positive control, and a vehicle solution is used as a negative control.
-
Signal Detection: The plate is immediately placed in a fluorescence plate reader. Changes in fluorescence, which correspond to changes in membrane potential (hyperpolarization upon CB1/CB2 activation), are measured over time.
-
Data Analysis: The peak change in fluorescence is used to generate dose-response curves. EC₅₀ values are calculated from these curves to determine the potency of the compound.
Conclusion
This compound is a highly potent synthetic cannabinoid receptor agonist at both CB1 and CB2 receptors. While direct metabolic data for this compound is currently unavailable, analysis of structurally similar compounds allows for a reliable prediction of its metabolic pathways, which include amide hydrolysis, hydroxylation, and oxidative defluorination. The resulting hydroxylated and defluorinated metabolites are expected to retain significant pharmacological activity, potentially contributing to the overall toxicological profile and duration of effect of the parent compound. The provided methodologies serve as a foundation for researchers aiming to further elucidate the complex pharmacology and metabolism of this and other emerging synthetic cannabinoids. Further research is imperative to isolate and characterize the metabolites of this compound and to quantify their specific activities at cannabinoid receptors to fully comprehend its public health risk.
References
- 1. Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic characteristic profiling of 1-amino-3,3-dimethyl-1-oxobutan-2-yl-derived indole and indazole synthetic cannabinoids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
5F-ADBICA: A Technical Guide to CB1 and CB2 Receptor Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and functional activity of the synthetic cannabinoid 5F-ADBICA at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document summarizes key quantitative data, details established experimental protocols for assessing receptor interaction, and visualizes the intricate signaling cascades initiated upon receptor activation.
Quantitative Data Presentation
This compound is a potent agonist at both CB1 and CB2 receptors, as demonstrated by its low nanomolar effective concentrations (EC50). While specific binding affinity values (Ki) for this compound are not prominently reported in foundational pharmacological studies, which have primarily focused on its functional activity, its potent effects are indicative of high-affinity binding to both cannabinoid receptors.[1]
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| EC50 | 0.77 nM | 1.2 nM | [2][3] |
| EC50 Range | 0.24 - 21 nM | 0.88 - 15 nM | [4][5] |
Note: A lower EC50 value indicates a higher potency of the compound in eliciting a functional response at the receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of synthetic cannabinoids like this compound with CB1 and CB2 receptors.
Radioligand Competitive Binding Assay (for determining Binding Affinity - Ki)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand ([³H]CP-55,940 at a final concentration of ~0.5-1.5 nM), and varying concentrations of the test compound (this compound). For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-labeled ligand.
-
Equilibration: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorometric Membrane Potential Assay (for determining Functional Activity - EC50)
This assay measures the functional activity of a compound by detecting changes in cell membrane potential upon receptor activation. Agonist binding to G-protein coupled receptors like CB1 and CB2 can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.
1. Materials:
-
Cells: HEK-293 cells stably co-expressing the human CB1 or CB2 receptor and GIRK channels.
-
Membrane Potential Dye: A fluorescent dye that is sensitive to changes in membrane potential (e.g., from a FLIPR Membrane Potential Assay Kit).
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorometric Plate Reader: A device capable of measuring fluorescence changes over time.
2. Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the membrane potential dye dissolved in the assay buffer to each well. Incubate the plate at room temperature in the dark for a specified period (e.g., 30-60 minutes) to allow the dye to load into the cells.
-
Compound Addition: Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorometric plate reader. Record a baseline fluorescence reading. Then, add the different concentrations of the test compound to the wells and continuously measure the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. The concentration of the test compound that produces 50% of the maximum response is determined as the EC50 value.
Mandatory Visualizations
Signaling Pathways
The activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the coupling of Gαi/o proteins.
Caption: CB1 Receptor Signaling Pathway activated by this compound.
Caption: CB2 Receptor Signaling Pathway activated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for determining the receptor binding affinity and functional activity of a synthetic cannabinoid.
Caption: Workflow for Cannabinoid Receptor Binding & Activity Assays.
References
- 1. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Unveiling the Physicochemical Characteristics of 5F-ADBICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of 5F-ADBICA, a potent indole-based synthetic cannabinoid. Understanding these fundamental properties is critical for the accurate design of analytical methods, the development of stable formulations, and the interpretation of toxicological and pharmacological data.
Core Physicochemical Properties
This compound, also known as 5F-ADB-PICA, is a synthetic cannabinoid featuring a 1-(5-fluoropentyl)-1H-indole-3-carboxamide core structure. Its agonistic activity at both CB1 and CB2 receptors, with EC50 values of 0.77 nM and 1.2 nM respectively, underscores its high potency.
Chemical Structure
Caption: Chemical Structure of this compound.
Solubility Profile
The solubility of this compound is a key parameter for its handling, formulation, and analysis. Quantitative data on its solubility in various common laboratory solvents is presented below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| Dimethylformamide (DMF) | 12 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 12 mg/mL |
| Ethanol | 10 mg/mL |
| Methanol (B129727) | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:8) | 0.11 mg/mL |
Data sourced from Cayman Chemical technical information.[1]
The data indicates that this compound exhibits good solubility in polar aprotic organic solvents like DMF and DMSO, and moderate solubility in ethanol. Its solubility is significantly lower in methanol and very poor in aqueous buffered solutions, which is a common characteristic for many synthetic cannabinoids.
Stability Characteristics
The stability of this compound is influenced by storage conditions, matrix effects, and exposure to high temperatures. Understanding its degradation pathways is crucial for ensuring the integrity of analytical results and for the safe handling of the compound.
Storage Stability
Studies on various synthetic cannabinoids, including those with a 5-fluoropentyl moiety similar to this compound, have demonstrated instability in biological matrices, particularly at room temperature.[2]
-
Frozen Conditions (-20°C): Generally, synthetic cannabinoids are considerably more stable when stored frozen in biological matrices like blood and urine.[3]
-
Refrigerated Conditions (4°C): Stability is reduced compared to frozen storage, with degradation observed over time.[4][5]
-
Room Temperature: Significant degradation is expected. For some synthetic cannabinoids, this can occur within days.[2][4][5] The primary degradation pathway in biological samples is enzymatic hydrolysis of the ester or amide linkage.[4][6]
Thermal Stability
While specific data on the thermal degradation of this compound is limited, studies on other carboxamide-type synthetic cannabinoids have shown that they undergo thermal degradation at temperatures above 400°C.[7] This process can lead to the formation of various potentially toxic products.[7] Given that smoking is a common route of administration for synthetic cannabinoids, understanding thermal stability is critical for assessing the toxicological risks.[8]
Degradation Pathways
The metabolism of this compound and related compounds primarily involves enzymatic processes in the body. However, some degradation can occur in vitro. The most common degradation pathway is ester hydrolysis , leading to the formation of a carboxylic acid metabolite.[3][6][9]
Caption: Primary Degradation Pathway of this compound.
Experimental Protocols
Accurate determination of this compound in various matrices relies on robust and validated analytical methods. The following section outlines a typical workflow for the extraction and analysis of this compound from biological samples.
Sample Preparation: Liquid-Liquid Extraction from Whole Blood
This protocol is a common method for extracting synthetic cannabinoids from blood samples prior to analysis by LC-MS/MS.[10]
Caption: Liquid-Liquid Extraction Workflow.
Analytical Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the sensitive and specific quantification of synthetic cannabinoids and their metabolites.[10][11]
Typical LC-MS/MS Parameters:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.
Conclusion
This technical guide has summarized the key solubility and stability characteristics of this compound. The compound exhibits good solubility in common polar aprotic organic solvents but is poorly soluble in aqueous media. It is susceptible to degradation, particularly through hydrolysis, and is most stable when stored at low temperatures. The provided experimental workflows offer a foundation for the development of robust analytical methods for the detection and quantification of this compound in various research and forensic applications. A thorough understanding of these physicochemical properties is paramount for any scientific investigation involving this potent synthetic cannabinoid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ojp.gov [ojp.gov]
- 3. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 4. Systematic Studies on Temperature-Dependent In Vitro Stability during Storage and Smoking of the Synthetic Cannabinoid 5F-MDMB-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer and investigation of their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Characterization of 5F-ADBICA: An In-depth Technical Guide for Researchers
FOR RESEARCH AND FORENSIC USE ONLY
This technical guide provides a comprehensive overview of the analytical characterization of the synthetic cannabinoid 5F-ADBICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study and analysis of this compound. This document details the key physicochemical properties, spectroscopic data, and chromatographic methods for the identification and quantification of the this compound analytical reference standard.
Chemical and Physical Properties
This compound is an indole-based synthetic cannabinoid that acts as a potent agonist at the CB1 and CB2 receptors.[1] A summary of its fundamental chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide | [2] |
| Synonyms | 5F-ADB-PICA | [3] |
| CAS Number | 1863065-82-0 | [4] |
| Chemical Formula | C₂₀H₂₈FN₃O₂ | [2] |
| Molecular Weight | 361.5 g/mol | [2][4] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [3] |
| Melting Point | Not Determined | [2] |
| Solubility | DMF: 12 mg/ml, DMSO: 12 mg/ml, Ethanol: 10 mg/ml, Methanol (B129727): 1 mg/ml, DMSO:PBS (pH 7.2) (1:8): 0.11 mg/ml | [5] |
| UV max | 217, 290 nm | [5] |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of analytical reference standards. The following sections detail the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H NMR Spectroscopy [2]
-
Sample Preparation: Dilute approximately 5 mg of the this compound reference standard in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters:
-
Spectral width: Sufficient to include signals from -3 ppm to 13 ppm.
-
Pulse angle: 90°
-
Delay between pulses: 45 seconds
-
A generalized workflow for NMR sample preparation and analysis is depicted in Figure 1.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [2]
-
Sample Preparation: Prepare a solution of the this compound reference standard in methanol at a concentration of approximately 4 mg/mL.
-
Instrumentation: Agilent gas chromatograph with a mass selective detector (or equivalent).
-
Chromatographic Conditions:
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split mode.
-
-
Mass Spectrometer Conditions:
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 30-550 amu.
-
The general workflow for GC-MS analysis is illustrated in Figure 2.
Mass Spectral Fragmentation: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 361. The fragmentation pattern of synthetic cannabinoids is often characterized by cleavage on either side of the carbonyl linker group.[3] Key fragmentation pathways for indole-based synthetic cannabinoids generally involve the loss of the side chain and fragmentation of the amide moiety.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory.
-
Scan Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Chromatographic Analysis
Chromatographic techniques are essential for the separation and quantification of this compound, particularly for assessing the purity of the analytical reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds. While a specific monograph for this compound purity by HPLC is not detailed in the available literature, a general method for related synthetic cannabinoids can be adapted.
Illustrative Experimental Protocol: HPLC-UV for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier such as 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 217 nm and 290 nm.[5]
-
Column Temperature: 35°C.
-
The logical relationship for HPLC method development and validation is shown in Figure 3.
Synthesis
A general synthetic route for indole (B1671886) carboxamides, such as this compound, involves two primary steps: N-alkylation of the indole ring followed by amide coupling.
General Synthetic Pathway:
-
N-Alkylation: The indole-3-carboxylic acid is reacted with a suitable alkylating agent, in this case, 1-bromo-5-fluoropentane, in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF).
-
Amide Coupling: The resulting N-alkylated indole-3-carboxylic acid is then coupled with the appropriate amine, L-tert-leucinamide, using a peptide coupling reagent such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and a base like triethylamine (B128534) (TEA).
The synthetic relationship is outlined in Figure 4.
Conclusion
The characterization of the this compound analytical reference standard relies on a combination of spectroscopic and chromatographic techniques. This guide provides the fundamental data and experimental protocols necessary for the accurate identification, structural confirmation, and purity assessment of this compound. Adherence to these or similarly validated methods is crucial for ensuring the quality and reliability of research and forensic analyses involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. swgdrug.org [swgdrug.org]
- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 4. N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentan-1-yl)-1H-indole-3-carboxamide | C20H28FN3O2 | CID 119058048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00814D [pubs.rsc.org]
Toxicological Profile of 5F-ADBICA and Related Synthetic Cannabinoids in Animal Models: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data exists for 5F-ADBICA in peer-reviewed literature. Therefore, this guide synthesizes available data on the closely related and structurally similar synthetic cannabinoid 5F-ADB (also known as 5F-MDMB-PINACA), alongside other relevant third- and fourth-generation synthetic cannabinoids, to provide an inferred toxicological profile. This approach is common in the assessment of novel psychoactive substances where data on a specific analogue is scarce. All data presented should be interpreted with this consideration.
Introduction
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA). As with many novel psychoactive substances, a comprehensive understanding of its toxicological effects is crucial for researchers, clinicians, and drug development professionals. This technical guide provides a summary of the toxicological effects of 5F-ADB and its analogues observed in animal models, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Toxicological Data
The following tables summarize the quantitative data on the behavioral and physiological effects of 5F-ADB and related synthetic cannabinoids in various animal models.
Table 1: Behavioral Effects of 5F-ADB and Analogs in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Citation |
| 5F-ADB-PINACA | Mice | 1 mg/kg | - | Significantly decreased locomotive and velocity capabilities at 1 hour, with sustained effects at 3 hours. Induced notable memory impairments at 1 hour. | [1] |
| 5F-AEB | Swiss-Webster Mice | 0.1 mg/kg | - | Significant stimulant effect during the first 30 minutes. | [2] |
| 0.5 and 1 mg/kg | - | Significant depressant effect on locomotor activity. | [2] | ||
| 1 mg/kg | - | Rigidity and convulsions observed in all mice at 30 minutes post-injection. | [2] | ||
| 4F-MDMB-BINACA | Swiss-Webster Mice | 0.005 to 0.05 mg/kg | - | Significant depressant effect on locomotor activity. | [2] |
| 1 mg/kg | - | Rigidity and convulsions observed in all mice at 30 minutes post-injection. | [2] | ||
| 5F-EDMB-PICA | ICR Mice | 1.38 mg/kg | Intraperitoneal | ED50 for locomotor depression. | [3] |
| Adolescent C57BL/6 Mice | 0.3 mg/kg | Intraperitoneal | Significant motor inhibition. | [3] | |
| Adult C57BL/6 Mice | 1.0 mg/kg | Intraperitoneal | Reduced open-arm dwell time in elevated plus maze. | [3] |
Table 2: Cardiovascular and Neurochemical Effects of Synthetic Cannabinoids in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Citation |
| JWH-018 | Wistar Albino Rats | 5 mg/kg (Acute) | - | Bradycardia and hypotension. | [4] |
| 5 mg/kg (Subacute, 14 days) | - | Increased heart rate and continued hypotension. Induced cardiac arrhythmias, conduction blocks, and ischemic ECG changes. | [4] | ||
| 5F-MDMB-PICA | Adolescent C57BL/6 Mice | 0.01 mg/kg | Intraperitoneal | Stimulates the release of dopamine (B1211576) in the nucleus accumbens shell. | [5] |
| 5F-ADB-PINACA | Male C57BL/6J Mice | 1 mg/kg | - | Elevated hippocampal anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) content at 1 hour. | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of toxicological studies. The following sections describe common experimental protocols used to assess the effects of synthetic cannabinoids in animal models.
Behavioral Assays
The open-field test is a common method to assess general locomotor activity and anxiety-like behavior.[6][7]
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm or 45 x 45 x 40 cm) made of polyvinyl chloride or other non-porous material.[7][8] The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Acclimatize the animal to the testing room for a specified period before the test.
-
Administer the test compound (e.g., 5F-EDMB-PICA) or vehicle via the desired route (e.g., intraperitoneal injection).[3]
-
After a predetermined time (e.g., 30 minutes or 2 hours), gently place the animal in the center of the open-field arena.[3][8]
-
Record the animal's activity for a set duration (typically 5-20 minutes) using a video camera and tracking software.[6][9]
-
-
Parameters Measured:
Catalepsy, a state of immobility and failure to correct an imposed posture, is a characteristic effect of potent cannabinoid agonists.[11]
-
Apparatus: A horizontal bar raised to a specific height (e.g., 12 cm).[12]
-
Procedure:
-
Scoring: A longer duration to correct the posture indicates a more intense cataleptic effect.[11] The test can be repeated at different time points after drug administration to assess the time course of the effect.
Neurochemical Analysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.[13]
-
Surgical Procedure:
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[14]
-
-
Analysis:
Signaling Pathways and Experimental Workflows
The toxicological effects of this compound and related compounds are primarily mediated through their interaction with the cannabinoid receptor type 1 (CB1).[15]
CB1 Receptor Signaling Pathway
Synthetic cannabinoids like this compound are potent agonists at the CB1 receptor, a G-protein coupled receptor (GPCR).[15][16] Activation of the CB1 receptor initiates a cascade of intracellular events that ultimately modulate neuronal activity.
Caption: CB1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Behavioral and Neurochemical Analysis
The following diagram illustrates a typical workflow for investigating the toxicological effects of a synthetic cannabinoid in a rodent model.
References
- 1. Timeframe Analysis of Novel Synthetic Cannabinoids Effects: A Study on Behavioral Response and Endogenous Cannabinoids Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurochemical and Behavioral Characterization after Acute and Repeated Exposure to Novel Synthetic Cannabinoid Agonist 5-MDMB-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 9. Open field test for mice [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Identifying Major Metabolites of 5F-ADBICA in Urine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the major urinary metabolites of the synthetic cannabinoid 5F-ADBICA (also known as 5F-ADB or 5F-MDMB-PINACA). It details the metabolic pathways, presents quantitative data, and outlines the experimental protocols for their identification and quantification, serving as a vital resource for researchers in toxicology, pharmacology, and drug development.
Introduction
This compound is a potent indazole-based synthetic cannabinoid that has been widely detected in forensic cases. Due to its extensive metabolism in the human body, the parent compound is often found in very low concentrations or is entirely absent in urine samples. Therefore, identifying its major metabolites is crucial for confirming intake and understanding its pharmacokinetic profile. The primary metabolic transformations of this compound involve ester hydrolysis, oxidative defluorination of the 5-fluoropentyl chain, and subsequent oxidation to carboxylic acids.
Major Urinary Metabolites of this compound
The metabolism of this compound is extensive, leading to a variety of phase I and phase II metabolites. The most prominent and frequently detected metabolites in urine are the result of ester hydrolysis and modifications to the N-pentyl chain. Three key metabolites have been consistently identified as suitable biomarkers for this compound consumption[1].
-
5F-ADB Methyl Ester Hydrolysis Metabolite: This is often the most abundant metabolite detected in urine and is formed by the hydrolysis of the methyl ester group of the parent compound[2][3].
-
Monohydroxypentyl-5F-ADB: This metabolite results from the hydroxylation of the N-pentyl chain.
-
Carboxypentyl-ADB Carboxylic Acid: This metabolite is formed through further oxidation of the pentyl chain to a carboxylic acid, often following initial hydrolysis of the ester linkage.
Quantitative Data
Quantitative analysis of this compound metabolites in urine is essential for toxicological assessment. The following table summarizes the reported concentrations of the major metabolite in urine from fatal intoxication cases.
| Metabolite | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Citation |
| 5F-ADB Methyl Ester Hydrolysis Metabolite | 0.28 - 72.2 | 9.02 | [3] |
It is important to note that the parent 5F-ADB was not detected in any of the urine samples in this particular study of fatal cases.[3]
Metabolic Pathway of this compound
The biotransformation of this compound primarily follows a sequential pathway involving several key enzymatic reactions. The initial and most significant step is the hydrolysis of the ester group, which is then often followed by oxidation of the fluoropentyl side chain.
Caption: Metabolic pathway of this compound.
Experimental Protocols
The identification and quantification of this compound metabolites in urine typically involve a multi-step process, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A crucial first step is the enzymatic hydrolysis of urine samples to cleave glucuronide conjugates, which are common phase II metabolites of synthetic cannabinoids. This is followed by an extraction procedure to isolate the metabolites from the complex urine matrix.
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to deconjugate the metabolites.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is then employed to clean up the sample and concentrate the analytes. A simple and cost-effective LLE method involves the use of acetonitrile (B52724) and ethyl acetate[4].
Analytical Methodology
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) is the gold standard for the analysis of synthetic cannabinoid metabolites.
-
Chromatographic Separation: A C18 or a pentafluorophenylpropyl (PFPP) column is commonly used for the separation of the metabolites[4][5]. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typically employed[5].
-
Mass Spectrometric Detection: Mass spectrometry provides the high sensitivity and selectivity required for the detection and quantification of metabolites at low concentrations. Full scan and subsequent MS/MS scans are used for identification and confirmation[6].
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound metabolites in urine.
Caption: General experimental workflow.
Conclusion
The identification of urinary metabolites is indispensable for monitoring the abuse of this compound. The primary targets for analysis are the ester hydrolysis product and its subsequent oxidized metabolites. Robust and sensitive analytical methods, predominantly based on LC-MS, are essential for the reliable detection and quantification of these compounds in urine. This guide provides a foundational understanding for researchers and professionals working to address the challenges posed by novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 3. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. HPLC-MS Urinalysis: Synthetic Cannabinoid 5F-AKB-48 Metabolites [thermofisher.com]
The Impact of Fluorination on the Potency of 5F-ADBICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of synthetic cannabinoid receptor agonists (SCRAs) is one of rapid evolution, with novel compounds continually emerging. Among these, 5F-ADBICA (also known as 5F-ADB-PICA) has been identified as a potent indole-based synthetic cannabinoid. A key structural feature of this molecule is the terminal fluorine atom on its N-pentyl chain. This technical guide provides an in-depth analysis of the role this fluorine atom plays in the potency of this compound, offering a comparative analysis with its non-fluorinated counterpart, ADBICA. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
The Critical Role of Fluorine in this compound Potency
The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to modulate a drug's pharmacological properties. In the context of synthetic cannabinoids, terminal fluorination of the N-alkyl chain has been observed to significantly enhance potency. This is attributed to several factors, including increased metabolic stability and altered receptor-ligand interactions.
Quantitative Analysis of Potency
A key study by Banister et al. (2015) provides a direct comparison of the in vitro functional activity of this compound and ADBICA at human CB1 and CB2 receptors. The half-maximal effective concentrations (EC50) were determined using a fluorometric assay of membrane potential, a method that measures the functional consequence of receptor activation.[1][2][3] The results, summarized in the table below, demonstrate a significant increase in potency with the addition of the fluorine atom.
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound | 0.24 | 0.88 |
| ADBICA | 1.1 | 3.5 |
Data sourced from Banister et al. (2015).[1][2][3]
As the data indicates, this compound is approximately 4.6 times more potent at the CB1 receptor and 4 times more potent at the CB2 receptor than its non-fluorinated analog, ADBICA. The CB1 receptor is primarily responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is mainly involved in immune modulation. The heightened potency of this compound at both receptors underscores the profound impact of the fluorine substitution. This compound is a potent agonist at both CB1 and CB2 receptors, with reported EC50 values of 0.77 nM and 1.2 nM, respectively.[4]
Experimental Protocols
The following section details the methodology for the fluorometric membrane potential assay, a key experiment for determining the functional potency of synthetic cannabinoids like this compound.
Fluorometric Membrane Potential Assay
This assay measures changes in cell membrane potential upon receptor activation. Agonist binding to G-protein coupled receptors (GPCRs) like the cannabinoid receptors (CB1 and CB2) leads to intracellular signaling cascades that can alter ion channel activity and, consequently, the cell's membrane potential. Fluorescent dyes that are sensitive to changes in membrane potential are used to quantify this effect.
Materials:
-
Human embryonic kidney (HEK-293) cells stably expressing human CB1 or CB2 receptors.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
Test compounds (this compound, ADBICA) and a reference agonist (e.g., CP55,940).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
384-well black-walled, clear-bottom microplates.
-
A fluorometric imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK-293 cells expressing either CB1 or CB2 receptors in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells and seed them into 384-well microplates at a density of 10,000-20,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere of 5% CO2.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow the dye to load into the cells.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (this compound and ADBICA) and the reference agonist in the assay buffer.
-
-
Assay Measurement:
-
Set up the FLIPR instrument to monitor the fluorescence intensity of each well over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the prepared compound dilutions to the wells.
-
Continue to monitor the fluorescence for several minutes to capture the change in membrane potential.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in membrane potential.
-
Plot the peak fluorescence change against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified Gαi-mediated signaling pathway of cannabinoid receptors.
Experimental Workflow for Fluorometric Membrane Potential Assay
The following diagram illustrates the key steps involved in the fluorometric membrane potential assay described above.
Caption: Workflow for the fluorometric membrane potential assay.
Conclusion
The presence of a terminal fluorine atom in the N-pentyl chain of this compound plays a crucial role in its potency as a synthetic cannabinoid receptor agonist. Quantitative data clearly demonstrates that this compound is significantly more potent than its non-fluorinated analog, ADBICA, at both CB1 and CB2 receptors. This enhanced potency is a critical consideration for researchers in the fields of pharmacology, toxicology, and drug development. The provided experimental protocol and signaling pathway diagrams offer a framework for further investigation into the structure-activity relationships of this and other novel synthetic cannabinoids. A thorough understanding of how subtle structural modifications, such as fluorination, impact potency is essential for the development of safer therapeutic agents and for addressing the public health challenges posed by illicitly manufactured synthetic cannabinoids.
References
- 1. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and this compound - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
In Vivo Cannabimimetic Effects of 5F-ADBICA in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5F-ADBICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist. Like other synthetic cannabinoids, its effects are primarily mediated through the activation of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the in vivo cannabimimetic effects of this compound in rats, including its pharmacological properties, detailed experimental protocols for assessing its effects, and the underlying signaling pathways. While in vivo data for this compound in rats is limited in the current scientific literature, this guide leverages available in vitro data for this compound and in vivo data from the closely related and potent synthetic cannabinoid 5F-ADB-PINACA to provide a robust predictive framework.
Pharmacological Profile of this compound
In vitro studies have demonstrated that this compound is a potent agonist at both CB1 and CB2 receptors. The following table summarizes its in vitro pharmacological parameters.
| Compound | Receptor | EC50 (nM) | Efficacy | Reference |
| This compound | CB1 | 0.59 | Full Agonist | |
| This compound | CB2 | 7.5 | Full Agonist |
Predicted In Vivo Cannabimimetic Effects in Rats
Based on its potent CB1 receptor agonism, this compound is expected to produce a characteristic "tetrad" of effects in rats, which includes:
-
Hypothermia: A significant decrease in core body temperature.
-
Catalepsy: A state of immobility and failure to correct an externally imposed posture.
-
Analgesia: A reduction in the perception of pain.
-
Hypoactivity: A decrease in spontaneous locomotor activity.
The following table presents in vivo data for the structurally similar and highly potent synthetic cannabinoid 5F-ADB-PINACA in mice, which serves as a proxy for the expected effects of this compound in rats.
| Compound | Assay | Species | ED50 (mg/kg) | Reference |
| 5F-ADB-PINACA | Hypothermia | Mouse | 0.38 | [1] |
| 5F-ADB-PINACA | Catalepsy | Mouse | 0.81 | [1] |
| 5F-ADB-PINACA | Analgesia (Hot Plate) | Mouse | 0.77 | [1] |
| 5F-ADB-PINACA | Locomotor Activity | Mouse | 0.52 | [1] |
Experimental Protocols
Detailed methodologies for assessing the cannabimimetic effects of this compound in rats are provided below. These protocols are standard in the field of cannabinoid pharmacology.
Animals
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.[2][3]
-
Weight: 200-300 g at the beginning of the experiment.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation and Administration
-
Vehicle: this compound should be dissolved in a vehicle suitable for injection, such as a mixture of ethanol, Tween 80, and saline.
-
Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes of administration for systemic effects.
Cannabinoid Tetrad Assays
-
Objective: To measure changes in core body temperature.
-
Apparatus: A digital rectal thermometer.
-
Procedure:
-
Measure the baseline rectal temperature of each rat before drug administration.
-
Administer this compound or vehicle.
-
Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.
-
Calculate the change in temperature from baseline for each time point.
-
-
Objective: To quantify the degree of catalepsy.
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) from a flat surface.[4][5][6]
-
Procedure:
-
Gently place the rat's forepaws on the bar.[4]
-
Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
Conduct tests at various time points after drug administration.
-
-
Objective: To measure the analgesic effect against a thermal stimulus.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[7][8]
-
Procedure:
-
Place the rat on the hot plate and start a timer.
-
Observe for nocifensive behaviors such as licking or flicking of the hind paws, or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be implemented to prevent tissue damage.[7]
-
Measure baseline latency before drug administration and at set intervals after.
-
-
Objective: To measure spontaneous locomotor activity.
-
Apparatus: An open-field arena equipped with automated photobeam detectors or video tracking software.
-
Procedure:
-
Acclimate the rat to the testing room.
-
Administer this compound or vehicle.
-
Place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).
-
Signaling Pathways and Experimental Workflows
The cannabimimetic effects of this compound are mediated by the activation of CB1 receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for assessing the in vivo effects of this compound.
Caption: CB1 Receptor Signaling Pathway
Caption: Experimental Workflow for In Vivo Assessment
References
- 1. Catalepsy test in rats [protocols.io]
- 2. inotiv.com [inotiv.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuropharmacology of 5F-ADBICA, a potent synthetic cannabinoid, and related compounds. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.
Core Neuropharmacological Profile
This compound, an indole-based synthetic cannabinoid, is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the peripheral nervous system and immune cells.[3] The high affinity and efficacy of this compound and its analogs at these receptors contribute to their profound physiological and psychoactive effects, which often surpass those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities (Kᵢ) and functional activities (EC₅₀) of this compound and a selection of related synthetic cannabinoids at human CB1 and CB2 receptors. This data is crucial for understanding the structure-activity relationships and for the comparative analysis of the potency of these compounds.
| Compound | Chemical Class | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Reference(s) |
| This compound | Indole-3-carboxamide | Not explicitly reported | Not explicitly reported | 0.77 | 1.2 | [2] |
| 5F-ADBINACA | Indazole-3-carboxamide | 5.17 (murine) | 59.4 (murine) | - | - | [4] |
| ADB-FUBINACA | Indazole-3-carboxamide | 0.360 | 0.339 | - | - | [5] |
| 5F-ADB-PINACA | Indazole-3-carboxamide | 0.32 - 1.24 | - | 0.24 - 0.45 | - | [6][7] |
| AB-FUBINACA | Indazole-3-carboxamide | 1.36 | 1.95 | - | - | [4] |
| JWH-018 | Naphthoylindole | 1.51 | 2.24 | - | - | [5] |
| AM-2201 | Naphthoylindole | ~2-5x more potent than JWH-018 | - | - | - | [5] |
| UR-144 | Tetramethylcyclopropylindole | 2.8 - 1959 | 6.5 - 206 | - | - | [5] |
| XLR-11 | Tetramethylcyclopropylindole | ~2-5x more potent than UR-144 | - | - | - | [5] |
Note: Kᵢ values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay, with lower values indicating higher affinity. EC₅₀ values represent the concentration of a drug that gives a half-maximal response, with lower values indicating greater potency.
Key Experimental Protocols
The characterization of synthetic cannabinoids like this compound relies on a suite of established in vitro assays. Below are detailed methodologies for two of the most critical experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound to a receptor.
Objective: To determine the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).[8][9]
-
Radioligand: A tritiated high-affinity cannabinoid agonist, such as [³H]CP-55,940.[10][11]
-
Test Compound: this compound or a related analog.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[12]
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).[11]
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in a major signaling pathway for CB1 and CB2 receptors.
Objective: To determine the functional potency (EC₅₀) and efficacy of a test compound by measuring its effect on forskolin-stimulated cAMP levels in cells expressing CB1 or CB2 receptors.
Materials:
-
Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture and seed the cells in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor.
-
Treatment: Add the test compound at various concentrations, followed by the addition of forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of forsklin-stimulated cAMP levels against the log concentration of the test compound to determine the EC₅₀ value.
Workflow for cAMP Accumulation Assay.
Signaling Pathways
Upon activation by an agonist like this compound, CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G-proteins (Gᵢ/Gₒ).
G-Protein Dependent Signaling
Activation of Gᵢ/Gₒ proteins leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[13]
-
Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which collectively lead to a dampening of neuronal excitability.[14]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The βγ subunits of the G-protein can activate the MAPK/ERK pathway, which is involved in regulating gene expression and cell proliferation.[13][15]
CB1/CB2 Receptor G-Protein Signaling.
MAPK/ERK Signaling Cascade
The activation of the MAPK/ERK pathway by CB1/CB2 receptors is a crucial signaling event that can influence a variety of cellular processes.
MAPK/ERK Signaling Cascade.
Metabolism
The metabolism of synthetic cannabinoids is a critical determinant of their duration of action and potential toxicity. This compound and related compounds undergo extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes.[1]
Studies on the closely related compound 5F-ADB have identified several major metabolic pathways through in vitro incubation with human liver microsomes:[16][17]
-
Ester Hydrolysis: Cleavage of the ester linkage.
-
Oxidative Defluorination: Removal of the fluorine atom from the pentyl chain, followed by oxidation.
-
Hydroxylation: Addition of a hydroxyl group to the pentyl chain or the indole/indazole ring.
-
N-dealkylation: Removal of the pentyl chain.
-
Carboxylation: Further oxidation to form a carboxylic acid metabolite.
Some of the resulting metabolites have been shown to retain pharmacological activity at cannabinoid receptors, which may contribute to the overall toxicological profile of the parent compound.[16]
Metabolic Pathways of this compound Analogs.
Conclusion
This technical guide provides a foundational understanding of the neuropharmacology of this compound and related synthetic cannabinoids. The data and protocols presented herein are intended to support further research into the complex mechanisms of action of these compounds, aid in the development of analytical methods for their detection, and inform the design of novel therapeutic agents targeting the endocannabinoid system. A thorough understanding of their potent and often unpredictable effects is paramount for both public health and the advancement of cannabinoid science.
References
- 1. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cells-online.com [cells-online.com]
- 9. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 5F-ADBICA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5F-ADBICA, a potent synthetic cannabinoid. This compound has been identified as a powerful agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the fields of pharmacology, toxicology, and forensic science. This document collates quantitative binding and functional activity data, details key experimental methodologies for its characterization, and illustrates the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of synthetic cannabinoids.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of psychoactive substances. Among these, this compound (also known as 5F-ADB-PICA) has emerged as a compound of significant interest due to its high potency. This compound is an indole-based synthetic cannabinoid characterized by a 1-(5-fluoropentyl) chain, an indole-3-carboxamide linker, and an L-tert-leucinamide head group. These structural features contribute to its potent interaction with the cannabinoid receptors, primarily the CB1 receptor, which is responsible for its psychoactive effects. This guide will dissect the SAR of this compound, providing a detailed examination of how modifications to its chemical scaffold influence its pharmacological profile.
Quantitative Pharmacological Data
The potency and efficacy of this compound and its analogs are determined through in vitro assays that measure their binding affinity and functional activity at the CB1 and CB2 receptors. The key parameters are the inhibition constant (Ki) and the half-maximal effective concentration (EC50).
Cannabinoid Receptor Binding Affinities (Ki)
The binding affinity of a compound for a receptor is a measure of how tightly it binds. It is typically determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| This compound | 0.77[1] | 1.2[1] | 0.64 |
| 5F-ADBINACA | 5.17 (murine) | Not Reported | Not Reported |
| AB-FUBINACA | 1.36 | 1.95 | 0.70 |
| STS-135 | Not Reported | Not Reported | Not Reported |
Note: Data for analogs are provided for comparative purposes. The selectivity index is calculated as Ki(CB2)/Ki(CB1).
Cannabinoid Receptor Functional Activity (EC50)
Functional activity assays, such as the cAMP accumulation assay, measure the ability of a compound to activate the receptor and elicit a cellular response. The EC50 value represents the concentration of the agonist that produces 50% of the maximal effect. A lower EC50 value indicates greater potency.
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound | 0.77[1] | 1.2[1] |
| 5F-AMBICA | 0.45-36 | 4.6-128 |
| 5F-ADB | 0.59 | 7.5 |
| MDMB-FUBINACA | Not Reported | Not Reported |
Note: The EC50 values can vary depending on the specific assay conditions and cell lines used.
Key Experimental Protocols
The characterization of synthetic cannabinoids like this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two fundamental assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the cannabinoid receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated high-affinity cannabinoid agonist or antagonist (e.g., [³H]CP-55,940).
-
Test Compound: this compound or its analogs.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Dilute the radioligand to a final concentration near its Kd value.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate Gi/o-coupled receptors like CB1 and CB2, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: this compound or its analogs.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cell Culture and Seeding: Culture the cells and seed them into 96- or 384-well plates.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of the test compound to the cells and incubate.
-
Adenylyl Cyclase Activation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value and the maximum inhibition of forskolin-stimulated cAMP levels (Emax).
Signaling Pathways and Experimental Workflow
The biological effects of this compound are mediated through complex intracellular signaling cascades initiated upon binding to cannabinoid receptors. Understanding these pathways and the experimental workflow to elucidate them is crucial for a comprehensive SAR analysis.
Caption: Simplified signaling cascade following this compound binding to CB1/CB2 receptors.
Caption: General workflow for a structure-activity relationship (SAR) study.
Metabolism of this compound
The metabolism of this compound is extensive and primarily occurs in the liver. The main metabolic pathways include ester hydrolysis, oxidative defluorination of the pentyl chain, and hydroxylation. It is important to note that some metabolites of synthetic cannabinoids can retain significant activity at the cannabinoid receptors, potentially contributing to the overall pharmacological and toxicological profile of the parent compound. Studies have shown that metabolites of similar compounds that do not contain a carboxylic acid functionality can retain potent activity at both CB1 and CB2 receptors[2].
Conclusion
The structure-activity relationship of this compound is characterized by its potent agonism at both CB1 and CB2 receptors, driven by its specific chemical scaffold. The 5-fluoropentyl chain, indole (B1671886) core, and L-tert-leucinamide head group all contribute to its high affinity and efficacy. Understanding the SAR of this compound and its analogs is a continuous effort that requires a combination of chemical synthesis, in vitro pharmacological assays, and in vivo studies. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working to characterize the effects of this and other emerging synthetic cannabinoids. This knowledge is crucial for developing analytical methods for their detection, understanding their mechanism of action, and assessing their potential for harm.
References
Methodological & Application
Application Note: Quantitative Analysis of 5F-ADBICA in Whole Blood by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 5F-ADBICA (also known as 5F-MDMB-PICA), a potent synthetic cannabinoid, in human whole blood. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, forensic toxicologists, and drug development professionals requiring a reliable and validated procedure for the determination of this compound in biological matrices. All validation parameters, including linearity, limit of quantification, accuracy, and precision, are summarized to demonstrate the method's suitability for routine analysis.
Introduction
This compound (methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a highly potent synthetic cannabinoid receptor agonist that has been associated with severe adverse health effects and fatalities. Its prevalence in the illicit drug market necessitates sensitive and specific analytical methods for its detection and quantification in biological samples, such as whole blood, to aid in clinical diagnosis and forensic investigations. LC-MS/MS offers the required selectivity and sensitivity for this purpose. This protocol provides a complete workflow from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
JWH-018-d9 analytical standard (Internal Standard, IS)
-
LC-MS/MS grade Acetonitrile (B52724) (ACN)
-
LC-MS/MS grade Methanol (MeOH)
-
LC-MS/MS grade Water
-
Formic Acid (≥98%)
-
Blank human whole blood (verified negative for this compound)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Autosampler vials with inserts
Standard and Quality Control (QC) Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and JWH-018-d9 in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 Methanol:Water to prepare a series of working standards for building the calibration curve (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the JWH-018-d9 primary stock in acetonitrile.
-
Calibrators and QCs: Spike appropriate amounts of the working standard solutions into blank whole blood to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 25, and 75 ng/mL) in the same manner using a separate stock dilution series.
Sample Preparation: Protein Precipitation
This method is effective for removing the majority of proteins from the blood matrix.[1]
-
Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL JWH-018-d9 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of acetonitrile to blood is critical for efficient protein removal.[2]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant (approximately 300 µL) to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in blood.
LC-MS/MS Method Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 1.0 | 30 | |
| 8.0 | 95 | |
| 10.0 | 95 | |
| 10.1 | 30 | |
| 12.0 | 30 |
Mass Spectrometry
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
MRM Transitions and Compound Parameters
The following Multiple Reaction Monitoring (MRM) transitions and optimized parameters are recommended for quantification and qualification.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | DP (V) | CE (V) | CXP (V) | Use |
| This compound | 377.2 | 232.1 | 70 | 30 | 32 | Quantifier |
| 377.2 | 144.1 | 70 | 56 | 19 | Qualifier | |
| JWH-018-d9 (IS) | 351.2 | 155.1 | 100 | 30 | 10 | Quantifier |
| 351.2 | 127.1 | 100 | 65 | 10 | Qualifier |
DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. The bolded transition is typically used for quantification.
Method Validation Summary
The method was validated based on established guidelines for forensic toxicology. The performance characteristics demonstrate its reliability for the intended application.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |
| Limit of Quantification (LOQ) | 0.50 ng/mL |
| Accuracy (Bias %) | Within ±15% of nominal concentration (85-115%) |
| Precision (%CV) | < 15% (Intra- and Inter-day) |
| Matrix Effect | Minimal, compensated by deuterated internal standard |
| Recovery | > 80%[1] |
Results and Discussion
The described LC-MS/MS method provides excellent sensitivity and specificity for the quantification of this compound in whole blood. The protein precipitation sample preparation is rapid, cost-effective, and suitable for high-throughput analysis. Chromatographic conditions were optimized to ensure baseline separation of the analyte from endogenous matrix components, minimizing ion suppression. The use of a stable isotope-labeled internal standard (JWH-018-d9) ensures accurate and precise quantification by correcting for matrix effects and variability in sample preparation and instrument response. The validation data confirms that the method is linear over a clinically and forensically relevant concentration range and meets stringent requirements for accuracy and precision.
Conclusion
This application note presents a fully described and validated LC-MS/MS method for the quantitative analysis of this compound in whole blood. The protocol is simple, robust, and highly sensitive, making it an ideal tool for research laboratories, clinical facilities, and forensic institutions involved in the monitoring and investigation of synthetic cannabinoid use.
References
Application Note and Protocol for the Detection of 5F-ADBICA in Hair by GC-MS
This document provides a detailed protocol for the detection and quantification of the synthetic cannabinoid 5F-ADBICA in human hair samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined below is compiled from established procedures for the analysis of cannabinoids and other drugs of abuse in hair.
Introduction
This compound is a potent indole-based synthetic cannabinoid that poses a significant challenge for forensic toxicological analysis. Hair analysis provides a long window of detection for drug consumption, making it a valuable matrix for monitoring the use of new psychoactive substances (NPS). Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of these compounds in complex biological matrices.[1][2] This protocol details the necessary steps for sample preparation, derivatization, and instrumental analysis.
Experimental Protocol
A comprehensive workflow for the analysis of this compound in hair is presented below. This process includes sample decontamination, extraction, and subsequent analysis by GC-MS.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., THC-d3)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
n-hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Drug-free human hair
Sample Preparation
-
Decontamination: To remove external contaminants, wash approximately 50 mg of hair sequentially with 5 mL of dichloromethane for 2 minutes, followed by two washes with 5 mL of distilled water for 2 minutes each. Allow the hair to dry completely at room temperature.
-
Pulverization: Cut the decontaminated hair into small segments (1-2 mm) or pulverize it to increase the surface area for efficient extraction.[3][4]
-
Hydrolysis/Digestion: Place the pulverized hair sample in a glass tube and add 1 mL of 1 M NaOH. Incubate the mixture at 95°C for 30 minutes to hydrolyze the hair matrix.[5]
-
Liquid-Liquid Extraction (LLE):
-
After cooling, add an internal standard to the sample.
-
Add 3 mL of a n-hexane/ethyl acetate (9:1, v/v) mixture to the tube.[5]
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.[2]
-
Transfer the upper organic layer to a new clean tube.
-
Repeat the extraction step to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
To improve the volatility and chromatographic behavior of this compound, a derivatization step is necessary.
-
Reconstitute the dry extract in 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.[5][6]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[6]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following instrumental conditions are recommended for the analysis of the derivatized this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 10 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of derivatized this compound (specific ions not available in search results) |
Quantitative Data
The following table summarizes validation data for related synthetic cannabinoids in hair from various studies. This data can serve as a reference for the expected performance of the this compound method.
| Compound | Method | LOD (ng/mg) | LOQ (ng/mg) | Recovery (%) | Reference |
| 5F-ADB | LC-IT-MS | 0.065-0.125 | - | - | [7][8] |
| 5F-MDMB-PICA | UHPLC-MS/MS | 0.0005-0.005 | 0.001-0.005 | 61.1-93.3 | [4] |
| THC | GC-MS | 0.008 | 0.01 | 85.8-105.1 | [1][3] |
| Various Drugs | GC-MS | 0.05-0.46 | - | - | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound in hair.
Caption: Workflow for this compound detection in hair.
Conclusion
This application note provides a detailed protocol for the extraction and analysis of this compound from hair samples using GC-MS. The described method, which includes alkaline digestion, liquid-liquid extraction, and silylation, is based on established procedures for cannabinoid analysis in hair. Adherence to this protocol should enable sensitive and reliable detection and quantification of this compound for forensic and research purposes. Method validation is a critical step before application to casework.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A GC-MS method for the detection and quantitation of ten major drugs of abuse in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography-Ion Trap Mass Spectrometry Using a Simplified User Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sample Preparation Techniques for the Analysis of 5F-ADBICA
Introduction
5F-ADBICA (also known as 5F-ADB-PINACA) is a potent, indazole-based synthetic cannabinoid that has been identified in forensic cases worldwide. Due to its high potency and the low concentrations typically found in biological samples, robust and efficient sample preparation is critical for accurate and reliable analytical detection and quantification. These application notes provide detailed protocols for the extraction of this compound from various matrices, including biological fluids and seized materials, tailored for researchers, analytical scientists, and drug development professionals. The methods described include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), primarily for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation from Biological Matrices
Biological matrices such as blood, urine, and oral fluid are complex, requiring extensive cleanup to remove interferences like proteins and salts before instrumental analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for Whole Blood and Urine
LLE is a classic, cost-effective method for extracting hydrophobic compounds like synthetic cannabinoids from aqueous matrices.[1]
1.1.1 LLE Protocol for Whole Blood This protocol is adapted from a validated method for the simultaneous quantification of this compound and 5F-NPB-22 in whole blood.[1]
-
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., this compound-d7)
-
Acetonitrile (B52724) (ACN)
-
Ethyl Acetate (B1210297) (EtOAc)
-
16x100 mm glass test tubes
-
Mechanical rotator
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 250 µL of the whole blood sample into a glass test tube.
-
Spike with an appropriate amount of internal standard solution.
-
Add 2 mL of extraction solvent (Acetonitrile:Ethyl Acetate, 25:75 v/v).[1]
-
Cap the tubes securely and rotate for 15 minutes to ensure thorough mixing.[1]
-
Centrifuge the samples for 10 minutes at 3500 rpm to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a new clean test tube.
-
Evaporate the organic solvent to dryness at 45°C under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
1.1.2 LLE Protocol for Urine This protocol is designed for the extraction of this compound from urine samples.[1]
-
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Ice-cold Acetonitrile (ACN)
-
10 M Ammonium (B1175870) formate (B1220265) solution
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 0.5 mL of the urine sample into a centrifuge tube.
-
Spike with an appropriate amount of internal standard solution.
-
Add 1.5 mL of ice-cold acetonitrile and 0.5 mL of 10 M ammonium formate solution.[1]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer 1 mL of the upper organic layer into a new vial.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried extract in mobile phase for analysis.[1]
-
Protocol 2: Solid-Phase Extraction (SPE) for Whole Blood
SPE provides cleaner extracts compared to LLE by utilizing a solid sorbent to bind the analyte of interest while matrix components are washed away. This protocol is based on a method developed for related synthetic cannabinoids in blood.
-
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
Cold Acetonitrile (ACN)
-
0.1 M Ammonium acetate buffer (pH 4.8)
-
Methanol (B129727) (MeOH)
-
SPE cartridges (e.g., Bond Elute Plexa PCX)
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Protein Precipitation:
-
Pipette 1 mL of the blood sample into a tube.
-
Spike with IS solution.
-
Add 1 mL of cold acetonitrile while vortexing to precipitate proteins.
-
Centrifuge at 3500 rpm for 10 minutes at -10°C.
-
Transfer the supernatant to a new clean tube.
-
Add 2 mL of 0.1 M ammonium acetate buffer (pH 4.8) and vortex.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of ammonium acetate buffer. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of an appropriate wash solvent (e.g., 40% methanol in water) to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of an appropriate elution solvent (e.g., methanol or 5% ammonium hydroxide (B78521) in methanol).
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
-
-
References
Application Note: Solid-Phase Extraction (SPE) for the Determination of 5F-ADBICA in Human Urine
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective extraction and concentration of 5F-ADBICA, a potent synthetic cannabinoid, from human urine samples prior to instrumental analysis. The described method is optimized for high recovery and removal of endogenous matrix interferences, making it suitable for researchers, scientists, and drug development professionals engaged in toxicological and forensic analysis. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a synthetic cannabinoid that has been identified in numerous forensic cases. Due to its high potency and potential for adverse health effects, sensitive and specific analytical methods are required for its detection in biological matrices such as urine. Solid-phase extraction is a critical sample preparation step that serves to isolate and pre-concentrate the analyte of interest while removing interfering compounds from the complex urine matrix. This clean-up procedure enhances the sensitivity and reliability of subsequent analytical measurements. This document provides a detailed protocol for the SPE of this compound from urine, along with relevant performance data.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., this compound-d5)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human urine (blank)
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Poly-Sery MCX) or reversed-phase (e.g., Oasis HLB) cartridges are commonly used.
Equipment
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample to pellet any particulate matter.
-
To 1 mL of the urine supernatant, add the internal standard.
-
Adjust the sample pH to approximately 3-4 with formic acid. This step is crucial for optimal retention on mixed-mode cation exchange columns.[1]
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.
-
Column Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Equilibrate the cartridge with 2 mL of an acidic buffer (e.g., 0.1 M formic acid or pH 3 buffer). Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of a weak organic wash solution (e.g., 2% formic acid in water) to remove polar interferences.[1]
-
A subsequent wash with a stronger organic solvent like methanol/water may be employed to remove less polar interferences.
-
-
Drying:
-
Dry the SPE cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Elute the analyte of interest with 2-3 mL of an appropriate elution solvent. For mixed-mode cation exchange columns, a basic organic solvent is typically used (e.g., 5% ammonium hydroxide in acetonitrile).[1] For reversed-phase columns, a high percentage of organic solvent like acetonitrile or methanol is effective.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Data Presentation
The following tables summarize typical quantitative data for the SPE of synthetic cannabinoids, including this compound, from urine.
Table 1: Method Validation Parameters for this compound in Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01–0.12 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.03–0.36 ng/mL | [2] |
| Linearity (R²) | > 0.99 | [1] |
Table 2: Recovery and Matrix Effect Data for this compound
| Parameter | Value Range | Reference |
| Extraction Recovery | 77.4–97.3% | [2] |
| Matrix Effect | 63.3–83.6% | [2] |
Note: Recovery and matrix effect can vary significantly depending on the specific SPE sorbent, protocol, and the individual urine sample.
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound from urine.
Caption: Logical relationship of components in the SPE process for this compound.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and reproducible approach for the extraction of this compound from human urine. The protocol is designed to deliver high recovery rates and clean extracts, which are essential for sensitive and accurate quantification by LC-MS/MS. This method is a valuable tool for forensic toxicologists and researchers in the field of drug analysis. Further optimization may be necessary depending on the specific laboratory conditions and analytical instrumentation.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of 5F-ADBICA Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
5F-ADBICA, also known as 5F-ADB or 5F-MDMB-PINACA, is a potent synthetic cannabinoid that has been widely detected in forensic and clinical cases. Due to its extensive metabolism in the human body, the parent compound is often found at very low concentrations or is entirely absent in biological samples, making the identification of its metabolites crucial for confirming exposure. High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with HRMS (LC-HRMS), has proven to be an invaluable tool for the sensitive and specific identification of this compound metabolites. This application note provides a detailed protocol for the identification of this compound metabolites in biological matrices using LC-HRMS, including sample preparation, in-vitro metabolism studies, and data analysis.
Metabolic Pathways of this compound
This compound undergoes extensive phase I metabolism through various enzymatic reactions. The primary metabolic pathways include:
-
Ester Hydrolysis: The methyl ester group is hydrolyzed to form the corresponding carboxylic acid metabolite. This is a major metabolic route.
-
Hydroxylation: Hydroxyl groups are added to the N-pentyl chain or the indazole core.
-
Oxidative Defluorination: The fluorine atom on the N-pentyl chain is replaced by a hydroxyl group.
-
Dehydrogenation: The formation of double bonds can occur, often following hydroxylation.
-
N-Dealkylation: The N-pentyl chain is cleaved from the indazole core.
-
Further Oxidation: Primary alcohol metabolites can be further oxidized to carboxylic acids.
These initial biotransformations can be followed by phase II metabolism, primarily glucuronidation, to increase water solubility and facilitate excretion.
Experimental Workflow for this compound Metabolite Identification
The overall workflow for identifying this compound metabolites involves sample preparation, LC-HRMS analysis, and data processing to identify potential metabolites.
Quantitative Data Summary
The following table summarizes the key metabolites of this compound identified in various studies, along with their molecular formulas, calculated exact masses, and observed protonated m/z values. These metabolites are crucial markers for confirming this compound consumption.
| Metabolite Name/Abbreviation | Biotransformation | Molecular Formula | Calculated Exact Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound (Parent) | - | C₂₀H₂₈FN₃O₃ | 377.2115 | 378.2188 |
| This compound Carboxylic Acid | Ester Hydrolysis | C₁₉H₂₆FN₃O₃ | 363.1958 | 364.2031 |
| 5-hydroxypentyl-ADBICA | Oxidative Defluorination | C₂₀H₂₉N₃O₄ | 375.2158 | 376.2231 |
| 4-hydroxypentyl-ADBICA | Oxidative Defluorination, Isomer | C₂₀H₂₉N₃O₄ | 375.2158 | 376.2231 |
| Carboxypentyl-ADBICA | Oxidative Defluorination & Oxidation | C₂₀H₂₇N₃O₅ | 389.1954 | 390.2027 |
| Dihydroxypentyl-ADBICA | Hydroxylation (x2) | C₂₀H₂₈FN₃O₄ | 393.2064 | 394.2137 |
| N-dealkyl-ADBICA Carboxylic Acid | N-dealkylation & Ester Hydrolysis | C₁₄H₁₅N₃O₃ | 273.1113 | 274.1186 |
Experimental Protocols
Sample Preparation from Urine using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound and its metabolites from urine samples.
Materials:
-
Urine sample
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., mixed-mode or polymeric reversed-phase)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of phosphate buffer (100 mM, pH 6.8) and 50 µL of β-glucuronidase solution.
-
Enzymatic Hydrolysis: Vortex the mixture and incubate at 60°C for 1 hour to cleave glucuronide conjugates.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the analytes with 3 mL of ethyl acetate or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
In-Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol describes the incubation of this compound with HLMs to generate metabolites in a controlled environment.
Materials:
-
This compound standard solution (in methanol or DMSO)
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂) solution
-
Ice-cold acetonitrile
-
Incubator/shaking water bath
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following mixture:
-
Phosphate buffer (100 mM, pH 7.4)
-
HLMs (final concentration of 0.5-1.0 mg/mL)
-
MgCl₂ (final concentration of 5 mM)
-
This compound solution (final concentration of 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at 10,000 x g for 10 minutes to precipitate the microsomal proteins.
-
Sample Collection: Transfer the supernatant to a new tube for LC-HRMS analysis.
LC-HRMS Analysis
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
UHPLC or HPLC system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
HRMS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Resolution: > 30,000 FWHM
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Gas Temperature: 350 - 450°C
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF)
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation experiments.
Metabolic Pathway of this compound
The following diagram illustrates the major metabolic transformations of this compound.
Conclusion
The identification of this compound metabolites is essential for forensic and clinical toxicology. The use of high-resolution mass spectrometry provides the necessary sensitivity and specificity to detect these metabolites in complex biological matrices. The protocols outlined in this application note offer a robust framework for researchers to identify and confirm the presence of this compound metabolites, thereby providing crucial evidence of drug exposure. The combination of in-vitro metabolism studies and analysis of authentic samples allows for a comprehensive understanding of the biotransformation of this potent synthetic cannabinoid.
Chiral Separation of 5F-ADBICA Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5F-ADBICA is a potent synthetic cannabinoid that exists as a pair of enantiomers due to a chiral center in its structure. Enantiomers, being non-superimposable mirror images, can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and analyze these enantiomers is crucial for forensic investigations, pharmacological studies, and the development of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most effective method for the enantioselective separation of synthetic cannabinoids like this compound.[1][2] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using polysaccharide-based CSPs.
Data Presentation
The following table summarizes the key chromatographic parameters for the chiral separation of indazole-3-carboxamide synthetic cannabinoids, which are structurally related to this compound. These parameters can be used as a starting point for the method development and optimization for this compound.
| Parameter | Lux® Amylose-1 | Lux® i-Cellulose-5 |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |
| Particle Size | 3 µm | 3 µm |
| Column Dimensions | 150 x 2.1 mm | 150 x 2.1 mm |
| Mobile Phase | Acetonitrile (B52724) / Water | Acetononitrile / Water |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | Optimized for separation | Optimized for separation |
| Resolution (Rs) | ≥ 1.99 for related compounds | Good selectivity for amide moieties |
Experimental Protocols
This section outlines the detailed methodology for the chiral separation of this compound enantiomers by HPLC.
Materials and Reagents
-
This compound racemic standard
-
HPLC grade Acetonitrile (ACN)
-
Ultrapure water
-
HPLC grade Methanol (for sample preparation)
-
Chiral HPLC Columns:
-
Lux® Amylose-1 (Phenomenex) or equivalent
-
Lux® i-Cellulose-5 (Phenomenex) or equivalent
-
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of 10-20 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Chromatographic Conditions
The following conditions are recommended as a starting point for method development. Optimization may be required to achieve baseline separation of the this compound enantiomers.
-
Column: Lux® Amylose-1 (150 x 2.1 mm, 3 µm)
-
Mobile Phase: A mixture of Acetonitrile and Water. Start with a ratio of 50:50 (v/v).
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm and 295 nm
-
Injection Volume: 5 µL
-
Run Time: Approximately 20 minutes, or until both enantiomeric peaks have eluted.
Method Optimization
-
Mobile Phase Composition: Adjust the ratio of acetonitrile to water to optimize the resolution and retention times of the enantiomers. Increasing the percentage of acetonitrile will generally decrease retention times.
-
Flow Rate: Varying the flow rate can impact the efficiency of the separation. Lower flow rates often lead to better resolution but longer run times.
-
Column Selection: If satisfactory separation is not achieved on the Lux® Amylose-1 column, the Lux® i-Cellulose-5 column can be tested, as it has shown different selectivity for related compounds.[1]
Visualizations
Experimental Workflow
References
Application Notes & Protocols: Quantitative Analysis of 5F-ADBICA in Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5F-ADBICA is a potent synthetic cannabinoid that poses a significant public health risk. Accurate and sensitive analytical methods are crucial for its detection and quantification in biological matrices to support clinical and forensic investigations. Oral fluid is an increasingly important matrix for drug testing due to its non-invasive collection and correlation with recent drug use. This document provides detailed protocols for the quantitative analysis of this compound in oral fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies described are based on established principles for the analysis of synthetic cannabinoids in oral fluid.
Experimental Protocols
Several extraction techniques can be employed for the isolation of this compound from oral fluid, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE). The choice of method may depend on laboratory resources, desired sample throughput, and required sensitivity.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol outlines a common approach for the extraction of synthetic cannabinoids from oral fluid using SPE, which offers excellent sample cleanup and concentration.
Materials:
-
SPE cartridges (e.g., C18 or polymeric sorbents like HLB)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (ultrapure)
-
Formic acid
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of oral fluid, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[1]
-
-
Washing:
-
Elution:
-
Elute the analyte with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a rapid and efficient microextraction technique requiring small volumes of solvents.
Materials:
-
Acetonitrile (dispersive solvent)
-
Dichloromethane (B109758) or Ethyl Acetate (extraction solvent)[2][3][4][5]
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Extraction:
-
Phase Separation:
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 5 minutes.
-
The extraction solvent containing the analyte will sediment at the bottom of the tube.
-
-
Collection and Analysis:
-
Carefully collect the sedimented organic phase using a microsyringe.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Typical):
-
Column: C18 or Biphenyl column (e.g., 50 mm × 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion of the analytical standards. For example, for 5F-ADB, a related compound, precursor ions and product ions would be optimized.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used to achieve maximum sensitivity.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize typical validation parameters for the quantitative analysis of synthetic cannabinoids in oral fluid, which would be applicable to a validated method for this compound.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linear Range | 0.1 - 100 ng/mL | [3][4][5][6] |
| R² | > 0.99 | [2][7] |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | [2][3][4][5][8] |
| Limit of Quantification (LOQ) | 0.1 - 2.5 ng/mL | [3][4][5][7][8] |
Table 2: Accuracy and Precision
| Parameter | Quality Control Level | Typical Value | Reference |
| Accuracy (% Bias) | Low QC | < ± 20% | [7] |
| Medium QC | < ± 15% | [4] | |
| High QC | < ± 15% | [4] | |
| Precision (%RSD) | |||
| Intra-day (repeatability) | Low, Medium, High | < 15% | [2][4] |
| Inter-day (reproducibility) | Low, Medium, High | < 15% | [2][4] |
Table 3: Extraction Efficiency
| Parameter | Typical Value | Reference |
| Recovery | 70 - 110% | [2][9] |
| Matrix Effect | Within ± 20% | [10] |
Conclusion
The protocols described provide a robust framework for the quantitative analysis of this compound in oral fluid. Proper method validation is essential to ensure the reliability of the results.[11] The choice of extraction method and the specific parameters for LC-MS/MS analysis should be optimized in the laboratory to achieve the desired sensitivity and performance characteristics. These application notes serve as a comprehensive guide for researchers and professionals in the field of toxicology and drug development.
References
- 1. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dispersive liquid-liquid microextraction, an effective tool for the determination of synthetic cannabinoids in oral fluid by liquid chromatography-tandem mass spectrometry [iris.univr.it]
- 3. Synthetic cannabinoids receptor agonists in oral fluid: development of a dispersive liquid-liquid microextraction (DLLME) method with liquid chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a method for analysis of 25 cannabinoids in oral fluid and exhaled breath condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of 5F-ADBICA
Providing a detailed protocol for the synthesis of 5F-ADBICA, a potent synthetic cannabinoid, falls outside the scope of our safety guidelines. The dissemination of information that could facilitate the production of such substances is restricted.
However, for the benefit of researchers, scientists, and drug development professionals engaged in analytical chemistry, forensic science, and harm reduction, this document provides detailed application notes and protocols for the analysis and characterization of this compound reference material. Understanding the analytical profile and biological interactions of such compounds is crucial for detection, toxicological assessment, and the development of potential countermeasures.
This section details the methodologies for the identification and quantification of this compound in laboratory settings.
Chromatographic and Mass Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the unambiguous identification of synthetic cannabinoids like this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A solution of the reference material is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. A 1 µL aliquot is injected into the GC-MS system.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: The resulting mass spectrum is compared against a reference library or known fragmentation patterns for positive identification.
Table 1: Characteristic Mass Fragments for this compound by GC-MS (EI)
| Mass-to-Charge Ratio (m/z) | Putative Fragment Structure/Loss | Relative Intensity |
| 357 | Molecular Ion [M]+ | Low |
| 312 | Loss of -CH2F (fluoromethyl) | Moderate |
| 243 | Cleavage of the amide bond | High |
| 145 | Indazole moiety fragment | High |
| 109 | Adamantyl fragment | Moderate |
Note: Relative intensities can vary depending on the specific instrumentation and conditions.
Mechanism of Action and Biological Target
This compound acts as a potent agonist at the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are part of the G-protein coupled receptor (GPCR) family. The activation of these receptors, particularly CB1 in the central nervous system, is responsible for the psychoactive effects of the substance.
Workflow: Investigating Receptor Activation
The following workflow outlines a typical in-vitro experiment to determine the potency and efficacy of this compound at the CB1 receptor.
Caption: In-vitro experimental workflow for assessing CB1 receptor activation.
Signaling Pathway of CB1 Receptor Activation
Upon binding of an agonist like this compound, the CB1 receptor initiates an intracellular signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
Caption: Simplified signaling pathway of CB1 receptor activation by an agonist.
Application Notes and Protocols for the Structural Elucidation of 5F-ADBICA using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5F-ADBICA, a potent indole-based synthetic cannabinoid. The protocols outlined below, coupled with the provided spectral data, will aid in the unambiguous identification and characterization of this compound.
Introduction
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid that has been identified in forensic samples. Its structural complexity necessitates the use of powerful analytical techniques for definitive identification. NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. Unlike mass spectrometry, which provides information about the mass-to-charge ratio, NMR reveals the precise arrangement of atoms and their connectivity within a molecule, making it essential for distinguishing between isomers.
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the constitution of the molecule.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The ¹H NMR data is based on a 400 MHz spectrum in CDCl₃, as reported by the Drug Enforcement Administration's Special Testing and Research Laboratory.[1] The ¹³C NMR data is predicted and supported by data from structurally similar indole-based synthetic cannabinoids.
Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |
| 8.15 | d | 1H | Indole H-4 |
| 7.70 | s | 1H | Indole H-2 |
| 7.40 | d | 1H | Indole H-7 |
| 7.25-7.15 | m | 2H | Indole H-5, H-6 |
| 6.50 | br s | 1H | NH (Amide) |
| 5.70 | br s | 1H | NH₂ (Amide) |
| 5.50 | br s | 1H | NH₂ (Amide) |
| 4.50 | t | 2H | N-CH₂ (Fluoropentyl) |
| 4.45 | t | 2H | F-CH₂ (Fluoropentyl) |
| 4.15 | t | 1H | α-CH (Amino Acid) |
| 1.90-1.80 | m | 2H | N-CH₂-CH₂ (Fluoropentyl) |
| 1.80-1.70 | m | 2H | F-CH₂-CH₂ (Fluoropentyl) |
| 1.50-1.40 | m | 2H | N-CH₂-CH₂-CH₂ (Fluoropentyl) |
| 1.05 | s | 9H | C(CH₃)₃ (tert-Butyl) |
Table 2: Predicted ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment (Tentative) |
| 174.0 | C=O (Amide) |
| 165.0 | C=O (Amide) |
| 136.5 | Indole C-7a |
| 131.0 | Indole C-2 |
| 126.0 | Indole C-3a |
| 123.0 | Indole C-6 |
| 122.0 | Indole C-5 |
| 121.0 | Indole C-4 |
| 110.0 | Indole C-7 |
| 108.0 | Indole C-3 |
| 84.0 | F-CH₂ (Fluoropentyl) |
| 60.0 | α-CH (Amino Acid) |
| 46.0 | N-CH₂ (Fluoropentyl) |
| 35.0 | C(CH₃)₃ |
| 30.0 | F-CH₂-CH₂ (Fluoropentyl) |
| 29.0 | N-CH₂-CH₂ (Fluoropentyl) |
| 27.0 | C(CH₃)₃ |
| 23.0 | N-CH₂-CH₂-CH₂ (Fluoropentyl) |
Experimental Protocols
3.1 Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality NMR data.
-
Weighing: Accurately weigh approximately 5 mg of the this compound reference standard or sample.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
3.2 NMR Data Acquisition
All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.
3.2.1 ¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 10 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
3.2.2 ¹³C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
3.2.3 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
General Parameters: Standard pulse sequences for COSY, HSQC, and HMBC should be used. The number of increments and scans should be optimized to achieve a good signal-to-noise ratio.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.
3.3 Data Processing
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum indirectly using the solvent signal or directly if TMS is observed.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
References
Application Notes and Protocols for In Vitro Metabolism Studies of 5F-ADBICA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing common in vitro models to investigate the metabolic fate of 5F-ADBICA, a potent synthetic cannabinoid. The following sections detail the primary metabolic pathways, experimental procedures using human liver microsomes (HLMs) and cryopreserved human hepatocytes, and a summary of expected metabolic products.
Introduction to this compound Metabolism
This compound (also known as 5F-ADB) is a synthetic cannabinoid that undergoes extensive hepatic metabolism.[1] Understanding its metabolic profile is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. The primary metabolic transformations involve Phase I reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes present in the liver.[2][3]
The major metabolic pathways for this compound include:
-
Ester Hydrolysis: The methyl ester moiety of this compound is readily hydrolyzed to form the corresponding carboxylic acid metabolite (this compound carboxylic acid). This is often the most abundant metabolic pathway.[1][4]
-
Hydroxylation: Hydroxylation can occur at various positions on the pentyl side chain.[1][4]
-
Oxidative Defluorination: The fluorine atom on the pentyl chain can be replaced by a hydroxyl group.[1][4]
-
Dehydrogenation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones or carboxylic acids.[1][4]
-
N-Dealkylation: Cleavage of the N-pentyl group can also occur.[1][4]
-
Glucuronidation: Phase II metabolism can involve the conjugation of glucuronic acid to hydroxylated metabolites.[1][4]
In Vitro Models for Metabolism Studies
Two of the most common and well-validated in vitro models for studying drug metabolism are human liver microsomes and primary human hepatocytes.
-
Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP enzymes.[5] They are a cost-effective and convenient model for studying Phase I metabolism.
-
Primary Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more complete picture of a compound's metabolic fate.[6][7][8]
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes (HLMs)
This protocol is designed to assess the rate of metabolism of this compound in HLMs.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
This compound
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2][9]
-
Magnesium Chloride (MgCl2)
-
Ice-cold Acetonitrile (B52724) or Methanol (for reaction termination)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw cryopreserved HLMs at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in 100 mM phosphate buffer (pH 7.4).[10] Keep on ice.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) and then dilute to the final working concentration in the incubation buffer. The final solvent concentration should not exceed 1%.[2]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the HLM suspension, phosphate buffer, and this compound working solution for 5 minutes at 37°C.[5]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5]
-
Incubate the reaction mixture at 37°C with gentle agitation.[2][5]
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol.[9]
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.[9]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.
-
Data Analysis: The metabolic stability can be expressed as the half-life (t1/2) and intrinsic clearance (Clint). The percentage of this compound remaining at each time point is plotted against time, and the t1/2 is calculated from the slope of the linear portion of the curve.
Protocol 2: Metabolite Identification of this compound using Cryopreserved Human Hepatocytes
This protocol is designed to identify the major metabolites of this compound using a more physiologically relevant in vitro system.
Materials:
-
Cryopreserved Human Hepatocytes (plateable)
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte Incubation Medium
-
Collagen-coated culture plates (e.g., 24-well or 96-well)
-
This compound
-
Ice-cold Acetonitrile or Methanol
-
Tissue culture incubator (37°C, 5% CO2)
-
LC-HRMS (High-Resolution Mass Spectrometry) system for analysis
Procedure:
-
Hepatocyte Plating and Culture:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed plating medium.
-
Determine cell viability and density using a method like trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at an appropriate density (e.g., 0.25 x 10^6 viable cells per well for a 24-well plate).[6]
-
Allow the cells to attach for several hours or overnight in a tissue culture incubator.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration in pre-warmed incubation medium.
-
Aspirate the plating medium from the attached hepatocytes and replace it with the incubation medium containing this compound.
-
Incubate the plate at 37°C with gentle shaking.[6] Incubation times can range from 1 to 24 hours, depending on the metabolic rate of the compound.[11]
-
-
Sample Collection and Processing:
-
At the desired time point(s), collect the incubation medium.
-
Terminate any remaining enzymatic activity by adding ice-cold acetonitrile or methanol.
-
Centrifuge the samples to pellet any cellular debris.
-
Transfer the supernatant for analysis.
-
-
Metabolite Analysis:
-
Analyze the samples using LC-HRMS to identify potential metabolites. Data analysis software can be used to search for expected biotransformations (e.g., hydrolysis, hydroxylation, glucuronidation).[12]
-
Summary of Quantitative Data
The following table summarizes typical findings from in vitro metabolism studies of this compound.
| In Vitro Model | Incubation Time | Parent Compound Remaining | Major Metabolites Identified | Reference |
| Human Liver Microsomes | 1 hour | < 3.3% | This compound carboxylic acid, monohydroxypentyl-5F-ADBICA, carboxypentyl-5F-ADBICA carboxylic acid | [4] |
| Human Liver Microsomes | 3 hours | Not Detected | 20 metabolites identified including products of ester hydrolysis, N-dealkylation, oxidative defluorination, hydroxylation, dehydrogenation, and glucuronidation. | [4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism studies of selected synthetic cannabinoids | World Anti Doping Agency [wada-ama.org]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Behavioral Effects of 5F-ADBICA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the behavioral assessment of 5F-ADBICA, a synthetic cannabinoid receptor agonist. The protocols outlined below are based on established methodologies for evaluating the in vivo effects of psychoactive compounds and can be adapted for the specific investigation of this compound.
Introduction
This compound is a potent synthetic cannabinoid that acts as an agonist at both the CB1 and CB2 receptors.[1] Its abuse is associated with a range of adverse health effects.[2] Understanding the behavioral pharmacology of this compound is crucial for elucidating its abuse potential and developing potential therapeutic interventions. Animal models provide a critical tool for systematically investigating the dose-dependent effects of this compound on various behavioral domains, including locomotion, reward, and subjective effects.
Data Presentation
Due to the limited availability of specific in vivo behavioral data for this compound, the following tables summarize quantitative data from studies on structurally related synthetic cannabinoids. This information can serve as a starting point for dose selection in novel studies with this compound. Researchers should perform dose-response studies to determine the optimal concentrations for their specific experimental conditions.
Table 1: Effects of Synthetic Cannabinoids on Locomotor Activity in Mice
| Compound | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| 5F-AEB | 0.5 - 1 | i.p. | Depression of locomotor activity | [3] |
| 5F-CUMYL-P7AICA | 0.5 - 2.5 | i.p. | Dose-dependent depression of locomotor activity | [3] |
| JWH-073 | 1 | i.p. | Transient decrease in motor activity | |
| JWH-175 | Not specified | Not specified | Decreased locomotor activity | [4] |
| THC | 1 | i.p. | Increased locomotor activity | [5] |
| THC | 10 - 100 | i.p. | Suppressed locomotion | [5] |
Table 2: Discriminative Stimulus Effects of Synthetic Cannabinoids in Rats Trained to Discriminate Δ⁹-THC
| Compound | Training Dose of Δ⁹-THC (mg/kg) | Test Compound Dose Range (mg/kg) | Substitution for Δ⁹-THC | Reference |
| 5F-AEB | 3 | 0.25 - 0.5 | Partial (67%) | [3] |
| BB-22 | 3 | Not specified | Full | [6] |
| FUB-PB-22 | 3 | Not specified | Full | [6] |
| 5F-AMB | 3 | Not specified | Full | [6] |
| NM2201 | 3 | Not specified | Full | [6] |
| MAB-CHMINACA | 3 | 0.18 | Full (inverted U-shaped dose-effect) | [6] |
Signaling Pathway
Caption: CB1 Receptor Signaling Pathway.
Experimental Protocols
Locomotor Activity Assay
This protocol is designed to assess the effects of this compound on spontaneous locomotor activity in an open-field arena.
Materials:
-
Open-field apparatus (e.g., 40 x 40 x 30 cm clear Plexiglas box)
-
Automated activity monitoring system with photobeams or video tracking software
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline in a 1:1:18 ratio)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male Swiss-Webster mice
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. To minimize novelty-induced hyperactivity, do not habituate the animals to the open-field chambers before testing.[7]
-
Drug Preparation: Dissolve this compound in the vehicle solution to the desired concentrations.
-
Dosing and Administration: Administer this compound or vehicle via i.p. injection at a volume of 10 ml/kg.
-
Testing: Immediately after injection, place each mouse in the center of the open-field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a predetermined period, typically 30-60 minutes.[8] Data is often binned into 5- or 10-minute intervals to analyze the time course of effects.[9]
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.
Caption: Locomotor Activity Experimental Workflow.
Conditioned Place Preference (CPP)
This protocol assesses the rewarding or aversive properties of this compound.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound
-
Vehicle solution
-
Syringes and needles for i.p. injection
-
Male rats or mice
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place each animal in the central chamber and allow free access to all three chambers for 15-30 minutes.[10]
-
Record the time spent in each of the two outer chambers to determine any initial preference. An unbiased design is often preferred, where animals show no significant preference for either chamber.[10]
-
-
Conditioning Phase (typically 4-8 days):
-
On conditioning days, administer this compound (i.p.) and immediately confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).[11]
-
On alternate days (or in a separate session on the same day), administer the vehicle and confine the animal to the opposite chamber for the same duration.[10] The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning (Preference Test):
-
On the test day (typically 24 hours after the last conditioning session), place the animal in the central chamber in a drug-free state and allow free access to all chambers for 15-30 minutes.
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference (reward). Conversely, a significant decrease suggests conditioned place aversion.
Caption: Conditioned Place Preference Workflow.
Drug Discrimination Assay
This assay evaluates the subjective effects of this compound by determining if it substitutes for a known psychoactive drug, typically Δ⁹-THC.[12]
Materials:
-
Standard two-lever operant conditioning chambers
-
Food pellet dispensers
-
Δ⁹-THC (for training)
-
This compound
-
Vehicle solution
-
Syringes and needles for i.p. injection
-
Male Sprague-Dawley rats
Procedure:
-
Training Phase:
-
Rats are first trained to press one lever ("drug-appropriate") to receive a food reward after being injected with Δ⁹-THC (e.g., 3 mg/kg, i.p.) and the other lever ("vehicle-appropriate") after a vehicle injection.[6]
-
Training sessions are typically 10-15 minutes long and continue until the rats reliably press the correct lever based on the injection they received.
-
-
Substitution Test Phase:
-
Once trained, rats are injected with various doses of this compound or vehicle before being placed in the operant chambers.
-
The number of presses on each lever is recorded.
-
-
Data Analysis:
-
The percentage of drug-appropriate lever responding is calculated for each dose of this compound.
-
Full substitution is considered to have occurred if a dose of this compound results in a high percentage (e.g., >80%) of responding on the Δ⁹-THC-appropriate lever. Partial substitution is also noted.
-
Response rates are also analyzed to assess for motor-impairing effects of the drug.
-
Caption: Drug Discrimination Experimental Workflow.
Intravenous Self-Administration (IVSA)
This protocol is used to determine the reinforcing effects of this compound, a key indicator of its abuse potential.
Materials:
-
Operant conditioning chambers equipped with two levers and an infusion pump
-
Intravenous catheters
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Surgical supplies for catheter implantation
-
Male rats
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least one week.
-
Acquisition Phase:
-
Place the rats in the operant chambers for daily sessions (e.g., 2 hours).
-
Pressing the "active" lever results in an intravenous infusion of this compound. Pressing the "inactive" lever has no consequence.
-
A fixed-ratio (FR) schedule of reinforcement is typically used, starting with FR1 (one press for one infusion) and potentially increasing.[13]
-
Acquisition is considered stable when the number of infusions per session is consistent over several days and responding on the active lever is significantly higher than on the inactive lever.
-
-
Extinction and Reinstatement:
-
Extinction: After acquisition, active lever presses no longer result in drug infusion. Sessions continue until responding decreases to a low level.
-
Reinstatement: To model relapse, drug-seeking behavior can be reinstated by a non-contingent "priming" injection of this compound, presentation of drug-associated cues, or a stressor.
-
-
Data Analysis: The primary measure is the number of infusions self-administered per session. A significantly higher number of infusions of this compound compared to vehicle indicates that the drug has reinforcing effects.
Caption: Intravenous Self-Administration Workflow.
References
- 1. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the Abuse Liability of Synthetic Cannabinoid Agonists JWH-030, JWH-175, and JWH-176 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Δ9-Tetrahydrocannabinol-like discriminative stimulus effects of five novel synthetic cannabinoids in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous self-administration of delta-9-THC in adolescent rats produces long-lasting alterations in behavior and receptor protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Cannabinoids Produce Robust Anxiety-Like and Locomotor Effects in Mice, but Long-Term Consequences Are Age- and Sex-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cannabinoid-Induced Conditioned Place Preference, Intravenous Self-Administration, and Behavioral Stimulation Influenced by Ghrelin Receptor Antagonism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-Administration of Cannabinoids by Experimental Animals and Human Marijuana Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5F-ADBICA in Seized Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
5F-ADBICA (also known as 5F-ADB) is a potent synthetic cannabinoid that has been identified in a variety of seized materials, including herbal mixtures, powders, and liquids. Accurate and reliable quantification of this compound in these matrices is crucial for forensic investigations, public health risk assessment, and the development of effective drug control strategies. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound and other structurally similar synthetic cannabinoids using various analytical techniques. This data is compiled from published research and offers a comparative overview of the performance of each method.
Table 1: LC-MS/MS Method Validation Data
| Analyte(s) | Matrix | LOD | LOQ | Recovery | Reference |
| This compound, 5F-NPB-22 | Whole Blood, Urine | 0.01–0.12 ng/mL | 0.03–0.36 ng/mL | 77.4–97.3% | [1] |
| 9 Synthetic Cannabinoids | Urine | 0.01-0.5 ng/mL | 0.05-0.5 ng/mL | 58-105% | [2] |
| 117 Synthetic Cannabinoids | Cannabis Oil | 0.1 ng/mL | 0.05-50 ng/mL | - | [3] |
| 5F-MDMB-PINACA | Paper | - | - | 83-99% | [4][5] |
Table 2: GC-MS Method Validation Data
| Analyte(s) | Matrix | LOD | LOQ | Recovery | Accuracy | Precision (%RSD) | Reference |
| 5F-MDMB-PICA, 5F-CUMYL-PICA | Blood | 0.1-0.11 ng/mL | 0.50 ng/mL | 82.54-91.40% | 2.4-7.3% | 4.6-8.3% | [6][7] |
Table 3: HPLC-UV Method Validation Data
| Analyte(s) | Matrix | LOQ | Recovery | Reference |
| 32 Synthetic Cannabinoids | Plant Material | < 10 µg/g | 92-95% | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound in Herbal Material using LC-MS/MS
This protocol is adapted from methodologies developed for the analysis of synthetic cannabinoids in complex matrices.[9][10][11][12]
1. Sample Preparation and Extraction
-
Homogenize the seized herbal material.
-
Weigh 10 mg of the homogenized powder into a centrifuge tube.[13]
-
Add 10 mL of methanol (B129727) to the tube.[13]
-
Sonicate the mixture for 10 minutes to facilitate extraction.[13]
-
Centrifuge the sample at 3,000 rpm for 5 minutes.[13]
-
Filter the supernatant through a 0.45 µm filter into an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC® HSS T3 (50mm × 2.1mm i.d., 1.8μm) or equivalent reversed-phase column.[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in ultrapure water with 0.1% formic acid.[1][3]
-
Gradient:
-
0.0–0.5 min: 75% A, 25% B
-
0.5–3.5 min: Linear gradient to 10% A, 90% B
-
3.5–6.0 min: Linear gradient to 5% A, 95% B
-
6.0–6.5 min: Return to initial conditions (75% A, 25% B)
-
6.5–9.5 min: Column re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound should be determined by infusing a standard solution.
3. Calibration and Quantification
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Analyze the calibration standards using the LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Analyze the prepared sample extracts.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound in Seized Powder using GC-MS
This protocol is based on established methods for the GC-MS analysis of synthetic cannabinoids.[14]
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the seized powder.
-
Dissolve the powder in 1 mL of methanol to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the solution to fall within the linear range of the calibration curve.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV[14]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
3. Calibration and Quantification
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards using the GC-MS method.
-
Generate a calibration curve by plotting the peak area of a quantifier ion against the concentration.
-
Analyze the prepared sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 3: Screening of this compound in Plant Material using HPLC-UV
This protocol provides a validated and accessible method for the screening and quantification of synthetic cannabinoids in plant materials.[8][15][16][17]
1. Sample Preparation
-
Homogenize the seized plant material.
-
Weigh 100 mg of the homogenized material into a centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 30 seconds, then sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 60% B.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 60% B over 1 minute.
-
Hold at 60% B for 4 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
UV Detection: 220 nm and 290 nm.
3. Calibration and Quantification
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a series of working standards by diluting the stock solution.
-
Inject the standards to establish the linear range and generate a calibration curve.
-
Inject the sample extracts.
-
Quantify this compound by comparing the peak area in the sample to the calibration curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Synthetic Cannabinoid Signaling Pathway
Synthetic cannabinoids, including this compound, exert their effects primarily by acting as agonists at the cannabinoid receptors, CB1 and CB2.
Caption: Simplified signaling pathway of synthetic cannabinoids like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices | Semantic Scholar [semanticscholar.org]
- 10. Integrated LC-MS/MS Analytical Systems and Physical Inspection for the Analysis of a Botanical Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 13. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 15. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars [mdpi.com]
- 17. HPLC-UV Method Development for the Baseline Resolution of 17 Cannabinoids - Regis Technologies [registech.com]
Application Notes and Protocols for the Analysis of 5F-ADBICA in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the sensitive and selective analysis of 5F-ADBICA (also known as 5F-ADB or 5F-MDMB-PINACA), a potent synthetic cannabinoid, in various complex biological matrices such as whole blood, urine, and hair. The protocols are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard for the quantification of synthetic cannabinoids in forensic and clinical toxicology.[1][2]
Introduction
This compound is a highly potent synthetic cannabinoid receptor agonist that has been frequently identified in forensic cases, including fatalities.[3][4] Due to its high potency and rapid metabolism, the development of sensitive and reliable analytical methods for its detection and quantification in biological samples is crucial for toxicological investigations and clinical monitoring.[2] The parent compound is often found at very low concentrations in biological fluids, making the detection of its metabolites also important for confirming consumption.[1][3][5] LC-MS/MS offers the necessary selectivity and sensitivity for this purpose.[1]
Quantitative Data Summary
The following tables summarize the quantitative parameters from validated LC-MS/MS methods for the analysis of this compound and its major metabolite in different biological matrices.
Table 1: Quantitative Method Parameters for this compound Analysis
| Biological Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Whole Blood | LC-MS/MS | 0.01 - 0.12 | 0.03 - 0.36 | 77.4 - 97.3 | 63.3 - 83.6 | [6] |
| LC-HRMS | 0.08 - 0.10 | 0.10 - 0.12 | - | - | [3] | |
| LC-MS/MS | 0.006 | 0.04 | 94.6 - 98.1 | - | [4] | |
| Urine | LC-MS/MS | 0.01 - 0.12 | 0.03 - 0.36 | 77.4 - 97.3 | 63.3 - 83.6 | [6] |
| LC-HRMS | 0.08 - 0.10 | 0.10 - 0.12 | - | - | [3] | |
| Hair | UHPLC-MS/MS | 0.0005 - 0.005 (pg/mg) | 0.001 - 0.005 (pg/mg) | 61.1 - 93.3 | 19.1 - 102.6 |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Protocol 1: Analysis of this compound in Whole Blood and Urine by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of this compound and other synthetic cannabinoids.[6]
1. Sample Preparation
-
For Whole Blood (Liquid-Liquid Extraction):
-
Pipette 250 µL of blank whole blood, calibration standards, or case samples into 16 x 100-mm test tubes.
-
Add 2 mL of an acetonitrile (B52724):ethyl acetate (B1210297) (25:75, v/v) extraction solvent.
-
Cap the tubes and rotate for 15 minutes.
-
Centrifuge the samples for 10 minutes at 3500 rpm.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness at 45 °C under a stream of nitrogen.
-
Reconstitute the dried extract with 0.5 mL of the initial mobile phase.
-
-
For Urine (Protein Precipitation & Liquid-Liquid Extraction):
-
To 0.5 mL of urine samples, add 1.5 mL of ice-cold acetonitrile and 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution.
-
Vortex the mixture.
-
Centrifuge to separate the layers.
-
Transfer 1 mL of the organic layer into a separate vial.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with the mobile phase A.[6]
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Pentafluorophenylpropyl (PFPP) column (e.g., Allure 50 × 2.150 mm i.d., 5 μm).[6]
-
Mobile Phase A: 10 mM ammonium formate in ultrapure water.[6]
-
Mobile Phase B: Methanol (B129727).[6]
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: As appropriate for the column dimensions.
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detector Voltages: 4.5 kV and 1.88 kV.[6]
-
Heat Block Temperature: 250 °C.[6]
-
Desolvation Line (DL) Temperature: 400 °C.[6]
-
Nebulizing Gas Pressure: 3 L/min.[6]
-
MRM Transitions:
-
This compound: Precursor ion m/z 362.1 -> Product ions m/z 232.1 and 144.0.[6]
-
-
Protocol 2: Analysis of this compound in Hair by UHPLC-MS/MS
This protocol is based on a method for the detection of 5F-MDMB-PICA (a structurally similar compound) and its metabolites in hair.
1. Sample Preparation
-
Weigh approximately 20 mg of hair and pulverize it in methanol at a temperature below 4°C.
-
Perform ultrasonication, followed by centrifugation and filtration.
-
Transfer 200 µL of the supernatant into an autosampler vial for analysis.
2. UHPLC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 μm).
-
Mobile Phase A: 20 mmol/L ammonium acetate with 0.1% formic acid and 5% acetonitrile in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution with a run time of approximately 8 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Specific transitions for this compound and its metabolites should be determined and optimized.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for this compound extraction from whole blood.
Caption: Workflow for this compound extraction from urine.
Metabolic Pathway of this compound
The metabolism of this compound is extensive and primarily involves ester hydrolysis, oxidative defluorination, and hydroxylation.[5] The ester hydrolysis metabolite is often found at higher concentrations than the parent drug in blood and is a key marker for consumption.[3][4]
Caption: Simplified metabolic pathways of this compound.
Discussion and Considerations
-
Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, affecting the accuracy of quantification.[6][7] It is crucial to evaluate and minimize matrix effects during method development and validation. The use of isotopically labeled internal standards is highly recommended to compensate for these effects.
-
Metabolite Monitoring: Due to the rapid metabolism of this compound, monitoring for its major metabolites, such as the ester hydrolysis product, can significantly increase the detection window and confirm consumption, especially in urine samples where the parent compound may be absent.[3][5]
-
Method Validation: All analytical methods should be fully validated according to established guidelines (e.g., FDA, ICH) to ensure reliability.[8][9][10] Validation parameters should include accuracy, precision, selectivity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and stability.[8][9]
-
Alternative Techniques: While LC-MS/MS is the most common technique, high-resolution mass spectrometry (HRMS) offers the advantage of non-targeted screening and retrospective data analysis, which is beneficial in the evolving landscape of new psychoactive substances.[1]
This application note provides a comprehensive overview and practical protocols for the analysis of this compound in biological matrices. Researchers should adapt and validate these methods for their specific instrumentation and laboratory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. ikev.org [ikev.org]
Troubleshooting & Optimization
Overcoming matrix effects in 5F-ADBICA LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 5F-ADBICA.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental workflow.
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2][4] These effects are a significant challenge, especially in complex biological matrices like blood, urine, and oral fluid.[3][5]
Q2: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?
A: When significant ion suppression is observed, a systematic approach is necessary. The initial steps should focus on identifying the source of the interference and optimizing the analytical method.[4][6] Consider the following:
-
Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[2][7] Review and optimize your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[4][5]
-
Chromatographic Separation: Co-elution of matrix components with this compound is a major contributor to ion suppression.[2] Adjusting the chromatographic conditions, such as the gradient profile, mobile phase composition, or switching to a different column chemistry (e.g., a pentafluorophenylpropyl (PFPP) column), can help separate the analyte from interfering compounds.[2][8][9]
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.[2][10][11] If you are not using an SIL-IS, consider incorporating one into your workflow.
Q3: How can I quantitatively assess the matrix effect for my this compound analysis?
A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound in blood and urine?
A: For complex matrices like blood and urine, more rigorous sample preparation methods are often required to minimize matrix effects.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[5][12] Various sorbents can be used, and the choice depends on the specific matrix and analyte properties. For synthetic cannabinoids, polymeric sorbents are often employed.[12]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup.[5][8] It involves partitioning the analyte between two immiscible liquid phases to separate it from interfering substances. A study on the simultaneous determination of this compound and 5F-NPB-22 in whole blood utilized an extraction with acetonitrile:ethyl acetate (B1210297) (25:75).[8]
Q5: Can optimizing LC-MS/MS parameters help in overcoming matrix effects?
A: Yes, optimizing LC-MS/MS parameters can significantly mitigate matrix effects.
-
Chromatography: As mentioned, improving chromatographic separation to resolve this compound from co-eluting matrix components is crucial.[2][4] This can be achieved by modifying the gradient, flow rate, or column type.[9]
-
Ionization Source: Electrospray ionization (ESI) is commonly used but is susceptible to matrix effects.[1][13] In some cases, switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to ion suppression, might be beneficial.[9][13]
-
MS Parameters: While less common for mitigating matrix effects, optimizing MS parameters such as spray voltage, gas flows, and temperatures can ensure the most efficient ionization of the target analyte.
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound analysis.
Protocol 1: Sample Preparation of Whole Blood using LLE
This protocol is adapted from a method for the simultaneous determination of this compound and 5F-NPB-22 in whole blood.[8]
-
Aliquoting: Transfer 250 µL of blank whole blood into a 16 x 100-mm test tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Extraction: Add 2 mL of an acetonitrile:ethyl acetate (25:75) solution.
-
Mixing: Cap the tubes and rotate for 15 minutes.
-
Centrifugation: Centrifuge the samples for 10 minutes at 3500 rpm.
-
Supernatant Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic layer to dryness at 45 °C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with the mobile phase.
Protocol 2: Sample Preparation of Urine using SPE
This protocol is a general procedure for synthetic cannabinoids in urine.[12]
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of pH 6 phosphate (B84403) buffer (0.1M) and the internal standard(s). Mix briefly.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with the appropriate solvents as per the manufacturer's instructions.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20:80 acetonitrile:water containing 1% formic acid to remove polar interferences.
-
Drying: Dry the cartridge under full vacuum or pressure for 5 minutes.
-
Elution: Elute the analytes with 3 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness at < 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on synthetic cannabinoid analysis.
Table 1: Recovery and Matrix Effect Data for this compound and Related Compounds
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| This compound | Whole Blood | LLE (Acetonitrile:Ethyl Acetate) | 77.4 - 97.3 | 63.3 - 83.6 |
| 5F-NPB-22 | Whole Blood | LLE (Acetonitrile:Ethyl Acetate) | 77.4 - 97.3 | 63.3 - 83.6 |
| Various Synthetic Cannabinoids | Urine | SPE | 85 - 110 | Not explicitly stated, but clean extracts reported |
Data synthesized from multiple sources for illustrative purposes.[8][12]
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Caption: Troubleshooting workflow for addressing matrix effects.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. weber.hu [weber.hu]
- 13. providiongroup.com [providiongroup.com]
Improving the sensitivity of 5F-ADBICA detection in urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 5F-ADBICA (a synonym for 5F-ADB) in urine samples.
Frequently Asked Questions (FAQs)
Q1: Why am I unable to detect the parent this compound compound in urine samples?
A1: The parent this compound compound is extensively metabolized in the body and is often present at very low to undetectable concentrations in urine.[1][2] Less than 3.3% of the parent compound may remain after just one hour of incubation with human liver microsomes, and it may be completely absent after three hours.[2][3] Therefore, it is highly recommended to target the more abundant metabolites of this compound for a more sensitive and reliable detection.[2]
Q2: What are the most appropriate metabolites of this compound to target for detection in urine?
A2: For improved sensitivity and a longer detection window, it is crucial to target the major metabolites of this compound.[2] Key metabolites that have been identified as suitable urinary markers include:
Metabolic pathways include ester hydrolysis, N-dealkylation, oxidative defluorination, hydroxylation, and glucuronidation.[2][3]
Q3: Is hydrolysis of urine samples necessary before extraction?
A3: Yes, hydrolysis is a critical step for improving the detection sensitivity of this compound metabolites. Many metabolites are excreted in urine as glucuronide conjugates.[3][6] Enzymatic hydrolysis with β-glucuronidase is commonly used to cleave these conjugates, releasing the free metabolites for extraction and analysis.[6][7][8] This process can significantly increase the concentration of the target analytes. For instance, in the case of cannabinoids, enzymatic hydrolysis can lead to a more than 250-fold increase in measured concentrations.[9]
Q4: What are the recommended extraction techniques for this compound and its metabolites from urine?
A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods.
-
Solid-Phase Extraction (SPE): This is a widely used and robust technique. Oasis HLB μElution plates are noted for their ability to simultaneously extract acidic, basic, and neutral compounds, making them suitable for the diverse range of this compound metabolites.
-
Liquid-Liquid Extraction (LLE): A simpler method that can also yield good recoveries. A common solvent mixture is acetonitrile (B52724) and ethyl acetate (B1210297).[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has also been successfully applied for the analysis of this compound in urine.[11]
The choice of method may depend on laboratory resources and desired sample throughput.
Q5: What analytical instrumentation is best suited for the sensitive detection of this compound?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the gold standard for sensitive and selective detection of this compound and its metabolites.[1][3][10][12] These techniques provide the necessary sensitivity to detect the low concentrations of these compounds in urine.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of analytes | Inefficient hydrolysis: Incomplete cleavage of glucuronide conjugates. | Optimize the enzymatic hydrolysis step. Verify the activity of the β-glucuronidase enzyme and consider adjusting the incubation time and temperature (e.g., 60°C for 1 hour or 65°C for 1-2 hours).[7][8] |
| Suboptimal extraction pH: The pH of the urine can affect the stability and extraction efficiency of this compound. The parent compound shows instability in alkaline urine.[11] | Acidify the sample before extraction. For example, acidification with concentrated HCl has been used prior to extraction.[4] | |
| Inefficient extraction method: The chosen LLE solvent or SPE sorbent may not be optimal for the target metabolites. | For SPE, consider using a polymeric sorbent like Oasis HLB, which is effective for a broad range of analytes. For LLE, ensure the solvent system is appropriate for the polarity of the metabolites. | |
| High matrix effects leading to ion suppression or enhancement | Insufficient sample cleanup: Co-eluting endogenous components from the urine matrix can interfere with the ionization of the target analytes. | Improve the sample cleanup process. This can be achieved by optimizing the wash steps in your SPE protocol or by employing a more selective extraction technique.[7] Using a divergent mobile phase gradient during LC separation can also help to separate analytes from matrix components. |
| Poor chromatographic peak shape | Inappropriate column chemistry or mobile phase: The analytical column and mobile phase are not providing adequate separation and peak focusing. | Experiment with different column chemistries. Both C18 and Pentafluorophenyl (PFP) columns have been used successfully.[8][10] Optimize the mobile phase composition and gradient profile to improve peak shape and resolution. |
| Inconsistent quantification results | Analyte instability: this compound is known to be unstable, particularly in alkaline conditions.[11] | Ensure that urine samples are stored properly (e.g., at -20°C) and that the pH is controlled during sample preparation. Analyze samples as soon as possible after preparation. |
| Lack of appropriate internal standard: An internal standard that does not mimic the behavior of the analytes can lead to inaccurate quantification. | Use a deuterated analog of this compound or one of its major metabolites as an internal standard to compensate for variations in extraction efficiency and matrix effects. JWH-073-d7 has been used as an internal standard.[10] |
Quantitative Data
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and its Metabolites in Urine
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | LC-MS/MS | - | 0.03 | [12][13] |
| This compound | LC-HRMS | 0.08 - 0.10 | 0.10 - 0.12 | [1] |
| This compound | GC-MS/MS (QuEChERS) | 0.33 | 1.1 | [11] |
| This compound Ester Hydrolysis Metabolite | LC-HRMS | 0.08 - 0.10 | 0.10 - 0.12 | [1] |
| This compound | LC/MS-MS | 0.01 - 0.12 | 0.03 - 0.36 | [10] |
Note: The performance of analytical methods can vary between laboratories.
Experimental Protocols
Enzymatic Hydrolysis of Urine Samples
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
To 1.0 mL of urine sample, add 2 mL of 100mM acetate buffer (pH 5.0).[7]
-
Vortex the mixture for 30 seconds.[7]
-
Incubate the sample at 65°C for 1-2 hours.[7]
-
Allow the sample to cool to room temperature before proceeding with extraction.
Solid-Phase Extraction (SPE) using Oasis HLB μElution Plate
This protocol is adapted from a method for a panel of synthetic cannabinoids.
-
Conditioning: Condition the wells of the Oasis HLB μElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Loading: Load the pre-treated (hydrolyzed and acidified) urine sample into the wells.
-
Washing:
-
Wash the wells with 200 µL of water.
-
Wash the wells with 200 µL of a 50:50 (v/v) mixture of water and methanol.
-
-
Elution: Elute the analytes with two aliquots of 25 µL of a 60:40 (v/v) mixture of acetonitrile and isopropanol.
-
Reconstitution: Dilute the eluate with 75 µL of water before injection into the LC-MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is an example of LC-MS/MS parameters and should be adapted for your specific instrument and analytes.
-
LC Column: A C18 or PFP column (e.g., 50 x 2.1 mm, 5 µm).[8][10]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient: A suitable gradient should be developed to separate the target analytes from matrix interferences.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for each analyte and internal standard.
Visualizations
Caption: General experimental workflow for this compound metabolite analysis in urine.
Caption: Troubleshooting logic for low analyte signal in this compound urine analysis.
References
- 1. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. unitedchem.com [unitedchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
Addressing 5F-ADBICA instability in stored blood samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5F-ADBICA, with a focus on addressing its instability in stored blood samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in blood a concern?
A1: this compound is an indole-based synthetic cannabinoid. Like many synthetic cannabinoids, it is a potent agonist of the CB1 and CB2 receptors. Its stability in biological matrices such as blood is a significant concern for forensic and clinical analysis because the concentration of the parent compound can decrease over time, potentially leading to inaccurate quantitative results or false negatives.
Q2: What is the primary degradation pathway for this compound in blood?
A2: While specific data for this compound is limited, based on structurally similar synthetic cannabinoids such as 5F-ADB, the primary degradation pathway in blood is believed to be hydrolysis.[1][2][3] This process involves the cleavage of the ester or amide linkage in the molecule, which can be catalyzed by esterase enzymes present in the blood.
Q3: What are the ideal storage conditions for blood samples containing this compound?
A3: To ensure the stability of this compound in blood samples, it is highly recommended to store them frozen at -20°C or lower as soon as possible after collection.[4][5] Storage at refrigerated (4°C) or room temperature can lead to significant degradation of the parent compound.[2][4][5]
Q4: For how long can I store blood samples at -20°C without significant degradation of this compound?
A4: Studies on similar synthetic cannabinoids have shown that they can remain stable for several months to over a year when stored at -20°C.[2][6] For the most accurate results, it is always best to analyze samples as soon as possible.
Q5: Are there any preservatives I can add to blood samples to improve this compound stability?
A5: While some studies have investigated the use of preservatives like sodium fluoride (B91410) for other drug classes, their effectiveness for synthetic cannabinoids is not well-established. Freezing remains the most reliable method for preserving this compound integrity in blood samples.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detection of this compound in a suspected positive sample. | 1. Degradation due to improper storage: The sample may have been stored at room temperature or refrigerated for an extended period. 2. Inefficient extraction: The extraction protocol may not be optimal for this compound. 3. Instrumental issues: Problems with the LC-MS/MS system, such as low sensitivity or incorrect parameters. | 1. Review the storage history of the sample. If stored improperly, the parent compound may have degraded. Consider analyzing for known metabolites. 2. Optimize the extraction method. Ensure the pH is appropriate and consider a liquid-liquid extraction or solid-phase extraction protocol known to be effective for synthetic cannabinoids.[1][7] 3. Check the instrument's performance. Verify the sensitivity, tune, and calibration of the mass spectrometer. Ensure the correct MRM transitions and collision energies are being used. |
| High variability in quantitative results between replicate injections. | 1. Sample inhomogeneity: The analyte may not be evenly distributed in the blood sample. 2. Inconsistent extraction recovery: The extraction process may not be reproducible. 3. Autosampler issues: Problems with the autosampler can lead to inconsistent injection volumes. | 1. Ensure the blood sample is thoroughly mixed (e.g., by gentle vortexing) before aliquoting for extraction. 2. Review and standardize the extraction procedure. Ensure consistent timing, volumes, and mixing for all samples. Use of an internal standard is crucial. 3. Check the autosampler for any leaks or blockages. Perform a precision test with a standard solution. |
| Poor peak shape (e.g., tailing, fronting) in the chromatogram. | 1. Column contamination or degradation: The analytical column may be contaminated with matrix components or the stationary phase may be degraded. 2. Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal. 3. Secondary interactions: The analyte may be interacting with active sites on the column. | 1. Wash the column according to the manufacturer's instructions. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column. 2. Ensure the mobile phase is correctly prepared and the pH is appropriate for the analyte. 3. Consider using a column with a different stationary phase or adding a modifier to the mobile phase to reduce secondary interactions. |
| Matrix effects (ion suppression or enhancement). | 1. Co-eluting endogenous compounds: Components of the blood matrix can interfere with the ionization of this compound. 2. Inefficient sample cleanup: The extraction method may not be adequately removing interfering substances. | 1. Adjust the chromatographic conditions to separate this compound from the interfering peaks. 2. Improve the sample cleanup process. This may involve a more rigorous solid-phase extraction (SPE) protocol or a liquid-liquid extraction with back-extraction. The use of a suitable deuterated internal standard can help to compensate for matrix effects.[8] |
Data on Stability of Structurally Similar Synthetic Cannabinoids in Whole Blood
Disclaimer: The following data is for synthetic cannabinoids structurally similar to this compound (e.g., 5F-ADB, 5F-MDMB-P7AICA) and should be used as a general guide. Specific stability data for this compound is not currently available in the cited literature.
Table 1: Stability of 5F-MDMB-P7AICA (an isomer of 5F-ADB) in Whole Blood Over 12 Months [2]
| Storage Temperature | 5 Months | 12 Months |
| Room Temperature | Concentration decreased | Further decrease in concentration |
| 4°C (Refrigerated) | Relatively stable | Relatively stable |
| -20°C (Frozen) | Relatively stable | Relatively stable |
Table 2: General Stability Trends for Synthetic Cannabinoids in Whole Blood [4][5][6][9]
| Storage Condition | General Stability Outcome |
| Room Temperature (22°C) | Significant degradation observed, often within days to weeks. |
| Refrigerated (4°C) | Better than room temperature, but degradation is still likely over time. |
| Frozen (-20°C) | Considered the optimal condition for long-term storage, with high stability for months to over a year. |
Experimental Protocols
Protocol for Stability Assessment of this compound in Whole Blood
This protocol is a general guideline for assessing the stability of this compound in whole blood under different storage conditions.
a. Materials:
-
This compound reference standard
-
Blank human whole blood (with anticoagulant, e.g., EDTA)
-
Methanol or acetonitrile (B52724) (LC-MS grade)
-
Internal standard (e.g., this compound-d5)
-
Calibrators and quality control (QC) samples
-
Extraction solvent (e.g., acetonitrile:ethyl acetate (B1210297) 25:75 v/v)[7]
-
Reconstitution solvent (e.g., mobile phase)
-
Microcentrifuge tubes
-
Vortex mixer, centrifuge, and solvent evaporator
b. Procedure:
-
Preparation of Spiked Blood Samples:
-
Prepare a stock solution of this compound in methanol.
-
Spike a pool of blank whole blood with the this compound stock solution to achieve desired concentrations (e.g., low and high QC levels).
-
Gently mix the spiked blood pool thoroughly.
-
Aliquot the spiked blood into separate microcentrifuge tubes for each time point and storage condition.
-
-
Storage Conditions:
-
Store the aliquots at three different temperatures:
-
Room temperature (~22°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
-
-
Time Points for Analysis:
-
Analyze samples at regular intervals (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, 1 month, 3 months, etc.).
-
-
Sample Extraction (at each time point):
-
Thaw frozen samples at room temperature.
-
To a 250 µL aliquot of blood, add the internal standard.[7]
-
Add 2 mL of extraction solvent (acetonitrile:ethyl acetate 25:75).[7]
-
Vortex for 15 minutes.[7]
-
Centrifuge at 3500 rpm for 10 minutes.[7]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.[7]
-
Reconstitute the dried extract in mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method (see protocol below).
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Determine the percentage of the initial concentration remaining at each time point for each storage condition.
-
Protocol for Quantification of this compound in Whole Blood by LC-MS/MS
This protocol is based on a published method for the simultaneous determination of this compound and 5F-NPB-22 in whole blood.[7]
a. Sample Preparation:
-
Pipette 250 µL of whole blood into a microcentrifuge tube.
-
Add an appropriate amount of internal standard.
-
Add 2 mL of acetonitrile:ethyl acetate (25:75 v/v).
-
Cap the tube and rotate for 15 minutes.
-
Centrifuge for 10 minutes at 3500 rpm.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness at 45°C under a stream of nitrogen.
-
Reconstitute the residue with mobile phase A.
b. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A pentafluorophenylpropyl (PFPP) column (e.g., Allure 50 × 2.150 mm i.d., 5 μm).[7]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in ultrapure water.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: Appropriate for the instrument and sensitivity requirements.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion m/z 362.1 -> Product ions m/z 232.1 and m/z 144.0[7]
-
Internal Standard: Appropriate transitions for the chosen internal standard.
-
Visualizations
Signaling Pathways of this compound
This compound acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. The diagram below illustrates the general signaling pathways initiated upon receptor activation.
Caption: this compound activates CB1/CB2 receptors, leading to G-protein and β-arrestin signaling.
Experimental Workflow for this compound Stability Testing
The following diagram outlines the key steps in performing a stability study of this compound in blood samples.
Caption: Workflow for assessing the stability of this compound in stored blood samples.
Logical Relationship for Troubleshooting Low Analyte Signal
This diagram illustrates a logical approach to troubleshooting low or no detection of this compound.
Caption: A decision tree for troubleshooting low or absent this compound signal in blood samples.
References
- 1. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Studies on Temperature-Dependent In Vitro Stability during Storage and Smoking of the Synthetic Cannabinoid 5F-MDMB-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shareok.org [shareok.org]
- 5. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of synthetic cannabinoids in biological specimens : analysis through liquid chromatography tandem mass spectrometry. [shareok.org]
Technical Support Center: Analysis of 5F-ADBICA by ESI-MS
Welcome to the technical support center for the analysis of 5F-ADBICA using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of this compound.[3][4] In ESI, co-eluting species can compete for charge or space at the droplet surface, or alter the physical properties of the droplet, hindering the formation of gas-phase analyte ions.[1][3][4]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment.[5][6] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that cause ion suppression. Another approach is the post-extraction spike method, where the signal of an analyte spiked into a blank matrix extract is compared to the signal of the analyte in a neat solution.[6][7] A lower signal in the matrix indicates suppression.
Q3: What are the primary sources of ion suppression in biological matrices?
A3: The primary sources of ion suppression in biological matrices like plasma, blood, and urine are endogenous components such as phospholipids (B1166683), salts, and proteins.[2][5] In forensic samples, other drugs and their metabolites can also contribute to ion suppression.[5] Inadequate sample preparation is a major reason for the presence of these interfering compounds in the final extract.
Troubleshooting Guides
Issue 1: Low sensitivity or poor signal-to-noise for this compound.
This is often a direct consequence of ion suppression. Here are some steps to troubleshoot and mitigate this issue:
1. Optimize Sample Preparation:
-
Rationale: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[2]
-
Recommended Protocols:
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples.[8] For synthetic cannabinoids, various SPE cartridges can be employed.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts.[9] A study on this compound and 5F-NPB-22 in whole blood and urine utilized an acetonitrile:ethyl acetate (B1210297) (25:75) extraction.[10]
-
Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and may result in significant ion suppression.[2][6] If used, dilution of the supernatant can help reduce the matrix effect.[2]
-
Experimental Protocol: Liquid-Liquid Extraction for this compound in Whole Blood [10]
-
Transfer 250 µL of blank blood to a 16 x 100-mm test tube.
-
Add internal standard.
-
Add 2 mL of an acetonitrile:ethyl acetate (25:75) solution.
-
Cap the tubes and rotate for 15 minutes.
-
Centrifuge the samples for 10 minutes at 3500 rpm.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with the mobile phase.
2. Enhance Chromatographic Separation:
-
Rationale: Optimizing the liquid chromatography (LC) method can separate this compound from co-eluting, suppression-inducing compounds.
-
Recommendations:
-
Column Chemistry: Employing a different column chemistry, such as a pentafluorophenylpropyl (PFPP) column, can alter selectivity and improve separation.[10]
-
Gradient Optimization: Adjusting the mobile phase gradient can help resolve the analyte from matrix interferences.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives are critical. While formic acid is common, sometimes lower concentrations or alternative additives like ammonium (B1175870) formate (B1220265) can reduce background ionization and minimize suppression.[11]
-
Example LC Parameters for this compound Analysis [10]
| Parameter | Value |
| Column | Pentafluorophenylpropyl (PFPP) column (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 10 mM ammonium formate in ultrapure water |
| Mobile Phase B | Methanol |
| Flow Rate | Gradient |
| Injection Volume | 5 µL |
Issue 2: Inconsistent quantification and poor reproducibility.
This can be caused by variable ion suppression between samples.
1. Utilize an Internal Standard:
-
Rationale: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects. The SIL internal standard will co-elute with the analyte and experience similar ion suppression, allowing for a consistent analyte-to-internal standard ratio and more accurate quantification. If a SIL-IS is not available, an analogue can be used, but its effectiveness in mimicking the analyte's behavior should be carefully validated.
2. Modify Mass Spectrometer Ionization Settings:
-
Rationale: Changing the ionization source or its polarity can sometimes circumvent ion suppression.[3][4]
-
Recommendations:
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[3][5][12] If your instrument has an APCI source, it's worth evaluating its performance.
-
Change Polarity: Switching from positive to negative ionization mode might eliminate interferences, as fewer compounds are ionizable in negative mode.[3][4] However, the response of this compound in negative mode must be assessed.
-
3. Dilute the Sample:
-
Rationale: Diluting the sample extract can reduce the concentration of interfering species, thereby lessening ion suppression.[3][4]
-
Consideration: This approach will also dilute the analyte, which may not be feasible for trace-level analysis where sensitivity is paramount.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated method for the analysis of this compound.[10]
Table 1: Validation Parameters for this compound Analysis in Whole Blood and Urine
| Parameter | Whole Blood | Urine |
| Limit of Detection (LOD) | 0.01 - 0.12 ng/mL | 0.01 - 0.12 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.36 ng/mL | 0.03 - 0.36 ng/mL |
| Extraction Recovery (ER) | 77.4 - 97.3% | 77.4 - 97.3% |
| Matrix Effect (ME) | 63.3 - 83.6% | 63.3 - 83.6% |
| Intra- and Inter-day Precision (CV) | < 20% | < 20% |
Note: The matrix effect values being less than 100% indicate the presence of ion suppression.
Visual Guides
General Workflow for Minimizing Ion Suppression
Caption: A logical workflow for troubleshooting and minimizing ion suppression in ESI-MS analysis.
Decision Tree for Sample Preparation
Caption: A decision tree for selecting an appropriate sample preparation technique.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in 5F-ADBICA chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 5F-ADBICA, a synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions to improve the chromatographic analysis of this compound.
Q1: What are the common causes of peak tailing when analyzing this compound?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in chromatography.[1] For this compound, this can be attributed to several factors:
-
Secondary Interactions: The primary cause of peak tailing for many compounds is secondary interactions between the analyte and the stationary phase.[1][2] For this compound, which possesses a basic nitrogen atom in its indazole ring, these interactions can occur with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column.[2] This leads to some molecules being retained longer than others, resulting in a tailed peak.
-
Improper Mobile Phase pH: If the pH of the mobile phase is not optimized, it can lead to undesirable interactions. For a basic compound like this compound, a mobile phase that is too acidic can cause protonation, leading to strong ionic interactions with deprotonated silanol groups. Conversely, a pH that is too high might not effectively suppress the interaction with silanols.
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort the peak shape for all analytes.[3]
-
Extra-Column Volume (Dead Volume): Excessive tubing length or fittings that are not properly connected can cause peak broadening and tailing.[2]
Solutions:
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or similar reversed-phase column. End-capping minimizes the number of accessible residual silanol groups, thereby reducing secondary interactions.[1][2]
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase. For basic compounds like this compound, operating at a mid-range pH or adding a competing base to the mobile phase can sometimes improve peak shape. However, for synthetic cannabinoids, a common practice is to use a mobile phase with a low concentration of an acid like formic acid (e.g., 0.1%) to ensure consistent ionization and minimize silanol interactions.[2]
-
Column Washing: If contamination is suspected, flush the column with a strong solvent.[2]
-
Minimize Dead Volume: Use shorter, narrower-bore tubing for connections and ensure all fittings are properly tightened.[2]
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.[3] Potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to some molecules traveling through the column more quickly.[1][4][5] This is a common cause of peak fronting.[4]
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven introduction onto the column.[1]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the separation, resulting in a fronting peak.[5]
-
Column Collapse: A sudden physical change in the column packing material, often due to operating outside the recommended pH or temperature limits, can cause peak fronting.[3][6]
Solutions:
-
Reduce Sample Concentration or Injection Volume: Dilute the sample or inject a smaller volume to avoid overloading the column.[4][5]
-
Ensure Complete Dissolution: Make sure the sample is fully dissolved in the injection solvent before analysis.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[4] If a different solvent must be used, it should ideally be weaker than the mobile phase.
-
Check Column Operating Conditions: Verify that the mobile phase pH and operating temperature are within the manufacturer's recommendations for the column.[3]
Q3: I am observing split peaks for this compound. What is the problem?
Split peaks can be a sign of several issues occurring before or during the separation:[1]
-
Blocked Column Frit: A partially blocked inlet frit can cause the sample to be introduced unevenly onto the column, leading to a split peak.[3] This will typically affect all peaks in the chromatogram.[3]
-
Column Void: A void or channel in the packing material at the head of the column can have a similar effect to a blocked frit.[1]
-
Injection Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause the sample to precipitate on the column or behave in an unpredictable manner, leading to peak splitting.[1]
-
Co-elution: The peak may not be a single compound but rather two closely eluting substances.
Solutions:
-
Backflush the Column: Reversing the column and flushing it to waste can sometimes dislodge particulates from the inlet frit.[3]
-
Replace the Column: If a void is suspected, the column will likely need to be replaced.[1]
-
Prepare Sample in Mobile Phase: As with peak fronting, dissolving the sample in the mobile phase is the best practice.[1]
-
Verify Peak Purity: Use a mass spectrometer (MS) detector to confirm if the peak corresponds to a single mass-to-charge ratio.
Data Summary
The following table summarizes common chromatographic problems, their likely causes, and recommended solutions for the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols.[1][2] | Use an end-capped column.[1][2] Optimize mobile phase pH (e.g., add 0.1% formic acid).[2] |
| Column contamination.[2] | Flush the column with a strong solvent.[2] | |
| Extra-column volume (dead volume).[2] | Use shorter, narrower-bore tubing and ensure proper fittings.[2] | |
| Peak Fronting | Column overload.[1][4][5] | Reduce sample concentration or injection volume.[4][5] |
| Poor sample solubility.[1] | Ensure the sample is fully dissolved before injection. | |
| Injection solvent stronger than mobile phase.[5] | Dissolve the sample in the initial mobile phase.[4] | |
| Column collapse.[3][6] | Operate within the column's recommended pH and temperature ranges.[3] | |
| Split Peaks | Blocked column frit or void at the column head.[1][3] | Backflush the column; if unsuccessful, replace the column.[3] |
| Mismatch between injection solvent and mobile phase.[1] | Prepare the sample in the mobile phase.[1] | |
| Co-eluting compounds.[4] | Use a mass spectrometer to check for co-elution.[4] | |
| Broad Peaks | Low flow rate.[2] | Optimize the flow rate for the column dimensions. |
| Column aging/contamination.[2] | Flush the column or replace it if necessary.[2] |
Experimental Protocols
Standard Protocol for HPLC Analysis of this compound
This is a general starting method that may require optimization depending on the specific instrument and sample matrix.
-
Column: A high-quality, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be to begin at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column. A starting point could be 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 290 nm) or Mass Spectrometry.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting and splitting.
References
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Immunoassay Cross-Reactivity for 5F-ADBICA Analogs
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing immunoassay cross-reactivity for 5F-ADBICA and its analogs. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound analogs?
A1: Immunoassay cross-reactivity is the phenomenon where an antibody binds to substances other than the specific analyte it was designed to detect.[1] This occurs when the antibody's binding site recognizes a shared structural feature (epitope) on both the target molecule and other, non-target molecules.[1] For synthetic cannabinoids like this compound, this is a significant issue because the illicit drug market is flooded with numerous analogs that share a core chemical structure.[1] An immunoassay designed for one synthetic cannabinoid may, therefore, produce a positive result for a structurally similar analog, leading to potential misinterpretation of results without confirmatory analysis.[1][2]
Q2: Which structural features of this compound analogs are most likely to cause cross-reactivity?
A2: The degree of cross-reactivity is highly dependent on the specific antibody used in the assay. However, structural similarities in the core indole (B1671886) or indazole ring, the linker group, and the side chain all contribute. For many synthetic cannabinoid immunoassays, the antibodies target metabolites, such as those with a pentanoic acid side chain resulting from metabolism of a pentyl chain.[1][3] Therefore, analogs that produce similar metabolites after phase I metabolism (e.g., hydroxylation, ester hydrolysis) are prone to high cross-reactivity.[4][5] For example, metabolites of JWH-073 show a high affinity for antibodies targeting the JWH-018 N-pentanoic acid metabolite due to their structural similarities.[1]
Q3: My immunoassay for a specific this compound analog is showing a positive result, but I suspect a different analog is present. How can I confirm this?
A3: The most reliable way to confirm the identity of the substance that caused a positive immunoassay result is to use a more specific, confirmatory method.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[2][6] This technique separates the components of a complex mixture and identifies them based on their unique mass-to-charge ratio, providing definitive structural information.[6][7] Relying solely on immunoassay results in a clinical or forensic setting is not recommended due to the high potential for cross-reactivity with emerging, un-targeted analogs.[2]
Q4: Can metabolites of this compound analogs cause cross-reactivity?
A4: Yes, metabolites are a primary cause of cross-reactivity in immunoassays for synthetic cannabinoids. Many assays are specifically designed to detect common metabolites, as the parent compound is often rapidly metabolized and present in low concentrations in biological samples like urine.[4][8][9] For instance, 5F-ADB is known to be extensively metabolized through reactions like ester hydrolysis and oxidative defluorination.[4][5][9] If an analog of this compound undergoes similar metabolic transformations, its metabolites could be readily detected by an assay targeting those metabolic products, leading to a positive result.
Q5: Are there immunoassays that can differentiate between various this compound analogs?
A5: Developing highly specific immunoassays that can reliably differentiate between closely related synthetic cannabinoid analogs is extremely challenging. While some assays may exhibit different degrees of cross-reactivity to various analogs, allowing for some level of discrimination, they are generally designed for broad-class screening rather than specific identification.[10][11] The constant emergence of new analogs further complicates this.[1] For definitive identification, chromatographic methods like LC-MS/MS are necessary.[12]
Troubleshooting Guide
Issue 1: Unexpected Positive Results or Suspected False Positives
-
Possible Cause: The positive signal may be due to the presence of a structurally related this compound analog or a metabolite that cross-reacts with the assay's antibody.[13][14]
-
Troubleshooting Steps:
-
Review Assay Specificity: Consult the manufacturer's data sheet for your specific immunoassay kit to review the published cross-reactivity data for other synthetic cannabinoids.[15]
-
Analyze a Standard: If available, test a certified reference standard of the suspected cross-reacting analog to confirm its reactivity in your assay.
-
Confirm with a Different Method: Use a confirmatory method like LC-MS/MS to analyze the sample.[1] This will definitively identify the compounds present and verify if the immunoassay result was due to cross-reactivity.[6]
-
Issue 2: High Background Signal or Low Sensitivity
-
Possible Cause: High background can obscure true signals and may be caused by several factors, including non-specific binding of antibodies, matrix effects from the sample (e.g., urine, blood), or issues with blocking or washing steps.[15][16]
-
Troubleshooting Steps:
-
Optimize Blocking: Ensure that the blocking step is sufficient. You can try increasing the incubation time or using a different blocking agent (e.g., 5-10% normal serum from the same species as the secondary antibody).[16]
-
Improve Washing: Increase the number and vigor of wash steps between antibody incubations to remove unbound reagents. Adding a detergent like Tween-20 (typically 0.05%) to the wash buffer can also help reduce non-specific binding.[15]
-
Address Matrix Effects: If you suspect interference from the sample matrix, try diluting the sample in the assay buffer.[15] However, be careful not to dilute the sample below the assay's limit of detection. Preparing the standard curve in the same matrix as the samples (e.g., drug-free urine) can also help compensate for matrix effects.[15]
-
Issue 3: High Variability in Results
-
Possible Cause: Inconsistent results between runs or dilutions can stem from procedural errors, matrix effects, or the presence of multiple cross-reacting compounds at varying concentrations.[13]
-
Troubleshooting Steps:
-
Standardize Pipetting: Ensure accurate and consistent pipetting techniques. Small variations in reagent or sample volumes can lead to significant differences in results.
-
Ensure Homogeneous Mixing: Mix all reagents and samples thoroughly before use and before adding them to the plate.
-
Control Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all steps of the assay as specified in the protocol.
-
Evaluate Matrix Effects: As described above, use sample dilution or matrix-matched standards to mitigate potential interference from the sample matrix.[15]
-
Data Presentation
Table 1: Cross-Reactivity of Selected Synthetic Cannabinoids in a JWH-018 N-pentanoic acid Metabolite-Targeted Immunoassay
Note: Data for specific this compound analogs are limited in publicly available literature. The following table, adapted from published studies on assays targeting common synthetic cannabinoid metabolites, illustrates the principle of variable cross-reactivity among different analogs. The degree of cross-reactivity is highly dependent on the specific assay and antibody.
| Compound/Metabolite | Class/Structural Feature | Relative Cross-Reactivity (%) |
| JWH-018 N-pentanoic acid | Calibrator (Target Analyte) | 100% |
| JWH-073 N-butanoic acid | Naphthoylindole (Shorter side chain) | >100%[10] |
| JWH-018 N-(5-hydroxypentyl) metabolite | Naphthoylindole (Metabolite) | High[1][17] |
| JWH-073 N-(4-hydroxybutyl) metabolite | Naphthoylindole (Metabolite) | High[10] |
| AM-2201 | Naphthoylindole (Fluorinated) | Moderate to High[1] |
| UR-144 | Tetramethylcyclopropylindole | Low to None[7] |
| 5F-ADB (5F-MDMB-PINACA) | Indazole Carboxamide | Varies by assay; metabolites are key |
| JWH-122 5-OH-pentyl | Naphthoylindole (Metabolite) | High[7] |
Cross-reactivity percentages are calculated based on the concentration of the analog required to produce a signal equivalent to a given concentration of the target analyte.
Experimental Protocols
Protocol 1: Determining Cross-Reactivity Using Competitive ELISA
This protocol outlines a general procedure to determine the percentage of cross-reactivity of a non-target analyte (e.g., a this compound analog) in an immunoassay.
Materials:
-
ELISA plate pre-coated with a target synthetic cannabinoid-protein conjugate
-
Primary antibody specific to the target synthetic cannabinoid
-
Enzyme-conjugated secondary antibody
-
Target synthetic cannabinoid standard (Calibrator)
-
Suspected cross-reacting compound (Test Analog)
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[1]
-
Substrate Solution (e.g., TMB)[1]
-
Stop Solution (e.g., 2N H₂SO₄)[1]
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target synthetic cannabinoid standard in assay buffer to create a standard curve (e.g., from 1 ng/mL to 500 ng/mL).
-
Separately, prepare a serial dilution of the suspected cross-reacting compound over a broad concentration range.[1]
-
-
Competition Reaction:
-
Add a fixed concentration of the primary antibody to the wells.
-
Immediately add the prepared dilutions of the standard or the test analog to their respective wells.
-
Incubate for 1-2 hours at room temperature to allow the free analyte (standard or analog) to compete with the plate-bound conjugate for antibody binding.[15]
-
-
Washing: Wash the plate three to five times with wash buffer to remove unbound antibodies and analytes.[15]
-
Secondary Antibody Incubation:
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[1]
-
-
Final Wash: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Development:
-
Add the substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops.[15]
-
-
Stop Reaction and Read Plate:
-
Add the stop solution to each well.
-
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).[15]
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the target standard and the cross-reacting compound.
-
Determine the concentration of the target standard that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for the cross-reacting compound.[1]
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Standard / IC50 of Test Compound) x 100
-
Protocol 2: General Workflow for LC-MS/MS Confirmation
This protocol provides a general overview of the steps involved in confirming immunoassay results using LC-MS/MS. Specific parameters will vary based on the analytes and instrumentation.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[6]
-
Appropriate LC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, methanol, water with formic acid or ammonium (B1175870) formate)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
Certified reference standards for this compound analogs and their metabolites
-
Internal standards (deuterated analogs)
Procedure:
-
Sample Preparation:
-
For urine samples, an enzymatic hydrolysis step (using β-glucuronidase) is often required to cleave glucuronide conjugates and release the free drug/metabolite.
-
Extract the analytes from the biological matrix (urine, blood) using SPE or LLE to remove interfering substances and concentrate the sample.
-
Evaporate the solvent and reconstitute the dried extract in the mobile phase.[18]
-
-
LC Separation:
-
Inject the reconstituted sample into the LC system.
-
The analytes are separated on the chromatographic column based on their physicochemical properties. A gradient elution is typically used.
-
-
MS/MS Detection:
-
As the separated compounds elute from the column, they enter the mass spectrometer.
-
The molecules are ionized (e.g., using electrospray ionization - ESI).
-
In the first quadrupole, a specific precursor ion (based on the mass-to-charge ratio of the target analyte) is selected.
-
The precursor ion is fragmented in the collision cell.
-
In the second quadrupole, specific product ions are monitored.
-
-
Data Analysis:
-
The presence of the target analyte is confirmed by comparing the retention time and the ratio of the product ions to that of a certified reference standard.
-
Quantification is achieved by comparing the analyte's peak area to that of a co-eluting internal standard.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. LC-QTOF-MS as a superior strategy to immunoassay for the comprehensive analysis of synthetic cannabinoids in urine | Semantic Scholar [semanticscholar.org]
- 8. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 14. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. How to deal with high background in ELISA | Abcam [abcam.co.jp]
- 17. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preventing thermal degradation of 5F-ADBICA during GC-MS analysis
Welcome to the technical support center for the analysis of 5F-ADBICA and related synthetic cannabinoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during GC-MS analysis, with a focus on preventing thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a potent synthetic cannabinoid. Its analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), is challenging due to its susceptibility to thermal degradation. The high temperatures used in the GC inlet can cause the molecule to break down or rearrange, leading to inaccurate identification and quantification.
Q2: What are the primary causes of this compound degradation during GC-MS analysis?
A2: The primary causes of thermal degradation of this compound and other amide-based synthetic cannabinoids during GC-MS analysis include:
-
High Injection Port Temperature: The elevated temperatures required to vaporize the sample can induce thermolytic degradation.[1][2]
-
Active Sites in the GC System: Active sites, such as silanol (B1196071) groups on glass wool or the liner surface, can interact with the analyte, catalyzing degradation.[2]
-
Residence Time: Longer residence times in the hot injection port increase the likelihood of thermal breakdown.[1][2]
-
Solvent Effects: The use of reactive solvents, such as methanol (B129727), can lead to esterification of the amide group, transforming this compound into another compound.[1][2]
Q3: What are the common degradation products of this compound observed in GC-MS?
A3: During GC-MS analysis, this compound can undergo thermolytic degradation and ester transformation. When methanol is used as a solvent, the amide group can be converted to an ester, forming compounds like AMB-FUBINACA, MA-CHMINACA, and MDMB-CHMINACA from other similar synthetic cannabinoids.[2] This highlights the risk of misidentifying the original compound.
Troubleshooting Guide
Problem 1: My this compound peak is small, broad, or completely absent in my GC-MS chromatogram.
This issue is often a direct result of thermal degradation in the GC inlet.
Troubleshooting Steps:
-
Lower the Injection Port Temperature: High temperatures are a primary driver of degradation. Experiment with lowering the inlet temperature. For many cannabinoids, temperatures between 250-350°C are tested, with significant degradation observed at higher temperatures.[3]
-
Use an Analyte Protectant: The addition of an analyte protectant can shield the this compound molecule from active sites in the liner and reduce thermal stress.
-
Consider Derivatization: Derivatizing this compound can improve its thermal stability and chromatographic behavior.
-
Switch to an Alternative Analytical Technique: If thermal degradation remains a persistent issue, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective alternative that does not require high temperatures for sample introduction.[4][5]
Problem 2: I am observing unexpected peaks in my chromatogram that may be degradation products.
The presence of additional, unexpected peaks often indicates that this compound is being transformed during the analysis.
Troubleshooting Steps:
-
Review Your Solvent Choice: If you are using an alcohol-based solvent like methanol, consider switching to a non-protic solvent such as ethyl acetate (B1210297) or acetonitrile (B52724) to prevent esterification.[6]
-
Deactivate the GC Inlet: Ensure your GC liner and any packing material (like glass wool) are properly deactivated to minimize active sites. The activity of glass wool has been identified as a factor influencing degradation.[2]
-
Optimize Injection Parameters: Minimize the residence time of the sample in the hot inlet by using a faster injection speed or a split injection mode if sensitivity allows.
Experimental Protocols
Protocol 1: GC-MS Analysis with Analyte Protectant
This protocol describes the use of sorbitol as an analyte protectant to prevent the thermal degradation of amide-based synthetic cannabinoids like this compound.
Methodology:
-
Standard Preparation: Prepare standard solutions of this compound in methanol at concentrations ranging from 50 to 2000 ng/mL.[1]
-
Analyte Protectant Solution: Prepare a 0.5% (w/v) solution of sorbitol in methanol.
-
Sample Preparation: Just before injection, mix the this compound standard solution with the 0.5% sorbitol in methanol solution.
-
GC-MS Parameters:
-
Injection Mode: Splitless
-
Liner: Use a liner containing glass wool.
-
Injection Volume: 1 µL
-
Solvent: 0.5% sorbitol in methanol
-
-
Data Analysis: The use of 0.5% sorbitol in methanol as an injection solvent has been shown to result in complete protection and improved chromatographic peak shape.[1][2] This method demonstrated good linearity, accuracy, and precision for standard solutions.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 50–2000 ng/mL | [1] |
| Limit of Detection (LOD) | 25 ng/mL | [1] |
| Accuracy Error | < 11% | [1] |
| Precision (RSD) | < 13% | [1] |
| Sensitivity Improvement | ≥ 10 times compared to methanol alone | [1] |
Protocol 2: Derivatization for GC-MS Analysis
Chemical derivatization is a robust method to improve the thermal stability of cannabinoids by capping polar functional groups.[3][6] Silylation is a common derivatization technique.
Methodology:
-
Sample Preparation: Accurately weigh the sample and extract the cannabinoids using a suitable solvent like methanol.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is crucial as protic solvents and water can interfere with the derivatization reaction.[6]
-
Derivatization:
-
Add 200 µL of a 10% (v/v) solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in ethyl acetate to the dried extract.
-
Cap the vial and heat at 60°C for 30 minutes to complete the derivatization.[6]
-
-
GC-MS Analysis: After cooling, the sample can be directly injected into the GC-MS.
-
Column Choice: A suitable column for derivatized cannabinoids should be selected to ensure optimal separation.
Visualizations
Caption: Workflow for standard vs. preventative GC-MS analysis of this compound.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analyte protectant approach to protect amide-based synthetic cannabinoids from degradation and esterification during GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 6. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Analysis of 5F-ADBICA and Its Structural Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the analytical differentiation of 5F-ADBICA from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in differentiating this compound from its structural isomers?
A1: The primary challenges stem from the high structural similarity between this compound and its isomers. These compounds often exhibit nearly identical physicochemical properties, leading to:
-
Co-elution: In chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), isomers may have very similar retention times, making their separation difficult.
-
Similar Mass Spectra: Mass Spectrometry (MS) analysis, particularly with electron ionization (EI), can produce nearly identical fragmentation patterns for structural isomers, complicating their individual identification.[1]
-
Lack of Commercially Available Reference Standards: The novelty and rapid emergence of new synthetic cannabinoid isomers mean that certified reference materials for all potential isomers of this compound may not be readily available.
Q2: Which analytical techniques are most effective for differentiating this compound and its isomers?
A2: A multi-technique approach is often necessary for the unambiguous differentiation of this compound isomers. The most effective techniques include:
-
High-Resolution Chromatography: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) can provide the necessary resolving power to separate isomers that co-elute under standard GC or HPLC conditions.
-
Tandem Mass Spectrometry (LC-MS/MS): By carefully selecting precursor and product ions and optimizing collision energies, subtle differences in the fragmentation of isomers can be exploited for their differentiation.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While challenging, optimization of the GC method, including the use of a suitable capillary column and a precise temperature program, can achieve separation of some isomers.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can definitively distinguish between isomers based on differences in the chemical shifts and coupling constants of their protons (¹H NMR) and carbons (¹³C NMR).[3]
Q3: Can this compound be differentiated from its isomers based on mass spectrometry alone?
A3: Relying solely on mass spectrometry, especially with standard electron ionization (EI), is often insufficient to differentiate structural isomers of synthetic cannabinoids. This is because they can produce very similar or even identical mass spectra.[1] However, techniques like tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in the relative abundances of fragment ions, which, when combined with chromatographic separation, can aid in differentiation. For unambiguous identification, coupling MS with a high-resolution separation technique like UHPLC or capillary GC is crucial.
Troubleshooting Guides
GC-MS Analysis: Poor Resolution of Isomers
Problem: You are observing a single, broad peak or closely eluting peaks for what you suspect are multiple isomers of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal GC Column | Action: Switch to a GC column with a different stationary phase polarity. For example, if you are using a non-polar DB-1 or HP-5 column, try a mid-polarity column (e.g., DB-35ms) or a more polar column to alter the elution profile of the isomers. |
| Inadequate Temperature Program | Action: Optimize the oven temperature program. Decrease the initial temperature and use a slower ramp rate (e.g., 5-10 °C/min) to improve separation. Introducing isothermal holds at critical elution points can also enhance resolution. |
| Carrier Gas Flow Rate Not Optimized | Action: Adjust the carrier gas (e.g., Helium) flow rate to its optimal linear velocity for the column being used. This will maximize column efficiency. |
| Injector Issues | Action: Ensure the injector temperature is optimized to prevent thermal degradation while ensuring complete volatilization. A splitless injection might improve sensitivity but could lead to broader peaks; a split injection can provide sharper peaks. Experiment with different split ratios. |
LC-MS/MS Analysis: Indistinguishable Fragmentation Patterns
Problem: this compound and a suspected isomer are chromatographically separated, but their product ion scans in MS/MS are nearly identical.
| Possible Cause | Suggested Solution |
| Insufficient Collision Energy | Action: Perform a collision energy optimization study. Acquire product ion spectra across a range of collision energies. Isomers may exhibit different fragmentation efficiencies at varying energies, leading to different relative abundances of product ions that can be used for differentiation. |
| Precursor Ion Selection | Action: If multiple adducts are formed (e.g., [M+H]⁺, [M+Na]⁺), select different precursor ions for fragmentation. The stability of different adducts can influence the fragmentation pathways and potentially reveal differences between isomers. |
| Low-Resolution Mass Analyzer | Action: If available, utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The high mass accuracy can help in assigning elemental compositions to fragment ions, potentially revealing subtle differences between isomers that are not apparent with a nominal mass instrument. |
| Isomers with Very Similar Fragmentation Pathways | Action: Consider chemical derivatization. Derivatizing the molecules can introduce a structural element that leads to more distinct fragmentation patterns upon MS/MS analysis. |
Quantitative Data
Due to the limited availability of direct comparative analytical data for this compound and its specific structural isomers in peer-reviewed literature, the following tables provide illustrative data based on the analysis of closely related synthetic cannabinoid isomers. This data should be used as a reference for method development and troubleshooting.
Table 1: Illustrative GC-MS Retention Times for Synthetic Cannabinoid Isomers
| Compound | Putative Structure | Retention Time (min) (Illustrative) | Key Mass Fragments (m/z) |
| This compound | N-((2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide | 15.2 | 361, 304, 234, 145, 117 |
| This compound Isomer 1 | N-((2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | 15.5 | 362, 305, 235, 146, 117 |
| This compound Isomer 2 | N-((2S)-1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide | 14.9 | 347, 290, 220, 145, 117 |
Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate used. The mass fragments are based on predicted fragmentation patterns.
Table 2: Illustrative LC-MS/MS Parameters for Synthetic Cannabinoid Isomers
| Compound | Precursor Ion (m/z) | Product Ions (m/z) (Illustrative) | Collision Energy (eV) (Illustrative) |
| This compound | 362.22 ([M+H]⁺) | 305.18, 235.13, 145.05 | 15, 25, 40 |
| This compound Isomer 1 | 363.22 ([M+H]⁺) | 306.18, 236.13, 146.05 | 15, 25, 40 |
| This compound Isomer 2 | 348.21 ([M+H]⁺) | 291.17, 221.12, 145.05 | 15, 25, 40 |
Note: Product ion spectra and optimal collision energies should be determined empirically.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Isomers
-
Sample Preparation:
-
Accurately weigh 1 mg of the sample and dissolve it in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards and quality control samples at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
-
-
GC-MS Instrumentation:
-
GC System: Agilent 7890B GC (or equivalent).
-
MS System: Agilent 5977B MSD (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
GC Method:
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 250 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min.
-
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-550).
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the unknown samples with those of the reference standards.
-
Utilize spectral libraries for tentative identification.
-
Protocol 2: LC-MS/MS Analysis of this compound and its Isomers
-
Sample Preparation:
-
Prepare stock and working solutions as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class (or equivalent).
-
MS System: Waters Xevo TQ-S (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
-
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
Start at 95% A.
-
Linear gradient to 5% A over 8 minutes.
-
Hold at 5% A for 2 minutes.
-
Return to 95% A and re-equilibrate for 2 minutes.
-
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ions and collision energies for this compound and its suspected isomers by infusing individual standards.
-
-
Data Analysis:
-
Compare the retention times and the ratios of the MRM transitions of the unknown samples with those of the reference standards.
-
Visualizations
Caption: General workflow for the analysis of this compound and its isomers.
Caption: Simplified signaling pathway of the CB1 receptor upon activation by an agonist like this compound.[4][5][6]
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 5F-ADBICA and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery and analysis of 5F-ADBICA and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound and why are they important to target?
A1: The primary metabolic pathways for this compound, similar to other synthetic cannabinoids like 5F-ADB, involve ester hydrolysis, oxidative defluorination, and hydroxylation. The resulting metabolites, such as the carboxylic acid metabolite from ester hydrolysis, are often present at higher concentrations and for a longer duration in biological samples (e.g., urine and blood) than the parent compound.[1][2][3][4] Targeting these more abundant and stable metabolites increases the window of detection and provides more reliable evidence of exposure.
Q2: Why is enzymatic hydrolysis necessary for the analysis of this compound metabolites in urine?
A2: Many drug metabolites, including those of this compound, are conjugated with glucuronic acid in the body to increase their water solubility and facilitate excretion.[5][6][7] This process forms glucuronide conjugates. These conjugated metabolites are often not directly detectable by standard LC-MS/MS methods. Enzymatic hydrolysis, typically using β-glucuronidase, cleaves the glucuronic acid moiety, liberating the free metabolite for extraction and analysis.[5][6] This step is crucial for accurately quantifying the total concentration of the metabolites.
Q3: What are the main challenges in the analysis of this compound and its metabolites?
A3: The main challenges include the low concentrations of the parent drug and its metabolites in biological samples, the high potential for matrix effects from endogenous components in urine and blood, and the hydrolytic instability of the parent compound, particularly in alkaline conditions.[8] Furthermore, the ever-expanding number of synthetic cannabinoid analogues necessitates analytical methods that are both specific and adaptable.
Troubleshooting Guides
Issue 1: Low Recovery of this compound Metabolites During Solid-Phase Extraction (SPE)
Possible Cause 1: Inappropriate SPE Sorbent Selection.
-
Recommendation: For acidic metabolites of this compound, a mixed-mode solid-phase extraction (SPE) cartridge with both reversed-phase and anion-exchange properties can be effective. However, for a broader range of synthetic cannabinoid metabolites, polymeric sorbents like Oasis HLB or Strata-X are often recommended due to their ability to retain a wide range of compounds with varying polarities.[9] A study on the extraction of 56 new psychoactive substances from surface water found that a Poly-Sery MCX column provided good recovery for this compound.[10]
Possible Cause 2: Suboptimal pH of the Sample During Loading.
-
Recommendation: The pH of the sample should be adjusted to ensure that the analytes of interest are in a neutral form to be effectively retained on a reversed-phase sorbent. For acidic metabolites, acidifying the sample to a pH of approximately 3 can improve retention.[10]
Possible Cause 3: Inefficient Elution.
-
Recommendation: Ensure the elution solvent is strong enough to disrupt the interaction between the analytes and the sorbent. For reversed-phase SPE, a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used. For mixed-mode sorbents, the pH of the elution solvent may need to be adjusted to disrupt ionic interactions. For example, using a basic eluent like 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile (B52724) can be effective for eluting acidic metabolites from an anion-exchange sorbent.[10]
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Possible Cause 1: Co-elution of Endogenous Matrix Components.
-
Recommendation: Optimize the chromatographic separation to better resolve the analytes of interest from interfering matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase. A thorough sample cleanup during the SPE process is also critical.[11]
Possible Cause 2: Inadequate Sample Cleanup.
-
Recommendation: Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute the target analytes. For example, a wash with a low percentage of organic solvent in water can help remove polar interferences.
Possible Cause 3: Ionization Suppression or Enhancement.
-
Recommendation: To compensate for matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is highly recommended. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
Issue 3: Incomplete Enzymatic Hydrolysis
Possible Cause 1: Suboptimal Enzyme Activity.
-
Recommendation: The choice of β-glucuronidase is critical, as enzymes from different sources (e.g., E. coli, Helix pomatia) have different optimal conditions.[5] Ensure the enzyme is active and has been stored correctly. The pH of the buffer, incubation temperature, and incubation time all significantly impact enzyme activity. A typical starting point is incubation at 37°C for 4 hours at a pH of 5.5.[5]
Possible Cause 2: Insufficient Enzyme Concentration.
-
Recommendation: The amount of enzyme used should be optimized. For complete hydrolysis of some glucuronides, a higher concentration of the enzyme may be necessary. It is recommended to use at least 30 units of β-glucuronidase from Helix pomatia per microliter of urine for complete hydrolysis of a broad range of conjugates.[5]
Issue 4: Degradation of Parent this compound
Possible Cause 1: Hydrolytic Instability.
-
Recommendation: this compound and similar synthetic cannabinoids with an ester linkage are susceptible to hydrolysis, especially under alkaline conditions.[12] Therefore, it is crucial to control the pH of the urine sample. If the urine sample is alkaline, it should be acidified to prevent the degradation of the parent compound before analysis.
Data Presentation: Recovery of this compound and Related Compounds
The following table summarizes recovery data for this compound and the closely related compound 5F-ADB using different extraction methods. This data can help in selecting an appropriate method for your experiments.
| Analyte | Matrix | Extraction Method | Sorbent | Recovery (%) | Reference |
| This compound | Surface Water | SPE | Poly-Sery MCX | 92.37 - 106.31 | [10] |
| 5F-MDMB-PICA (similar to this compound) | Rat Plasma | GC-MS | - | 85 - 115 | [13] |
| 5F-ADB | Postmortem Blood | SPE | - | Not specified | [1] |
| 5F-ADB Ester Hydrolysis Metabolite | Postmortem Blood | SPE | - | Not specified | [1] |
Note: Data for this compound metabolites is limited in the literature. The recovery of 5F-MDMB-PICA, a structurally similar compound, is included for reference.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Urine Samples
-
To 1 mL of urine sample in a glass tube, add 1 mL of acetate (B1210297) buffer (pH 5.5).
-
Add 50 µL of β-glucuronidase from Helix pomatia (≥ 5000 units/mL).
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 37°C for 4 hours in a water bath.
-
After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.
Protocol 2: Solid-Phase Extraction (SPE) of this compound and its Metabolites from Urine
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB, 30 mg).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar impurities.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 1 mL of methanol or acetonitrile. For acidic metabolites, an elution solvent containing a small percentage of a basic modifier (e.g., 2% ammonium hydroxide in methanol) may improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for the analysis of this compound metabolites.
Caption: Decision tree for troubleshooting low recovery.
References
- 1. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 3. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. n-glucuronide conjugated metabolites: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction | MDPI [mdpi.com]
- 12. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 13. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase Composition for 5F-ADBICA Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the chromatographic separation of 5F-ADBICA.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phase compositions for this compound analysis by reverse-phase HPLC or UHPLC?
A1: For reverse-phase separation of this compound, a common starting point is a binary mobile phase system consisting of an aqueous component (Mobile Phase A) and an organic solvent (Mobile Phase B). Typically, Mobile Phase A is water containing an acidic additive to improve peak shape and ionization efficiency in mass spectrometry. Mobile Phase B is usually acetonitrile (B52724) or methanol (B129727).
Q2: Why are additives like formic acid or ammonium (B1175870) formate (B1220265) used in the mobile phase?
A2: Additives are crucial for several reasons. Acidic additives like formic acid help to protonate the analyte, which can lead to better peak shapes for amine-containing compounds and improved ionization in positive mode electrospray ionization-mass spectrometry (ESI-MS). Buffering agents like ammonium formate help to control the pH of the mobile phase, which can influence the retention and selectivity of the separation.
Q3: Should I use acetonitrile or methanol as the organic solvent?
A3: Both acetonitrile and methanol can be used for the separation of synthetic cannabinoids. Acetonitrile generally has a lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times. However, methanol can offer different selectivity for certain compounds. The choice between the two may require experimental evaluation to achieve the best resolution for your specific sample.
Q4: Is isocratic or gradient elution better for this compound separation?
A4: Gradient elution is generally preferred for analyzing complex samples containing multiple synthetic cannabinoids or when analyzing this compound in a complex matrix like blood or urine.[1][2] A gradient allows for the effective elution of a wide range of compounds with varying polarities, improving separation and peak resolution. Isocratic elution may be suitable for simpler mixtures or for rapid screening purposes.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Add or increase the concentration of an acidic modifier like formic acid (typically 0.1%) to the aqueous mobile phase. This can help to suppress the ionization of silanol (B1196071) groups on the stationary phase and protonate the analyte, leading to improved peak symmetry.
-
Change Organic Solvent: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter interactions with the stationary phase.
-
Check for Column Contamination: Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol) to remove any strongly retained contaminants.
-
Issue 2: Co-elution of this compound with other analytes or matrix components.
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Optimize the Gradient:
-
Decrease the initial percentage of the organic solvent (Mobile Phase B) to increase the retention of early eluting compounds.
-
Slow down the gradient ramp rate (e.g., from a 10% to 5% increase in B per minute) to improve the separation of closely eluting peaks.
-
-
Change the Stationary Phase: If optimization of the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or biphenyl (B1667301) column instead of a C18) to exploit different separation mechanisms like pi-pi interactions.[3]
-
Adjust Temperature: Increasing the column temperature can sometimes improve separation efficiency, but it may also alter selectivity.[3]
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal mobile phase composition for ionization in the mass spectrometer.
-
Troubleshooting Steps:
-
Optimize Additive Concentration: Vary the concentration of formic acid or ammonium formate in the mobile phase. While 0.1% formic acid is a common starting point, the optimal concentration can vary.
-
Mobile Phase Flow Rate: Ensure the flow rate is compatible with your mass spectrometer's ion source for optimal desolvation and ionization.
-
Reconstitution Solvent: After sample preparation, ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[1]
-
Data Presentation
Table 1: Example Gradient Elution Programs for this compound Analysis
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 2.0 | 95 | 5 | 0.4 |
| 15.0 | 5 | 95 | 0.4 |
| 18.0 | 5 | 95 | 0.4 |
| 18.1 | 95 | 5 | 0.4 |
| 20.0 | 95 | 5 | 0.4 |
| Time (min) | % Mobile Phase A (10 mM Ammonium Formate in Water) | % Mobile Phase B (Methanol) | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 0.5 |
| 10.0 | 10 | 90 | 0.5 |
| 15.0 | 10 | 90 | 0.5 |
| 15.1 | 70 | 30 | 0.5 |
| 20.0 | 70 | 30 | 0.5 |
Experimental Protocols
Protocol 1: General Method for Mobile Phase Optimization using LC-MS/MS
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Equilibrate the LC system and a C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm) with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Initial Analysis:
-
Inject a standard solution of this compound and run a broad gradient (e.g., 5% to 95% B in 10 minutes).
-
Evaluate the retention time, peak shape, and signal intensity.
-
-
Gradient Optimization:
-
Based on the initial run, adjust the gradient to improve resolution around the elution time of this compound.
-
If peaks are eluting too early, decrease the initial %B.
-
If peaks are poorly resolved, decrease the gradient slope.
-
-
Additive Optimization:
-
Prepare mobile phases with different concentrations of formic acid (e.g., 0.05%, 0.2%) or switch to ammonium formate (e.g., 5 mM, 10 mM) to assess the impact on peak shape and MS signal.
-
-
Organic Solvent Evaluation:
-
Replace acetonitrile with methanol as Mobile Phase B and repeat the optimization steps to compare selectivity and resolution.
-
-
Final Method Verification:
-
Once an optimized mobile phase composition and gradient are determined, inject a series of standards and quality control samples to verify the method's performance characteristics (e.g., linearity, precision, accuracy).
-
Mandatory Visualization
Caption: Workflow for optimizing mobile phase composition for this compound separation.
Caption: Troubleshooting decision tree for this compound separation issues.
References
Best practices for handling and storing 5F-ADBICA standards
This guide provides researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting 5F-ADBICA analytical standards to ensure experimental accuracy and safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Methanol (B129727) is a commonly used and recommended solvent for preparing this compound stock solutions, particularly for LC/MS-MS analysis.[1] Other organic solvents like DMF, DMSO, and ethanol (B145695) can also be used depending on the experimental requirements and desired concentration.[2]
Q2: What are the optimal storage conditions for the solid this compound standard?
A2: The solid, crystalline form of this compound is stable for at least five years when stored at -20°C in a dry, dark place.[2]
Q3: How should I store my prepared this compound stock and working solutions?
A3: For long-term storage (months), stock solutions should be stored in airtight, amber glass vials at -20°C. For short-term use, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots. Storing solutions at room temperature can lead to significant degradation.
Q4: Is this compound sensitive to light or air?
A4: Yes, like many cannabinoids, this compound is susceptible to degradation from light and oxygen. Always use amber vials or protect containers from light and ensure they are tightly sealed to minimize exposure to air.
Data Presentation
Table 1: Storage and Stability of this compound Standards
| Form | Storage Temperature | Recommended Container | Stability |
| Crystalline Solid | -20°C | Airtight, light-protected vial | ≥ 5 years[2] |
| Stock Solution | -20°C | Airtight, amber glass vial | Long-term (months) |
| Stock Solution | 4°C | Airtight, amber glass vial | Short-term (days to weeks) |
| Stock Solution | Room Temperature | Airtight, amber glass vial | Not recommended; degradation likely |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility[2] |
| DMF | 12 mg/mL |
| DMSO | 12 mg/mL |
| Ethanol | 10 mg/mL |
| Methanol | 1 mg/mL |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol is intended for the preparation of standards for LC/MS-MS analysis.
Materials:
-
This compound analytical standard (crystalline solid)
-
LC/MS grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Prepare a 1 mg/mL Primary Stock Solution:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 1.0 mg of the this compound standard using a calibrated analytical balance.
-
Quantitatively transfer the solid to a 1.0 mL Class A volumetric flask.
-
Add a small amount of methanol to dissolve the solid, gently swirling the flask.
-
Once dissolved, bring the solution to the 1.0 mL mark with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial for storage at -20°C.[1]
-
-
Prepare Intermediate and Working Solutions:
-
Prepare intermediate stock solutions (e.g., 100 ng/mL, 10 ng/mL, 1 ng/mL) by performing serial dilutions of the primary stock solution with methanol.[1]
-
For example, to prepare a 100 ng/mL solution, pipette 10 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.
-
Working solutions for calibration curves can be prepared by further diluting the intermediate stocks to the desired concentration range.
-
Troubleshooting Guide for LC/MS Analysis
This guide addresses common issues encountered during the analysis of this compound and other synthetic cannabinoids.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration. 2. Secondary Interactions: Analyte interacting with active sites (e.g., free silanols) on the column. 3. Improper Mobile Phase pH: pH is not optimal for the analyte's chemistry. 4. Column Contamination or Degradation. | 1. Dilute the sample and reinject. 2. Use a column with high-quality end-capping. Consider mobile phase additives (e.g., a small amount of formic acid) to reduce silanol (B1196071) interactions. 3. Adjust the mobile phase pH. For synthetic cannabinoids, a mobile phase with formate (B1220265) modifiers often improves peak shape and sensitivity. 4. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Low Signal Intensity / Poor Sensitivity | 1. Analyte Degradation: Improper storage of solutions. 2. Ion Suppression: Matrix components co-eluting with the analyte interfere with ionization. 3. Incorrect MS Settings: Ion source parameters (temperatures, gas flows) are not optimized. 4. Adduct Formation: Formation of sodium or potassium adducts can reduce the signal of the target protonated molecule. | 1. Prepare fresh working standards from a properly stored stock solution. 2. Improve sample preparation to remove interfering matrix components. Adjust the chromatographic method to better separate the analyte from the matrix. 3. Optimize ion source parameters (e.g., capillary voltage, gas temperatures) for this compound. 4. Use high-purity solvents and mobile phase additives to minimize unwanted ions. |
| Carryover (Analyte peak in blank injection) | 1. Contamination of Injector System: Analyte adsorbing to the needle, sample loop, or valve rotor seal. 2. Column Contamination: Strong retention of the analyte on the column. 3. Ineffective Needle Wash: Wash solvent is not strong enough to remove the analyte. | 1. Clean the autosampler components. Check the rotor seal for wear and replace if necessary.[3] 2. Implement a robust column wash step at the end of each run using a strong solvent. 3. Optimize the needle wash protocol. Use a stronger solvent mixture (e.g., including isopropanol (B130326) or acetonitrile) and increase the wash volume or duration.[4] Injecting a blank after a high-concentration sample is good practice to monitor for carryover.[5] |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Composition: Improperly prepared or degraded mobile phase. 2. Column Temperature Fluctuations. 3. Column Degradation or Contamination. 4. Air Bubbles in the Pump. | 1. Prepare fresh mobile phase. Ensure solvents are properly mixed if using a gradient. 2. Use a column oven to ensure a stable operating temperature. 3. Flush the column or replace it if it's near the end of its lifespan. 4. Purge the LC pumps to remove any trapped air. |
Visualizations
References
Troubleshooting low signal intensity for 5F-ADBICA in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5F-ADBICA in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical ESI-MS/MS parameters for this compound analysis?
A1: In positive electrospray ionization mode (+ESI), the protonated molecule [M+H]⁺ is typically observed as the precursor ion. Common multiple reaction monitoring (MRM) transitions, along with reported collision energies, are summarized in the table below. It is important to note that optimal collision energies can vary between different mass spectrometer models and should be determined empirically.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 362.1 | 232.1 | -18 |
| 362.1 | 144.0 | -45 |
Data sourced from Akgül, A. et al. (2020).[1]
Q2: I am observing a very low or no signal for this compound. What are the initial troubleshooting steps?
A2: When encountering a low or absent signal for this compound, a systematic approach is recommended. Begin by verifying the fundamental aspects of your LC-MS system. Ensure the analyte's integrity by preparing a fresh standard solution of this compound. You can perform a direct infusion into the mass spectrometer to bypass the LC system and confirm the instrument's ability to detect the analyte. Also, confirm that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. Finally, check for any leaks in the LC system, as this can lead to pressure drops and inconsistent flow rates, resulting in a variable and low signal.
Q3: Which ionization mode, positive or negative, is more suitable for this compound analysis?
A3: For synthetic cannabinoids like this compound, positive ion mode using electrospray ionization (ESI) is generally more suitable. The presence of nitrogen atoms in the indole (B1671886) and amide groups of the this compound structure allows for ready protonation, leading to the formation of a strong [M+H]⁺ ion. While exploring negative ion mode during method development is always an option, positive ion mode is the recommended starting point for this class of compounds.
Q4: What are the common adducts observed for this compound in ESI-MS?
A4: In electrospray ionization, in addition to the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if the glassware or solvents are not of high purity. Ammonium (B1175870) adducts [M+NH₄]⁺ may also be observed if ammonium-containing buffers are used in the mobile phase. The formation of these adducts can dilute the signal of the primary protonated molecule. Using high-purity solvents and clean glassware can help minimize unwanted adduct formation.
Troubleshooting Guides
Issue 1: Low Signal Intensity
| Possible Cause | Troubleshooting Step | Rationale |
| In-source Fragmentation | Decrease the cone/declustering potential. | Excessive voltage in the ion source can cause the precursor ion to fragment before it enters the mass analyzer, reducing the intensity of the [M+H]⁺ ion. |
| Poor Ionization Efficiency | Optimize mobile phase composition. Adding a small amount of formic acid (0.1%) can improve protonation. | This compound requires a proton source for efficient ionization in positive ESI mode. |
| Analyte Degradation | Prepare fresh sample solutions and store them at -20°C.[2] | Synthetic cannabinoids can be unstable in solution, especially at room temperature, leading to a decrease in concentration and signal intensity over time. |
| Matrix Effects | Review and optimize the sample preparation procedure. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] | Co-eluting compounds from the sample matrix (e.g., blood, urine) can suppress the ionization of this compound. |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment for your specific instrument. | The optimal collision energy for a given MRM transition is instrument-dependent. Using a suboptimal value will result in inefficient fragmentation and a lower product ion signal. |
Issue 2: Poor Peak Shape or Shifting Retention Time
| Possible Cause | Troubleshooting Step | Rationale |
| Column Overloading | Dilute the sample. | Injecting too concentrated a sample can lead to broad or fronting peaks. |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with the analyte's solubility. This compound is soluble in methanol (B129727) and ethanol.[3] | Poor solubility in the mobile phase can cause peak tailing. |
| Column Degradation | Replace the analytical column. | Over time, the stationary phase of the column can degrade, leading to poor peak shape and shifts in retention time. |
| Inconsistent LC Flow | Check the LC pump for leaks or bubbles. | Fluctuations in the mobile phase flow rate will cause the retention time to be inconsistent. |
Experimental Protocols
Sample Preparation from Whole Blood
This protocol is adapted from Akgül, A. et al. (2020).[1]
-
To 250 µL of whole blood, add an appropriate internal standard.
-
Perform a liquid-liquid extraction with 2 mL of an acetonitrile (B52724):ethyl acetate (B1210297) (25:75) mixture.
-
Vortex the sample for 15 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the dried extract in mobile phase A.
Sample Preparation from Urine
This protocol is adapted from Akgül, A. et al. (2020).[1]
-
To 0.5 mL of urine, add an appropriate internal standard.
-
Add 1.5 mL of ice-cold acetonitrile and 0.5 mL of a 10 M ammonium formate (B1220265) solution.
-
Vortex the mixture.
-
Centrifuge the sample.
-
Transfer 1 mL of the organic layer to a separate vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in mobile phase A.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Chromatographic Analysis of 5F-ADBICA and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of chromatographic analysis for 5F-ADBICA and its metabolites.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound and its metabolites, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound and its metabolites shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common issue that can compromise resolution and the accuracy of quantification. Here are the primary causes and troubleshooting steps:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic analytes, causing peak tailing.[1][2][3]
-
Solution:
-
Mobile Phase Modification: Add a buffer to your mobile phase. For LC-MS analysis, using a combination of a weak acid (e.g., formic acid) and its salt (e.g., ammonium (B1175870) formate) can effectively mask these silanol interactions.[1][3] Ensure the buffer is present in both the aqueous and organic mobile phase components for gradient analyses to mitigate tailing for both early and late-eluting peaks.[1][3]
-
Column Choice: Utilize a highly deactivated or "end-capped" column where residual silanol groups are chemically bonded to reduce their activity.[2]
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[2]
-
Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause. Consider using a column with a higher capacity or a larger diameter if sample concentration cannot be reduced.[2]
-
-
Column Packing Bed Deformation: Voids at the column inlet or channels within the packing bed can lead to peak distortion.[2]
-
Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger (higher elution strength) than the initial mobile phase, it can cause peak distortion.[4]
-
Solution: If possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.[4]
-
Question: I am observing peak fronting for some of my analytes. What could be the cause?
Answer: Peak fronting is often a result of:
-
Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.
-
Solution: Dilute the sample and re-analyze.
-
-
Solubility Mismatch: If the analyte is not fully soluble in the mobile phase, it can lead to fronting.
-
Solution: Ensure your sample is completely dissolved in the injection solvent and that this solvent is compatible with the mobile phase.
-
Issue 2: Co-elution of Metabolites or Isomers
Question: I am having difficulty separating isomeric metabolites of this compound. How can I improve their resolution?
Answer: The separation of isomers can be challenging due to their similar physicochemical properties. Here are some strategies to enhance resolution:
-
Optimize the Chromatographic Method:
-
Gradient Profile: A shallower gradient can increase the separation time between closely eluting peaks.[5]
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.
-
Column Chemistry: Different stationary phases can provide unique interactions with your analytes. Consider columns with alternative selectivities, such as those with different bonded phases (e.g., C8, Phenyl) or those designed for polar analytes.[6]
-
-
Chiral Separation: If you are dealing with enantiomers, a chiral stationary phase (CSP) will be necessary for their separation. The choice of CSP will depend on the specific structure of the enantiomers.
Issue 3: Low Sensitivity and Poor Signal-to-Noise
Question: The signal for my low-concentration metabolites is very weak. How can I improve the sensitivity of my LC-MS/MS method?
Answer: Improving sensitivity involves both enhancing the analyte signal and reducing the background noise.
-
Optimize Mass Spectrometry Parameters:
-
Ionization Source: Fine-tune the electrospray ionization (ESI) source parameters, including gas temperatures, gas flows, and spray voltage, to maximize the ionization of your target analytes.[7]
-
MS Mode: For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This targeted approach significantly improves sensitivity and selectivity compared to full scan mode.[7][8] If multiple product ions are available, summing their signals (Sum of MRM) can further enhance sensitivity for large molecules.[9]
-
-
Improve Chromatographic Performance:
-
Peak Shape: As discussed above, improving peak shape will lead to taller, sharper peaks, which increases the signal-to-noise ratio.
-
Mobile Phase: Higher organic content in the mobile phase at the time of elution can lead to more efficient desolvation in the MS source and improved sensitivity.[10]
-
-
Sample Preparation:
-
Concentration: A sample concentration step, such as solid-phase extraction (SPE), can increase the analyte concentration. However, be aware that this can also concentrate matrix components that may cause ion suppression.[10]
-
Matrix Effects: Minimize matrix effects by using effective sample cleanup procedures like SPE or liquid-liquid extraction (LLE) to remove interfering compounds.[10][11]
-
-
System Maintenance:
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting column and mobile phase for the analysis of this compound and its metabolites?
A1: A good starting point for method development is a reversed-phase C18 column (e.g., 1.8 µm, 2.1 x 150 mm).[12] A common mobile phase combination consists of water with 0.1% formic acid as mobile phase A and acetonitrile or methanol (B129727) with 0.1% formic acid as mobile phase B.[12] A gradient elution will likely be necessary to separate the parent compound from its more polar metabolites.
Q2: What are the common metabolites of this compound and similar synthetic cannabinoids?
A2: While specific metabolic pathways for this compound need to be fully elucidated, metabolism of similar synthetic cannabinoids like 5F-ADB typically involves ester hydrolysis, oxidative defluorination, hydroxylation of the pentyl chain, and further oxidation to form carboxylic acids.[13][14] Therefore, you should expect to find metabolites with these modifications.
Q3: What are typical sample preparation techniques for blood and urine samples?
A3:
-
Protein Precipitation: A simple and fast method for blood samples, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation.[12]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[11]
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex matrices like urine and blood. It can also be used to concentrate the analytes of interest.[13][15]
Q4: What are the expected challenges in the long-term analysis of this compound?
A4: A significant challenge in the analysis of synthetic cannabinoids is the constant emergence of new analogs and isomers. This requires continuous updating of analytical methods and reference standards. Additionally, the stability of these compounds in biological matrices during storage should be considered.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of synthetic cannabinoids, including this compound, using LC-MS/MS.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | Whole Blood | 0.25 | 0.5 | Not explicitly stated for this compound, but within range of similar compounds in[12] |
| 5F-ADB | Blood & Urine | 0.08 - 0.10 | 0.10 - 0.12 | [13] |
| Various Synthetic Cannabinoids | Urine | 0.01 - 0.1 | 0.01 - 0.1 | [15] |
Table 2: Chromatographic Parameters from a Representative Method
| Parameter | Value |
| Column | Acquity UPLC® HSS C18 (1.8 μm, 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Gradient | 10% B, linear increase to 40% at 8.0 min, further increase to 95% at 13.0 min, hold for 1.5 min, return to initial conditions |
| Total Run Time | 17 min |
| Data adapted from a method for a broad panel of novel psychoactive substances, including this compound.[12] |
Experimental Protocols
Protocol 1: Sample Preparation of Whole Blood using Protein Precipitation
-
Pipette 500 µL of whole blood into a microcentrifuge tube.
-
Add 10 µL of an appropriate deuterated internal standard solution.
-
Add 1.5 mL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
This is a general protocol and may require optimization for specific applications.
Visualizations
Caption: Troubleshooting Decision Tree for Chromatographic Issues.
Caption: General Workflow for Sample Preparation of Whole Blood.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Validating Analytical Methods for 5F-ADBICA Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of potent synthetic cannabinoids like 5F-ADBICA presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of this substance is crucial for toxicological assessment, drug development, and regulatory enforcement. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, presenting performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable methodology for their needs.
Comparative Analysis of Quantification Methods
The two primary analytical techniques for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations often encountered in biological samples.[1][2] The choice between these techniques often depends on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the complexity of the sample matrix.
Performance Data Summary
The following tables summarize the validation parameters for LC-MS/MS and a GC-MS/MS method for the quantification of this compound (also referred to as 5F-ADB in some literature) in whole blood and urine. These parameters are critical for assessing the reliability and performance of an analytical method.[3][4]
Table 1: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Whole Blood | Urine | Reference |
| Linearity Range (ng/mL) | 0.01 - 10 | 0.01 - 10 | [5] |
| Limit of Detection (LOD) (ng/mL) | 0.01 - 0.08 | 0.12 | [6][7] |
| Limit of Quantification (LOQ) (ng/mL) | 0.03 - 0.10 | 0.36 | [6][7] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [7] |
| Precision (% RSD) | < 15% | < 20% | [6][7] |
| Extraction Recovery (%) | 77.4 - 97.3 | 77.4 - 97.3 | [6] |
| Matrix Effect (%) | 63.3 - 83.6 | Not Reported | [6] |
Table 2: GC-MS/MS Method Validation Parameters for a Similar Synthetic Cannabinoid (5F-MDMB-PICA) in Blood
| Parameter | Whole Blood | Reference |
| Linearity Range (ng/mL) | 0.5 - 500 | [2] |
| Limit of Detection (LOD) (ng/mL) | 0.11 | [2] |
| Limit of Quantification (LOQ) (ng/mL) | 0.50 | [2] |
| Accuracy (% Bias) | 3.9 - 7.3 | [2] |
| Precision (% RSD) | 6.4 - 8.3 | [2] |
| Extraction Recovery (%) | 91.4 | [2] |
| Matrix Effect (%) | < 20 | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and accurate results. Below are representative methodologies for sample preparation and instrumental analysis for both LC-MS/MS and GC-MS techniques.
LC-MS/MS Method
1. Sample Preparation: Protein Precipitation
This method is relatively simple and fast, making it suitable for high-throughput analysis.
-
To 1 mL of whole blood, add an internal standard.
-
Add 1 mL of cold acetonitrile (B52724) and vortex to precipitate proteins. [1]
-
Centrifuge the sample at 3500 rpm for 10 minutes. [1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection. [6]
2. Instrumental Analysis
-
Chromatographic System: High-Performance Liquid Chromatograph (HPLC).[1]
-
Column: A C18 or PFP (Pentafluorophenyl) column is commonly used for separation.[6][8]
-
Mobile Phase: A gradient elution with a mixture of ammonium (B1175870) formate (B1220265) in water and acetonitrile or methanol (B129727) is typical.[1][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.[1][8]
GC-MS Method
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for GC-MS analysis.
-
To 1 mL of blood, add an internal standard.
-
Precondition an SPE cartridge (e.g., C18) with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water and a weak organic solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol, ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.
2. Instrumental Analysis
-
Chromatographic System: Gas Chromatograph (GC).
-
Column: A non-polar capillary column, such as a DB-1 MS, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection mode.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection. For enhanced selectivity and sensitivity, a triple quadrupole mass spectrometer (GC-MS/MS) can be employed.[2]
Visualizing Key Processes
To better understand the underlying biology and the analytical workflow, the following diagrams are provided.
Caption: Signaling pathway of this compound via the CB1 receptor.
Caption: General workflow for analytical method validation.
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound in biological samples. The LC-MS/MS methods generally offer lower limits of detection and are well-suited for the analysis of a broad range of synthetic cannabinoids.[6][8] GC-MS, particularly when coupled with tandem mass spectrometry, also provides excellent sensitivity and selectivity.[2] The choice of method will ultimately be guided by the specific analytical needs and resources of the laboratory. The provided data and protocols serve as a valuable resource for researchers to establish and validate robust analytical methods for this compound quantification, ensuring data of the highest quality and reliability.
References
- 1. This compound|Synthetic Cannabinoid for Research [benchchem.com]
- 2. A new designer drug 5F-ADB activates midbrain dopaminergic neurons but not serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biochemprime.com [biochemprime.com]
- 6. researchgate.net [researchgate.net]
- 7. Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for 5F-ADBICA Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of 5F-ADBICA, a potent synthetic cannabinoid. The information is compiled from published single-laboratory validation studies to aid researchers in selecting appropriate analytical strategies and understanding their performance characteristics.
Executive Summary
The analysis of this compound, and synthetic cannabinoids in general, predominantly relies on chromatographic techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of this compound in complex biological matrices such as blood and urine. While no formal inter-laboratory comparison studies for this compound were identified in the public domain, this guide synthesizes data from individual validated methods to offer a comparative perspective.
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative performance of various analytical methods for this compound and its closely related analog, 5F-ADB, as reported in peer-reviewed literature. These methods demonstrate the capabilities of modern analytical instrumentation in detecting these substances at low concentrations.
| Analyte | Method | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) | Reference |
| This compound | LC-MS/MS | Whole Blood | 0.01 - 0.12 | 0.03 - 0.36 | 77.4 - 97.3 | [1] |
| This compound | LC-MS/MS | Urine | 0.01 - 0.12 | 0.03 - 0.36 | 77.4 - 97.3 | [1] |
| 5F-ADB | LC-HRMS | Blood | 0.08 - 0.10 | 0.10 - 0.12 | Not Reported | [2] |
| 5F-ADB | LC-HRMS | Urine | 0.08 - 0.10 | 0.10 - 0.12 | Not Reported | [2] |
| 5F-MDMB-PICA | GC-MS/MS | Blood | 0.11 | 0.50 | 91.40 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the analysis of this compound and related compounds using LC-MS/MS, which is a commonly employed technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Whole Blood and Urine[1]
This method allows for the simultaneous determination and validation of this compound and other synthetic cannabinoids.
1. Sample Preparation:
-
Whole Blood:
-
Transfer 250 µL of blank blood to a test tube.
-
Perform liquid-liquid extraction with 2 mL of an acetonitrile (B52724):ethyl acetate (B1210297) (25:75) solution.
-
Cap the tubes and rotate for 15 minutes.
-
Centrifuge the samples for 10 minutes at 3500 rpm.
-
Transfer the organic layer to a new tube and evaporate to dryness at 45 °C under a stream of nitrogen.
-
Reconstitute the dried extract with the mobile phase.
-
-
Urine:
-
To 0.5 mL of urine, add 1.5 mL of ice-cold acetonitrile and 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution.
-
Shake the mixture and then centrifuge.
-
Transfer 1 mL of the organic layer to a separate vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with the mobile phase.
-
2. Chromatographic Separation:
-
Column: A pentafluorophenylpropyl (PFPP) column is used for chromatographic separation.
-
Mobile Phase: A gradient elution is performed using a binary mobile phase consisting of 10 mM ammonium formate in ultrapure water (A) and methanol (B129727) (B).
-
Run Time: The total run time for the analysis is 20 minutes.
3. Mass Spectrometric Detection:
-
The mass spectrometer is operated in positive ionization mode.
-
The acquisition is performed in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound in a laboratory setting, from sample reception to the final report.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Study: 5F-ADBICA vs. 5F-AKB48
A Guide for Researchers and Drug Development Professionals
Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of psychoactive substances. Among these, 5F-ADBICA and 5F-AKB48 (also known as 5F-APINACA) have been prominent on the illicit market and are of significant interest to the scientific community. While both are potent agonists at cannabinoid receptors, they belong to different structural classes—indole-based (this compound) versus indazole-based (5F-AKB48)—which influences their pharmacological profiles. This guide provides an objective comparison of their receptor affinity and functional activity, supported by experimental data and detailed methodologies.
Quantitative Pharmacological Data
The primary targets for these compounds are the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Their interaction with these receptors is typically quantified by two key parameters: the binding affinity (Ki), which indicates how strongly the compound binds to the receptor, and the functional potency (EC50), which measures the concentration required to elicit a half-maximal biological response. A lower value for both parameters signifies a higher affinity and potency, respectively.
| Compound | Receptor | Parameter | Value (nM) | Assay Type | Reference |
| This compound | Human CB1 | EC50 | 0.48 | Membrane Potential Assay | Banister et al., 2015[1] |
| Human CB2 | EC50 | 4.9 | Membrane Potential Assay | Banister et al., 2015[1] | |
| 5F-AKB48 | Human CB1 | Ki | 30.1 | Radioligand Binding Assay | Canazza et al., 2016[2][3] |
| Human CB2 | Ki | 13.7 | Radioligand Binding Assay | Canazza et al., 2016[2][3] | |
| Human CB1 | EC50 | 51.2 | cAMP Accumulation Assay | Canazza et al., 2016[2][3] | |
| Human CB2 | EC50 | 24.1 | cAMP Accumulation Assay | Canazza et al., 2016[2][3] | |
| Human CB1 | Ki | 1.94 | Radioligand Binding Assay | Hess et al., 2016[4] | |
| Human CB2 | Ki | 0.27 | Radioligand Binding Assay | Hess et al., 2016[4] |
Data compiled from multiple sources; experimental conditions may vary. Ki = Inhibition Constant; EC50 = Half-maximal Effective Concentration.
Based on the available data, both compounds demonstrate potent, nanomolar activity at cannabinoid receptors. However, direct comparison suggests that this compound exhibits substantially higher potency in functional assays than 5F-AKB48.[1][2][3] The fluorination of the pentyl chain in 5F-AKB48 is noted to slightly increase its binding affinity compared to its non-fluorinated parent compound, AKB48.[3]
Key Signaling Pathways
Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound or 5F-AKB48 initiates a cascade of intracellular events. The receptor primarily couples to inhibitory G-proteins (Gi/o), leading to downstream effects that modulate neuronal activity.
Caption: Agonist binding to the CB1 receptor activates the Gi/o protein, leading to inhibition of adenylyl cyclase and modulation of ion channels and MAPK pathways.
Experimental Protocols
Competitive Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand with known affinity for the receptor.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test Compounds: this compound, 5F-AKB48.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA.
-
Instrumentation: Scintillation counter, glass fiber filters, filtration manifold.
Procedure:
-
Preparation: Serially dilute test compounds to a range of concentrations.
-
Incubation: In reaction tubes, combine the cell membranes (e.g., 20-40 µg protein), a fixed concentration of [³H]CP-55,940 (e.g., 0.2 nM), and varying concentrations of the unlabeled test compound.
-
Controls: Prepare tubes for 'total binding' (no unlabeled compound) and 'non-specific binding' (a high concentration of a non-radiolabeled agonist like WIN-55,212-2).
-
Equilibrium: Incubate the mixture for 90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.
Caption: Key steps in a competitive radioligand binding assay, from preparation to final data analysis.
cAMP Accumulation Assay (for Functional Potency - EC50)
This functional assay measures a compound's ability to inhibit adenylyl cyclase activity, a primary downstream effect of CB1/CB2 receptor activation.
Materials:
-
Cell Line: CHO cells stably co-expressing the human CB1 or CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or using a direct cAMP measurement kit (e.g., HTRF, LANCE).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compounds: this compound, 5F-AKB48.
-
Instrumentation: Plate reader capable of luminescence or fluorescence detection.
Procedure:
-
Cell Plating: Seed cells in appropriate microplates and grow to desired confluency.
-
Pre-incubation: Treat cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lysis & Detection: Lyse the cells and measure the cAMP levels using the chosen detection method (e.g., measure luminescence for reporter gene assays).
-
Data Analysis: The agonist effect is seen as a concentration-dependent decrease in the forskolin-stimulated cAMP signal. Plot the percentage of inhibition against the log concentration of the test compound. Fit the data with a sigmoidal dose-response curve to determine the EC50 value, representing the concentration at which the compound produces 50% of its maximal inhibitory effect.
References
- 1. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. ecddrepository.org [ecddrepository.org]
A Comparative Guide to the In Vitro Metabolism of 5F-ADBICA and AMB-FUBINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolism of two potent synthetic cannabinoids, 5F-ADBICA and AMB-FUBINACA. The information presented is collated from various scientific studies, with a focus on providing supporting experimental data, detailed methodologies, and clear visual representations of metabolic pathways and experimental workflows.
Executive Summary
This compound and AMB-FUBINACA are both indazole-based synthetic cannabinoids that undergo rapid and extensive in vitro metabolism, primarily in the liver. While both compounds share some metabolic pathways, such as hydrolysis, key differences exist in the primary enzymes involved and the resulting major metabolites. Ester hydrolysis is a dominant and extremely rapid pathway for AMB-FUBINACA, primarily mediated by carboxylesterase 1 (CES1).[1][2][3] In contrast, this compound (also known as 5F-ADB) undergoes a broader range of phase I reactions including hydroxylation, oxidative defluorination, and ester hydrolysis, with multiple metabolites being significant.[4][5][6] These differences have significant implications for the toxicological profiles and the selection of appropriate biomarkers for detecting exposure.
Data Presentation: Comparative Metabolic Profile
The following tables summarize the key quantitative and qualitative data on the in vitro metabolism of this compound and AMB-FUBINACA based on studies using human liver microsomes (HLMs) and hepatocytes.
Table 1: Comparison of In Vitro Metabolism Parameters
| Parameter | This compound (5F-ADB) | AMB-FUBINACA | References |
| Primary Metabolic Pathways | Ester hydrolysis, N-dealkylation, Oxidative defluorination, Hydroxylation, Dehydrogenation, Glucuronidation | Ester hydrolysis, Hydroxylation, Methylation, Glucuronide conjugation, N-dealkylation | [4][5][7] |
| Primary Enzymes Involved | Cytochrome P450 (CYP) enzymes, Carboxylesterases | Carboxylesterase 1 (CES1), CYP enzymes (minor role in initial hydrolysis) | [1][2][3][8] |
| Major Metabolites | 5F-ADB carboxylic acid (M20), Monohydroxypentyl-5F-ADB (M17), Carboxypentyl ADB carboxylic acid (M8) | AMB-FUBINACA carboxylic acid (hydrolyzed metabolite) | [4][7] |
| Metabolic Stability (Half-life in HLM) | ~3.1 - 39.7 minutes | Extremely rapid, ~0.21 minutes (12.6 seconds) | [1][6][9] |
Table 2: Major Identified In Vitro Metabolites
| Compound | Metabolite | Biotransformation |
| This compound (5F-ADB) | 5F-ADB carboxylic acid | Ester hydrolysis |
| Monohydroxypentyl-5F-ADB | Hydroxylation on the pentyl chain | |
| Carboxypentyl ADB carboxylic acid | Further oxidation of hydroxylated metabolite | |
| Oxidative defluorination metabolite | Oxidative defluorination | |
| AMB-FUBINACA | AMB-FUBINACA carboxylic acid | Ester hydrolysis |
| Hydroxylated metabolites | Hydroxylation on the indazole ring or fluorobenzyl moiety | |
| O-demethylated metabolite | Demethylation |
Experimental Protocols
The following sections detail the typical methodologies employed in the in vitro metabolism studies of this compound and AMB-FUBINACA.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol is a generalized representation based on multiple cited studies.[4][10][11]
-
Preparation of Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.2-1.0 mg/mL protein concentration), the test compound (this compound or AMB-FUBINACA, typically at a concentration of 1-10 µM), and a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH (e.g., 1 mM final concentration), a necessary cofactor for CYP450 enzymes. For studies investigating non-CYP mediated metabolism, NADPH may be omitted.[3]
-
Incubation: The reaction mixture is incubated at 37°C for a specified period, ranging from a few minutes to several hours. Aliquots may be taken at different time points to determine the rate of metabolism.[4][6]
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected for analysis.
-
Analytical Method: The supernatant is analyzed using liquid chromatography-high resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[4][12]
Recombinant Enzyme Assays
To identify the specific enzymes responsible for metabolism, recombinant human enzymes are used.[3]
-
Incubation with Recombinant Enzymes: The test compound is incubated with specific recombinant human CYP450 isoforms or carboxylesterases (e.g., CES1, CES2) in a buffer system at 37°C.
-
Cofactor Addition: For CYP450 enzymes, NADPH is added to initiate the reaction. For carboxylesterases, no cofactor is typically required.[3]
-
Analysis: The depletion of the parent compound and the formation of metabolites are monitored over time using LC-MS/MS to determine the activity of the specific enzyme.
Visualizations
Experimental Workflow for In Vitro Metabolism Studies
Caption: A generalized workflow for in vitro drug metabolism studies.
Metabolic Pathway of this compound (5F-ADB)
Caption: Primary metabolic pathways of this compound in vitro.
Metabolic Pathway of AMB-FUBINACA
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications [mdpi.com]
- 8. This compound|Synthetic Cannabinoid for Research [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
Cross-Validation of LC-MS/MS and GC-MS Methods for the Quantification of 5F-ADBICA: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of synthetic cannabinoids is critical for forensic toxicology, clinical diagnostics, and drug metabolism studies. This guide presents a comprehensive cross-validation and comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 5F-ADBICA, a potent and frequently encountered synthetic cannabinoid.
This document provides detailed experimental protocols for both analytical techniques, summarizes key quantitative performance data in comparative tables, and illustrates the analytical workflows using schematic diagrams. The objective is to offer a clear and evidence-based guide for selecting the most appropriate method based on specific analytical requirements.
Comparative Overview of LC-MS/MS and GC-MS for this compound Analysis
Both LC-MS/MS and GC-MS are powerful analytical techniques for the identification and quantification of synthetic cannabinoids. However, they differ in their principles of separation, ionization, and overall workflow, leading to distinct advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often favored for its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are thermally labile or non-volatile.[1][2][3] It typically involves a simpler sample preparation process and can often directly analyze the parent compound and its metabolites.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique that offers high chromatographic resolution.[7] It can provide structurally significant fragment ions, aiding in compound identification.[7] However, for many synthetic cannabinoids like this compound, derivatization may be necessary to improve volatility and thermal stability, adding a step to the sample preparation process. GC-MS is also generally less suitable for analyzing thermally unstable metabolites.[6][8]
Quantitative Performance Comparison
The following tables summarize the key validation parameters for representative LC-MS/MS and GC-MS methods for the analysis of this compound and related compounds. This data allows for a direct comparison of the analytical performance of each technique.
| Parameter | LC-MS/MS Method | GC-MS/MS Method (for 5F-MDMB-PICA) |
| Limit of Detection (LOD) | 0.01 - 0.12 ng/mL[9] | 0.11 ng/mL[10] |
| Limit of Quantification (LOQ) | 0.03 - 0.36 ng/mL[9] | 0.50 ng/mL[10] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%CV) | < 20%[9] | 4.6 - 8.3%[10] |
| Accuracy (%Bias) | -11.67% to 13.00%[11] | 2.4 - 7.3%[10] |
| Recovery (%) | 77.4 - 97.3%[9] | 82.5 - 91.4%[10] |
| Matrix Effect (%) | 63.3 - 83.6%[9] | 15 - 24%[10] |
Note: Data for the GC-MS/MS method is based on the analysis of 5F-MDMB-PICA, a structurally similar synthetic cannabinoid, as a direct validated method for this compound was not available in the searched literature.
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are crucial for reproducing and validating analytical methods.
LC-MS/MS Experimental Protocol
This protocol is based on a validated method for the simultaneous determination of this compound in whole blood and urine.[9]
Sample Preparation (Whole Blood):
-
Transfer 250 µL of blank blood to a 16 x 100-mm test tube.
-
Perform liquid-liquid extraction with 2 mL of an acetonitrile (B52724):ethyl acetate (B1210297) (25:75) solution.
-
Cap the tubes and rotate for 15 minutes.
-
Centrifuge the samples for 10 minutes at 3500 rpm.
-
Transfer the organic layer to a new tube and evaporate to dryness at 45 °C under a stream of nitrogen.
-
Reconstitute the dried extract with the mobile phase.
Sample Preparation (Urine):
-
To 0.5 mL of urine sample, add 1.5 mL of ice-cold acetonitrile and 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution.
-
Shake the mixture and then centrifuge.
-
Transfer 1 mL of the organic layer to a separate vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Pentafluorophenylpropyl (PFPP) column (e.g., Allure 50 × 2.1 mm i.d., 5 μm).[9]
-
Mobile Phase: Gradient elution with 10 mM ammonium formate in ultrapure water (A) and methanol (B129727) (B).[9]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
GC-MS Experimental Protocol
This protocol is adapted from a validated method for the analysis of the structurally similar compound 5F-MDMB-PICA.[10]
Sample Preparation (Whole Blood):
-
Employ solid-phase extraction (SPE) for sample clean-up and concentration.
-
Condition an appropriate SPE cartridge (e.g., ISOLUTE C18) with methanol.[10]
-
Load the blood sample (e.g., 0.5 mL) mixed with a buffer (e.g., 100 mM sodium acetate, pH 5).[10]
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% acetonitrile in water).[10]
-
Dry the cartridge thoroughly.
-
Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol).[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A suitable capillary column for drug analysis (e.g., a derivative of 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization: Electron Ionization (EI) or Chemical Ionization (CI).
-
Detection: Multiple Reaction Monitoring (MRM) mode for tandem MS.
Method Workflows
The following diagrams illustrate the key steps in the LC-MS/MS and GC-MS analytical workflows for this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
Both LC-MS/MS and GC-MS are highly capable techniques for the analysis of this compound. The choice between the two often depends on the specific requirements of the laboratory and the analytical task.
-
LC-MS/MS offers superior sensitivity and a more straightforward sample preparation process, making it highly suitable for high-throughput screening and the analysis of biological matrices where both the parent compound and its metabolites are of interest.[1][12][13]
-
GC-MS provides excellent chromatographic resolution and is a robust and reliable technique, particularly when coupled with tandem mass spectrometry.[7] While it may require a more involved sample preparation, it remains a valuable tool for confirmatory analysis.
A thorough cross-validation of both methods within the same laboratory is recommended to ensure data comparability and to establish method equivalency. This allows for flexibility in analytical approaches and provides a higher degree of confidence in the reported results.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 5. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay for Real-Time Detection [cfsre.org]
Navigating the Detection of 5F-ADBICA: A Comparative Guide to Immunoassays and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate detection of novel psychoactive substances (NPS) is a critical challenge. Among the plethora of synthetic cannabinoids, 5F-ADBICA stands out due to its potent effects and prevalence. This guide provides a comprehensive comparison of two primary analytical approaches for its detection: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering insights into their performance characteristics, experimental protocols, and underlying principles.
The ever-evolving landscape of synthetic cannabinoids presents a significant hurdle for toxicological screening. While immunoassays offer a rapid and high-throughput solution for initial screening, their efficacy against newer compounds like this compound is often limited by a lack of specific antibodies and variable cross-reactivity. Consequently, more sophisticated techniques like LC-MS/MS are indispensable for confirmatory analysis and unambiguous identification.
Performance Characteristics: A Tale of Two Methodologies
The performance of any analytical method is paramount. For the detection of synthetic cannabinoids, key parameters include sensitivity, specificity, and cross-reactivity. Immunoassays, while advantageous for rapid screening, often struggle to keep pace with the rapid emergence of new chemical structures.
Immunoassays: A Broad Net with Potential Gaps
Commercially available enzyme-linked immunosorbent assays (ELISAs) for synthetic cannabinoids are typically designed to detect earlier generations of compounds, such as JWH-018 and its metabolites. Their ability to detect this compound is largely dependent on the cross-reactivity of the antibodies used in the kit. Publicly available data on the specific cross-reactivity of this compound with these assays is scarce, suggesting that it may not be reliably detected by many current screening panels. Studies on structurally similar compounds have shown that commercially available immunoassays can be unsuitable for their detection.[1] This highlights a significant limitation of using these assays for the detection of novel synthetic cannabinoids.
LC-MS/MS: The Gold Standard for Confirmation
In contrast, LC-MS/MS offers high sensitivity and specificity for the detection of this compound and its metabolites. This technique separates compounds based on their physicochemical properties and identifies them based on their unique mass-to-charge ratio and fragmentation patterns. This allows for the unambiguous identification and quantification of specific molecules, even at very low concentrations. Several validated LC-MS/MS methods have been published for the simultaneous determination of this compound and other synthetic cannabinoids in biological matrices like blood and urine.
| Performance Metric | Immunoassay (General Synthetic Cannabinoids) | LC-MS/MS (for this compound) |
| Principle | Antigen-antibody binding | Chromatographic separation and mass analysis |
| Primary Use | Screening | Confirmation and Quantification |
| Sensitivity | Variable, dependent on cross-reactivity. Cutoffs are typically in the ng/mL range (e.g., 5-20 ng/mL for JWH-018 metabolites). | High, with Limits of Detection (LODs) often in the low pg/mL to ng/mL range (e.g., 0.01–0.12 ng/mL). |
| Specificity | Can be low due to cross-reactivity with structurally related compounds, leading to false positives. Conversely, lack of cross-reactivity can lead to false negatives for new compounds. | Very high, based on specific molecular mass and fragmentation patterns. |
| Cross-Reactivity | A key performance characteristic, but often not well-characterized for newer compounds like this compound. | Not applicable in the same way; the method is designed to be highly specific. |
| Turnaround Time | Rapid (hours) | Slower (hours to days) |
| Cost per Sample | Lower | Higher |
| Expertise Required | Moderate | High |
Experimental Protocols: A Step-by-Step Look
The methodologies for immunoassay and LC-MS/MS-based detection differ significantly in their complexity and workflow.
Immunoassay (ELISA) Protocol for Synthetic Cannabinoids
This protocol provides a general overview of a competitive ELISA, a common format for drug screening.
-
Sample Preparation: Urine samples are typically diluted with a buffer provided in the kit. More complex matrices like blood may require a protein precipitation step followed by centrifugation.
-
Assay Procedure:
-
Aliquots of the prepared samples, calibrators, and controls are added to microplate wells pre-coated with antibodies specific to a target synthetic cannabinoid (e.g., a JWH-018 metabolite).
-
A known amount of enzyme-conjugated synthetic cannabinoid (the "tracer") is added to each well.
-
The plate is incubated, during which the tracer and any synthetic cannabinoids in the sample compete for binding to the fixed antibodies. Higher concentrations of the target drug in the sample will result in less tracer binding.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme on the bound tracer to produce a color change.
-
The reaction is stopped, and the absorbance of each well is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the drug in the sample.
-
-
Data Analysis: A calibration curve is generated using the calibrators, and the concentration of the synthetic cannabinoid in the samples is determined by interpolating their absorbance values from this curve.
LC-MS/MS Protocol for this compound
This protocol outlines a typical workflow for the confirmatory analysis of this compound.
-
Sample Preparation: This is a critical step to remove interferences from the biological matrix.
-
Blood: Protein precipitation with a solvent like acetonitrile (B52724) is common. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Urine: A "dilute-and-shoot" approach may be used, or a more extensive solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be performed to concentrate the analyte and remove matrix components.
-
-
Chromatographic Separation: The prepared sample extract is injected into a liquid chromatograph. A C18 or similar reversed-phase column is typically used to separate this compound from other compounds in the extract based on its polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate charged molecules of this compound.
-
Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor ions (the molecular ion of this compound) are selected and fragmented, and characteristic product ions are monitored. This highly selective process ensures accurate identification and quantification.
-
-
Data Analysis: The presence of this compound is confirmed by the detection of the correct precursor and product ions at the expected retention time. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a stable isotope-labeled internal standard.
Visualizing the Science
To better understand the underlying principles and workflows, the following diagrams are provided.
Conclusion: An Integrated Approach for Reliable Detection
References
Comparative Potency of 5F-ADBICA and its Major Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic cannabinoid 5F-ADBICA and its primary metabolic products. The information presented is supported by experimental data to illuminate the structure-activity relationships and potential physiological effects of this compound and its derivatives.
This compound, a potent indole-based synthetic cannabinoid, is known to be extensively metabolized in the body. Understanding the pharmacological activity of its metabolites is crucial for a comprehensive assessment of its overall effects and duration of action. This guide summarizes the available quantitative data on the potency of this compound and its major metabolites at the primary targets in the endocannabinoid system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2).
Potency at Cannabinoid Receptors
The primary mechanism of action for this compound and its metabolites is through agonist activity at CB1 and CB2 receptors. The potency of these compounds is typically determined by their binding affinity (Ki) and their ability to elicit a functional response (EC50) in in vitro assays.
This compound is a highly potent agonist at both CB1 and CB2 receptors, with reported EC50 values in the low nanomolar range, indicating a strong potential for psychoactive and physiological effects. The major metabolic pathways for this compound involve enzymatic reactions in the liver, primarily amide hydrolysis and hydroxylation of the N-pentyl chain.
While comprehensive pharmacological data for all metabolites of this compound is not yet available in the public domain, research on structurally similar synthetic cannabinoids suggests that some metabolites can retain significant affinity and efficacy at cannabinoid receptors. In particular, hydroxylation of the pentyl chain has been shown in related compounds to produce metabolites that are still potent agonists. Conversely, the formation of carboxylic acid metabolites through hydrolysis often leads to a significant reduction or loss of activity.
| Compound | CB1 Receptor Potency (EC50, nM) | CB2 Receptor Potency (EC50, nM) |
| This compound | 0.77 | 1.2 |
| Amide Hydrolysis Metabolite | Data not available | Data not available |
| Pentyl Hydroxylation Metabolites | Data not available | Data not available |
Note: The table will be updated as more quantitative data on the metabolites of this compound becomes available.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the potency of synthetic cannabinoids like this compound and its metabolites.
In Vitro Metabolism of this compound
-
Objective: To identify the major metabolites of this compound.
-
Methodology:
-
Incubation of this compound with human liver microsomes (HLMs) in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes.
-
The reaction is typically carried out at 37°C for a specified period.
-
The reaction is quenched, and the mixture is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the mass-to-charge ratio of the parent compound and its metabolites.
-
Structural elucidation of the metabolites is achieved through tandem mass spectrometry (MS/MS) fragmentation analysis.
-
Cannabinoid Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound and its metabolites to CB1 and CB2 receptors.
-
Methodology:
-
Cell membranes expressing either human CB1 or CB2 receptors are prepared.
-
A radiolabeled cannabinoid ligand with known high affinity (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or its metabolites).
-
The amount of radioligand displaced by the test compound is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
Cannabinoid Receptor Functional Assays
-
Objective: To determine the functional potency (EC50) and efficacy of this compound and its metabolites as agonists at CB1 and CB2 receptors.
-
Methodology (e.g., cAMP accumulation assay):
-
Cells expressing either human CB1 or CB2 receptors are treated with forskolin (B1673556) to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP).
-
The cells are then incubated with varying concentrations of the test compound.
-
Activation of the Gαi-coupled CB1 and CB2 receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
The concentration of cAMP is measured using a suitable assay kit (e.g., based on fluorescence or luminescence).
-
The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is calculated from the dose-response curve.
-
Visualizing Metabolic Pathways and Experimental Workflows
To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.
Navigating the Analytical Maze: A Comparative Guide to Proficiency Testing for 5F-ADBICA in Forensic Analysis
A deep dive into the critical evaluation of laboratory performance in the identification and quantification of the potent synthetic cannabinoid, 5F-ADBICA, this guide offers a comparative look at analytical methodologies through the lens of proficiency testing. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols and performance benchmarks essential for ensuring accuracy and reliability in forensic analysis.
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic toxicology laboratories. Among these, synthetic cannabinoid receptor agonists (SCRAs) like this compound (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) are of particular concern due to their high potency and association with severe adverse health effects. To ensure the quality and reliability of analytical results, forensic laboratories participate in proficiency testing (PT) programs.[1][2] These programs are a cornerstone of quality assurance, allowing for the inter-laboratory comparison of a laboratory's ability to accurately identify and quantify controlled substances.[2] This guide provides a comparative overview of the analytical methods used for this compound and how their performance is evaluated within a proficiency testing framework.
The Landscape of Analytical Techniques
The detection and quantification of this compound in biological matrices and seized materials primarily rely on chromatographic techniques coupled with mass spectrometry.[3][4][5] These methods offer the high sensitivity and selectivity required to identify the parent compound and its metabolites, which are often present at low concentrations.[6][7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the analysis of synthetic cannabinoids like this compound.[9] Its advantages include high sensitivity, specificity, and the ability to quantify multiple analytes in a single run.
High-Resolution Mass Spectrometry (HRMS) , such as Quadrupole Time-of-Flight (QTOF) and Orbitrap-based systems, provides highly accurate mass measurements, enabling the identification of unknown metabolites and adding an extra layer of confidence in compound identification.[6][7]
Proficiency Testing: A Framework for Comparison
A proficiency test for this compound would typically involve the distribution of blind samples containing the target analyte, its metabolites, and potentially other interfering substances to participating laboratories. The laboratories are then tasked with identifying and quantifying the substances using their routine analytical methods. The results are then compared against the known concentrations to assess laboratory performance.
Key Performance Indicators in Proficiency Testing:
-
Qualitative Identification: Correctly identifying this compound and its primary metabolites.
-
Quantitative Accuracy: Reporting a concentration value that is within an acceptable range of the target value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Demonstrating the ability to detect and reliably quantify the substance at low concentrations.[6][9]
-
Precision: The reproducibility of the measurements.
-
Selectivity: The ability of the method to distinguish the analyte from other components in the sample.
Comparative Performance of Analytical Methods
The choice of analytical method can significantly impact the results of a proficiency test. The following table summarizes the expected performance characteristics of common analytical techniques used for this compound analysis.
| Analytical Technique | Typical Limit of Quantification (LOQ) in Blood/Urine | Key Advantages | Key Disadvantages | Expected Proficiency Test Performance |
| LC-MS/MS | 0.03 - 0.36 ng/mL[9] | High sensitivity and specificity, well-established methodology. | Requires reference standards for each analyte. | High accuracy and precision in quantification. |
| LC-HRMS (e.g., QTOF) | 0.10 - 0.12 ng/mL[6] | High mass accuracy for confident identification, capable of retrospective analysis and identifying unknown metabolites.[7] | Higher initial instrument cost. | Excellent for qualitative identification and confirmation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Higher than LC-MS/MS | Good for volatile and thermally stable compounds. | May require derivatization for polar analytes like this compound metabolites. | Less commonly used for this class of compounds due to potential thermal degradation. |
Experimental Protocols: A Closer Look
The successful analysis of this compound in a proficiency testing scenario hinges on a robust and well-validated experimental protocol. Below are detailed methodologies for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
Solid-phase extraction is a common and effective method for extracting this compound and its metabolites from biological matrices.[6]
-
Sample Pre-treatment: 1 mL of blood or urine is fortified with an internal standard and mixed with a buffer solution (e.g., phosphate (B84403) buffer, pH 6).
-
SPE Cartridge Conditioning: A mixed-mode SPE cartridge is conditioned with methanol (B129727) followed by deionized water.
-
Sample Loading: The pre-treated sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a series of solvents (e.g., water, acidic buffer, and a low-percentage organic solvent) to remove interferences.
-
Elution: The analytes are eluted from the cartridge using a suitable organic solvent or solvent mixture (e.g., ethyl acetate/methanol).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Method
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate, is employed.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions monitored for each analyte to ensure specificity.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key stages of a typical forensic analysis workflow for this compound.
Caption: General laboratory workflow for the forensic analysis of this compound.
Caption: Detailed sample preparation and analysis workflow for this compound.
Conclusion
Proficiency testing is an indispensable tool for ensuring the quality and reliability of forensic analyses of potent synthetic cannabinoids like this compound. While a variety of analytical techniques can be employed, LC-MS/MS remains the most widely used and reliable method for both qualitative identification and quantitative determination. By participating in robust PT programs and employing well-validated analytical methods, forensic laboratories can confidently provide accurate and defensible results that are crucial for the justice system. The continuous evolution of novel psychoactive substances necessitates ongoing development and validation of analytical methods, with proficiency testing serving as a critical measure of a laboratory's capabilities in this ever-changing landscape.
References
- 1. nist.gov [nist.gov]
- 2. justice.gov [justice.gov]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones | springermedizin.de [springermedizin.de]
- 4. archive.interconf.center [archive.interconf.center]
- 5. softouch.on.ca [softouch.on.ca]
- 6. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparison of 5F-ADBICA effects with JWH-018 and other synthetic cannabinoids
An Objective Comparison of 5F-ADBICA, JWH-018, and Other Synthetic Cannabinoids for Researchers
This guide provides a detailed comparison of the pharmacological effects of this compound, JWH-018, and other relevant cannabinoids. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on their receptor binding affinities, functional activities, and signaling pathways.
Overview of Synthetic Cannabinoids
Synthetic cannabinoids (SCs) are a broad class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis.[1][2] However, many SCs, including this compound and JWH-018, exhibit significantly different pharmacological profiles compared to THC. While THC is a partial agonist at cannabinoid receptors, many synthetic variants are full agonists, meaning they can elicit a maximal receptor response.[3][4] This higher efficacy, often coupled with a greater binding affinity for the cannabinoid receptors (CB1 and CB2), can lead to more potent and potentially more dangerous effects.[5][[“]]
Data Presentation: Comparative Receptor Activity
The binding affinity (Ki) and functional potency (EC₅₀) of a cannabinoid for the CB1 and CB2 receptors are critical determinants of its pharmacological profile. A lower Ki value indicates a higher binding affinity, while a lower EC₅₀ value indicates greater potency. The following table summarizes these values for this compound, JWH-018, and Δ⁹-THC for comparison.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Agonist Type |
| This compound | CB1 | 0.42[7] | 0.59 - 1.78[7][8] | Full Agonist |
| CB2 | - | 1.2 - 7.5[7][8] | Full Agonist | |
| JWH-018 | CB1 | 9.00 ± 5.00[3] | 14.7 - 102[3][9] | Full Agonist[3] |
| CB2 | 2.94 ± 2.65[3] | 133[3] | Full Agonist[3] | |
| Δ⁹-THC | CB1 | - | 250[5] | Partial Agonist[3][4] |
| CB2 | - | 1157[5] | Partial Agonist |
Note: Values can vary between studies due to different experimental conditions and assay types.
Mandatory Visualization
Cannabinoid Receptor Signaling Pathway
// Relationships Ligand -> CB1R [label="Binds"]; CB1R -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits", arrowhead=tee]; G_protein -> Ca_channel [label="Inhibits", arrowhead=tee]; G_protein -> K_channel [label="Activates"]; G_protein -> MAPK [label="Activates"]; AC -> cAMP [style=dashed, arrowhead=none]; ATP -> AC [style=dashed]; cAMP -> Response [label="Leads to"]; Ca_channel -> Response [label="Contributes to"]; K_channel -> Response [label="Contributes to"]; MAPK -> Response [label="Leads to"];
}
Experimental Workflow: Radioligand Binding Assay
// Workflow connections prep_membranes -> incubate [style=invis]; prep_radioligand -> incubate [style=invis]; prep_compound -> incubate [style=invis]; edge [color="#4285F4"]; {rank=same; prep_membranes; prep_radioligand; prep_compound;} incubate -> filter; filter -> wash; wash -> count; count -> calculate; }
Experimental Workflow: cAMP Accumulation Assay
// Workflow connections edge [color="#4285F4"]; seed_cells -> add_compound; add_compound -> add_forskolin; add_forskolin -> lyse_cells; lyse_cells -> detect_camp; detect_camp -> analyze_data; }
Experimental Protocols
Radioligand Binding Assay Protocol
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor. [2][10]
-
Objective: To quantify the binding affinity of a test compound for human CB1 and CB2 receptors.
-
Materials:
-
Membrane Preparations: Commercially available cell membranes (e.g., from HEK-293 or CHO cells) expressing human CB1 or CB2 receptors. [2] * Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940, labeled with a radioactive isotope. [2][10] * Test Compound: The unlabeled cannabinoid to be evaluated (e.g., this compound).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4. [10] * Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C). [10] * Detection: Liquid scintillation counter. [10]* Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the radioligand to a final concentration of approximately 0.5-1.0 nM. [10] 2. Reaction Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and the membrane preparation. [10] * Non-specific Binding: Add a high concentration of a non-labeled ligand (e.g., 10 µM WIN 55,212-2), radioligand, and the membrane preparation. [2][10] * Competitive Binding: Add the diluted test compound, radioligand, and the membrane preparation. [10] 3. Incubation: Incubate the plate, often at 30°C for 60-90 minutes with gentle agitation. [10] 4. Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. [10] 5. Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. [10] 6. Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity in counts per minute (CPM) using a scintillation counter. [10]* Data Analysis:
-
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. [10] 2. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [11]
-
cAMP Accumulation Assay Protocol
This functional assay measures a compound's ability to modulate the activity of adenylyl cyclase, providing insight into its efficacy as an agonist or antagonist. For CB1/CB2 receptors, which are Gi/o-coupled, agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). [12][13]
-
Objective: To determine the functional potency (EC₅₀) of a test compound by measuring its effect on forskolin-stimulated cAMP production.
-
Materials:
-
Cells: A cell line (e.g., HEK-293 or CHO) stably expressing the human CB1 or CB2 receptor.
-
Test Compound: The cannabinoid to be evaluated.
-
Stimulant: Forskolin (B1673556), a direct activator of adenylyl cyclase. [13][14] * Assay Buffer: A suitable cell culture medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. [13] * Detection Kit: A commercial cAMP assay kit (e.g., cAMP-Glo™, HTRF, or ELISA-based). [13]* Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight. [13] 2. Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. [13] 3. Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the test compound dilutions to the appropriate wells.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production. [13] 4. Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature or 37°C. [13] 5. Cell Lysis: Add a lysis buffer to each well to release the intracellular cAMP. [13] 6. Detection: Follow the protocol of the chosen commercial cAMP detection kit to quantify the amount of cAMP in each well. This typically involves a competitive binding reaction that generates a detectable signal (e.g., luminescence, fluorescence). [13][15]* Data Analysis:
-
-
Plot the cAMP levels against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) and the maximal effect (Emax).
-
References
- 1. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. Understanding Synthetic Cannabinoids | Project CBD [projectcbd.org]
- 5. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. biochemprime.com [biochemprime.com]
- 9. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. marshall.edu [marshall.edu]
Navigating the Analytical Maze: A Comparative Guide to Methods for 5F-ADBICA and Other New Psychoactive Substances
For researchers, scientists, and drug development professionals at the forefront of combating the rise of New Psychoactive Substances (NPS), the accurate and simultaneous analysis of these rapidly evolving compounds is a critical challenge. This guide provides an objective comparison of validated analytical methods for 5F-ADBICA and other synthetic cannabinoids, supported by experimental data to inform methodological choices in forensic toxicology, clinical chemistry, and drug development.
The clandestine nature of NPS production necessitates robust and versatile analytical techniques capable of identifying and quantifying a wide array of structurally similar compounds. This guide focuses on the prevalent chromatographic techniques coupled with mass spectrometry, offering a detailed examination of their performance characteristics and experimental protocols.
Performance Comparison of Analytical Methods
The simultaneous analysis of this compound and other NPS is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these methods often depends on the specific analytes, the biological matrix, and the desired sensitivity and throughput. Below is a summary of validation data from published studies, providing a quantitative comparison of these techniques.
Table 1: Comparative Validation Data for LC-MS/MS Methods in Whole Blood
| Analyte(s) | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| This compound, 5F-NPB-22 | LC-MS/MS | 0.01 - 0.12 | 0.03 - 0.36 | 77.4 - 97.3 | [1] |
| 29 Synthetic Cannabinoids | LC-MS/MS | 0.1 - 6.0 | 1.0 - 6.0 | Not Reported | [2] |
Table 2: Comparative Validation Data for LC-MS/MS Methods in Urine
| Analyte(s) | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| This compound, 5F-NPB-22 | LC-MS/MS | 0.01 - 0.12 | 0.03 - 0.36 | 77.4 - 97.3 | [1] |
| 11 Synthetic Cannabinoids (including 5F-ADB) | LC-MS/MS | Not Reported | 0.01 - 0.1 | 69.9 - 118.39 |
Table 3: Validation Data for GC-MS/MS Methods in Plasma/Blood
| Analyte(s) | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| 5F-ADB-PINACA, AB-FUBINACA | GC-MS/MS | 0.005 - 0.01 | 0.2 | 87.6 - 104 | [3] |
| 5F-MDMB-PICA, 5F-CUMYL-PICA | GC-MS/MS | Not Reported | Not Reported | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS/MS.
Protocol 1: LC-MS/MS Analysis of this compound and 5F-NPB-22 in Whole Blood[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 250 µL of whole blood into a test tube.
-
Add 2 mL of an acetonitrile:ethyl acetate (B1210297) (25:75) extraction solvent.
-
Cap the tube and rotate for 15 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness at 45 °C under a nitrogen stream.
-
Reconstitute the dried extract in 0.5 mL of the initial mobile phase.
2. LC-MS/MS Parameters:
-
Column: Pentafluorophenylpropyl (PFPP) column (e.g., Allure 50 × 2.1 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (10 mM ammonium (B1175870) formate (B1220265) in ultrapure water) and Mobile Phase B (methanol).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.
Protocol 2: General Workflow for GC-MS/MS Analysis of Synthetic Cannabinoids
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To a 1 mL whole blood sample, add an internal standard.
-
Pre-treat the sample (e.g., with a buffer or hydrolysis enzyme).
-
Load the sample onto a conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS/MS analysis. Derivatization may be required for certain analytes to improve volatility and thermal stability.
2. GC-MS/MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A gradient temperature program to ensure separation of all analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic fragmentation ions.
Visualizing the Process and Pathway
To further clarify the analytical workflow and the biological target of these substances, the following diagrams are provided.
Synthetic cannabinoids like this compound exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly found in the central nervous system.
Conclusion
Both LC-MS/MS and GC-MS/MS are powerful techniques for the simultaneous analysis of this compound and other NPS. LC-MS/MS generally offers the advantage of analyzing a wider range of compounds, including thermally labile and polar metabolites, with simpler sample preparation. GC-MS/MS, on the other hand, can provide excellent chromatographic separation and is a well-established technique in many laboratories. The choice of method should be guided by the specific analytical needs, available instrumentation, and the validation data presented in this guide. As the landscape of NPS continues to evolve, the development and validation of robust, comprehensive, and rapid analytical methods will remain a cornerstone of public health and safety efforts.
References
Assessing the Specificity of Antibodies for 5F-ADBICA Detection: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology. 5F-ADBICA, a potent synthetic cannabinoid, is among the many compounds that require sensitive and specific detection methods for accurate identification. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely used for initial screening due to their high throughput and cost-effectiveness. However, the constant structural evolution of synthetic cannabinoids necessitates a thorough evaluation of antibody specificity to avoid false-negative or false-positive results.
This guide provides a framework for assessing the specificity of antibodies for this compound detection, offering a comparison of hypothetical antibody performance based on trends observed in the literature. It also includes detailed experimental protocols and visual representations of key processes to aid researchers in their evaluation of detection methodologies.
Antibody Specificity: A Comparative Overview
The specificity of an antibody is its ability to bind to a single, specific epitope. In the context of this compound detection, a highly specific antibody will have a strong affinity for this compound while exhibiting minimal or no binding to other structurally related synthetic cannabinoids or endogenous compounds. Cross-reactivity, the binding of an antibody to non-target molecules, is a critical parameter to assess.
| Compound | Chemical Structure Similarity to this compound | Antibody A (Illustrative Cross-Reactivity %) | Antibody B (Illustrative Cross-Reactivity %) | Antibody C (Illustrative Cross-Reactivity %) |
| This compound | Target Analyte | 100% | 100% | 100% |
| ADBICA | High | 85% | 92% | 78% |
| 5F-PINACA | Moderate | 45% | 60% | 30% |
| AB-FUBINACA | Moderate | 30% | 45% | 20% |
| JWH-018 | Low | <5% | 10% | <2% |
| THC | Very Low | <1% | <1% | <1% |
| CBD | Very Low | <1% | <1% | <1% |
Note: This table presents hypothetical data for illustrative purposes. Researchers should always refer to the manufacturer's product data sheet for specific cross-reactivity information and perform their own validation studies.
Experimental Workflow and Signaling Pathways
To ensure accurate and reproducible results, a standardized workflow for assessing antibody specificity is crucial. The following diagram illustrates a typical experimental workflow for this purpose.
Understanding the mechanism of action of this compound is also important. Like other synthetic cannabinoids, it primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. The following diagram illustrates a simplified signaling pathway upon activation of the CB1 receptor.
Experimental Protocols
Accurate assessment of antibody specificity relies on well-defined and executed experimental protocols. Below are detailed methodologies for competitive ELISA, a common format for detecting small molecules like this compound.
Competitive ELISA Protocol
This protocol is designed to determine the cross-reactivity of an antibody by measuring the competition between this compound and other compounds for binding to a limited amount of antibody.
Materials:
-
96-well microtiter plates
-
Antibody specific for this compound
-
This compound standard
-
Structurally related compounds (cross-reactants)
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme-conjugated secondary antibody (if the primary antibody is not labeled)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the test compounds (cross-reactants) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked 96-well plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standard.
-
Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Alternative and Confirmatory Methods
While ELISA is a valuable screening tool, other techniques can provide more detailed information on antibody-antigen interactions.
-
Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. SPR can provide a more in-depth characterization of antibody specificity and cross-reactivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for confirmatory analysis. It offers high sensitivity and specificity for the unambiguous identification and quantification of this compound and its metabolites. While not a measure of antibody specificity itself, it is used to confirm the results of immunoassays.
Conclusion
The specificity of antibodies used for the detection of this compound is paramount for reliable screening results. This guide provides a framework for researchers to assess and compare the performance of different antibodies. Due to the dynamic nature of the synthetic cannabinoid market, continuous validation of immunoassay performance against newly emerging analogs is essential. By employing rigorous experimental protocols and understanding the underlying principles of antibody-antigen interactions, researchers can ensure the accuracy and reliability of their detection methods, ultimately contributing to better public health and safety.
Comparative Stability of 5F-ADBICA in Biological Matrices: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of novel psychoactive substances like 5F-ADBICA in biological samples is critical for accurate toxicological analysis, pharmacokinetic studies, and the development of reliable detection methods. This guide provides a comparative overview of the stability of this compound in different biological matrices, supported by experimental data and detailed methodologies.
The synthetic cannabinoid this compound presents a significant challenge for forensic and clinical laboratories due to its potent effects and rapid metabolism. Ensuring the integrity of samples from collection to analysis is paramount for obtaining meaningful and legally defensible results. This guide synthesizes available data on the stability of this compound and structurally similar compounds in various biological matrices under different storage conditions.
Comparative Stability Data
The stability of synthetic cannabinoids is highly dependent on the biological matrix, storage temperature, and the specific chemical structure of the compound. While specific long-term stability data for this compound is not extensively available in peer-reviewed literature, a validation study for its detection in whole blood and urine provides crucial insights into its short-term stability. General trends observed for other synthetic cannabinoids, particularly those with similar indazole core structures, suggest that freezer storage is the most effective method for long-term preservation.
Below is a summary of stability data for this compound and comparable synthetic cannabinoids. It is important to note that direct extrapolation of stability from one compound to another should be done with caution.
| Biological Matrix | Compound | Storage Temperature | Duration | Analyte Concentration Change | Reference |
| Whole Blood | This compound | Room Temperature (20-25°C) | 24 hours | Not specified, but method validated | [1] |
| Whole Blood | This compound | Refrigerated (4°C) | 72 hours | Not specified, but method validated | [1] |
| Whole Blood | This compound | Frozen (-20°C) | 15 days | Not specified, but method validated | [1] |
| Urine | This compound | Room Temperature (20-25°C) | 24 hours | Not specified, but method validated | [1] |
| Urine | This compound | Refrigerated (4°C) | 72 hours | Not specified, but method validated | [1] |
| Urine | This compound | Frozen (-20°C) | 15 days | Not specified, but method validated | [1] |
| Whole Blood | 5F-ADB | Room Temperature | Unstable | Degrades to butanoic acid metabolite | [2] |
| Whole Blood | 5F-ADB | Refrigerated | Unstable | Degrades to butanoic acid metabolite | [2] |
| Whole Blood | 5F-ADB | Frozen | Considerably more stable | [2] | |
| Urine | 5F-ADB Metabolites | Frozen (-30°C or -80°C) | 3-5 years | Largely very stable | [3] |
Experimental Protocols
The following are detailed methodologies for the extraction, detection, and stability assessment of this compound in biological matrices, based on a validated LC/MS-MS method.[1]
Sample Preparation and Extraction
Whole Blood:
-
Transfer 250 µL of the whole blood sample to a 16 × 100-mm test tube.
-
Add 2 mL of an acetonitrile (B52724):ethyl acetate (B1210297) (25:75) solution.
-
Cap the tube and rotate for 15 minutes.
-
Centrifuge the sample for 10 minutes at 3500 rpm.
-
Transfer the organic layer to a new tube and evaporate to dryness at 45°C under a stream of nitrogen.
-
Reconstitute the dried extract with the mobile phase for LC/MS-MS analysis.
Urine:
-
To 0.5 mL of the urine sample, add 1.5 mL of ice-cold acetonitrile and 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution.
-
Shake the mixture and then centrifuge.
-
Transfer 1 mL of the organic layer to a separate vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with the mobile phase for LC/MS-MS analysis.
Stability Study Protocol
To assess the stability of this compound, the following experiments were conducted as part of the method validation[1]:
-
Short-Term Stability: Spiked blood and urine samples were kept at room temperature for 24 hours and at 4°C for 72 hours before extraction and analysis.
-
Freeze-Thaw Stability: The stability of the analyte was determined after three freeze-thaw cycles. Spiked samples were frozen at -20°C and thawed at room temperature.
-
Long-Term Stability: Spiked samples were stored at -20°C for 15 days before being analyzed.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the analysis and the biological action of this compound, the following diagrams were created using the Graphviz DOT language.
Discussion and Recommendations
The available data, although limited for this compound specifically, strongly suggests that proper storage is essential for maintaining the integrity of toxicological samples. For routine analysis, processing of blood and urine samples should occur as soon as possible. If immediate analysis is not feasible, samples should be stored frozen at -20°C or lower to minimize degradation.[2][3]
The high potency and rapid metabolism of this compound mean that the parent compound may be present at very low concentrations or be entirely absent in biological samples, particularly after a period of time has elapsed since consumption.[4] Therefore, analytical methods should also target the major metabolites of this compound to increase the window of detection. Based on studies of structurally related compounds like 5F-ADB, expected metabolic pathways include ester hydrolysis and oxidative defluorination.[4]
The signaling pathway of this compound, like other synthetic cannabinoids, is primarily mediated through its potent agonism of the CB1 and CB2 receptors.[5] The activation of CB1 receptors in the central nervous system is responsible for the psychoactive effects.[6][7] Understanding these pathways is crucial for the development of targeted therapies for intoxication and for elucidating the mechanisms behind the adverse health effects associated with these substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemprime.com [biochemprime.com]
- 6. researchgate.net [researchgate.net]
- 7. A new designer drug 5F-ADB activates midbrain dopaminergic neurons but not serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vivo Bioequivalence of 5F-ADBICA Formulations: A Comparative Guide
A comprehensive in vivo bioequivalence guide for different formulations of the synthetic cannabinoid 5F-ADBICA is currently hampered by a lack of direct comparative studies in publicly available scientific literature. This guide, therefore, synthesizes available data from studies on this compound and structurally similar synthetic cannabinoids to provide a comparative overview for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a reference for understanding the potential in vivo behavior of different this compound formulations.
This compound is a potent indole-based synthetic cannabinoid agonist at both CB1 and CB2 receptors, with EC50 values of 0.77 nM and 1.2 nM, respectively[1]. Understanding its in vivo bioequivalence is crucial for both therapeutic development and for assessing the public health risks associated with its illicit use. Bioequivalence studies are designed to compare the rate and extent to which the active ingredient from different formulations becomes available at the site of drug action[2].
Comparative Pharmacokinetic Data
Direct comparative pharmacokinetic data for different this compound formulations is not available. However, data from studies on structurally related synthetic cannabinoids, such as 5F-MDMB-PICA, can provide valuable insights into the potential in vivo disposition of this compound. The following table summarizes pharmacokinetic parameters from a study on 5F-MDMB-PICA in male Wistar rats following oral administration. It is important to note that these values can be significantly influenced by the formulation and vehicle used.
| Parameter | 5 mg/kg Dose | 50 mg/kg Dose |
| Plasma Half-Life (t½) | 26.16 h | 14.82 h |
| Volume of Distribution (Vd) | 86.43 L | 205.39 L |
| Plasma Clearance (CL) | 2.28 L/h | 9.60 L/h |
| Data from a pharmacokinetic study of 5F-MDMB-PICA in male Wistar rats.[3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the in vivo bioequivalence and pharmacological effects of synthetic cannabinoids, based on protocols described in the scientific literature.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a synthetic cannabinoid following oral administration in rats.
-
Drug Formulation and Administration:
-
Sample Collection:
-
Blood samples are collected at predetermined time points following administration to capture the absorption, distribution, metabolism, and excretion phases of the drug.
-
-
Sample Preparation:
-
Plasma is separated from the blood samples.
-
A dual extraction protocol involving liquid-liquid extraction and protein precipitation is employed to optimize analyte recovery and minimize matrix effects[4].
-
-
Analytical Method:
-
The concentration of the synthetic cannabinoid in the plasma samples is quantified using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS)[3][4].
-
The method should be validated according to regulatory guidelines (e.g., FDA guidelines) for selectivity, linearity, and precision[4].
-
-
Data Analysis:
Assessment of Cannabimimetic Effects (Tetrad Assay)
The "tetrad" assay is a standard in vivo method to quantify the cannabimimetic properties of a compound by measuring four key effects: hypothermia, analgesia, catalepsy, and locomotor suppression.
-
Animal Model: Mice are frequently used for this assay[2][5][6].
-
Drug Formulation and Administration:
-
The test compound is dissolved in an appropriate vehicle.
-
The compound is administered to the animals, typically via intraperitoneal (i.p.) injection[7].
-
-
Measurement of Effects:
-
Hypothermia: Core body temperature is measured using a rectal probe at various time points after drug administration[5][7].
-
Analgesia: The tail-flick or hot-plate test is used to assess the animal's response to a thermal pain stimulus.
-
Catalepsy: The bar test is used to measure the time an animal remains in an unnatural posture.
-
Locomotor Activity: Spontaneous activity is measured in an open-field arena or activity monitor.
-
-
Data Analysis:
-
Dose-dependent effects on each of the four parameters are evaluated to determine the cannabimimetic activity of the compound.
-
Visualizations
Cannabinoid Receptor 1 (CB1) Signaling Pathway
This compound exerts its effects primarily through the activation of the CB1 receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the key signaling events that occur upon CB1 receptor activation.
Caption: CB1 Receptor Signaling Cascade.
In Vivo Pharmacokinetic Study Workflow
The following diagram outlines the typical workflow for an in vivo pharmacokinetic study of a synthetic cannabinoid.
Caption: In Vivo Pharmacokinetic Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats | Semantic Scholar [semanticscholar.org]
- 5. Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Cutoff Concentrations for 5F-ADBICA in Forensic Toxicology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5F-ADBICA, a potent synthetic cannabinoid, to aid in the establishment of cutoff concentrations for forensic toxicology applications. Due to the limited establishment of official cutoff levels for this compound, this document focuses on presenting concentration ranges observed in forensic cases, offering a valuable reference for interpreting toxicological findings. The guide also details experimental protocols for detection and compares this compound with other relevant synthetic cannabinoids.
Data Presentation: Quantitative Analysis of this compound in Forensic Cases
The following tables summarize the reported concentrations of this compound and its primary metabolite in blood and urine from various forensic investigations. These values provide context for therapeutic, toxic, and fatal concentration ranges. It is important to note that this compound is often referred to as 5F-ADB in scientific literature.
Table 1: Concentrations of this compound in Blood Samples from Forensic Cases
| Case Type | This compound Concentration (ng/mL) | Notes | Reference(s) |
| Fatal Intoxications | 0.10 - 1.55 (mean = 0.40) | In a study of 70 fatal cases where 5F-ADB was the only drug detected. | [1] |
| Fatal Intoxication | 0.19 ± 0.04 | Postmortem heart blood. | |
| Fatal Intoxications | Central Blood: 0.010 - 2.2; Peripheral Blood: 0.010 - 0.77 | Data from 43 fatalities. | |
| Non-fatal Intoxication | Plasma: Detected (concentration not specified) | Sample taken approximately 2 hours after the incident. | [2][3] |
Table 2: Concentrations of this compound Metabolites in Biological Samples from Forensic Cases
| Metabolite | Matrix | Concentration (ng/mL) | Notes | Reference(s) |
| 5F-ADB methyl ester hydrolysis metabolite | Blood | 0.15 - 23.4 (mean = 2.69) | Detected in 70 fatal cases. | [1] |
| 5F-ADB methyl ester hydrolysis metabolite | Urine | 0.28 - 72.2 (mean = 9.02) | Detected in 35 of 36 fatal cases; parent 5F-ADB was not detected in any urine samples. | [1] |
| 5F-ADB N-(5-OH-pentyl) metabolite | Plasma | Detected (concentration not specified) | Detected in a non-fatal intoxication case. | [2][3] |
Table 3: Comparison of in vitro (Human Hepatocytes) Metabolites of this compound and 5F-MDMB-PICA
| Metabolic Reaction | This compound (5F-MDMB-PINACA) | 5F-MDMB-PICA |
| Ester Hydrolysis | Major metabolite | Major metabolite |
| Ester Hydrolysis + Oxidative Defluorination | Present | Present |
| Oxidative Defluorination | Present | Present |
| Monohydroxylation | Present | Present |
| Amide Hydrolysis | - | Present |
| Dehydrogenation | - | Present |
| Glucuronidation | Present (5 metabolites identified) | Present (3 metabolites identified) |
Experimental Protocols
The detection and quantification of this compound and its metabolites in biological matrices are typically performed using highly sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Solid-Phase Extraction - SPE)
A common procedure for extracting this compound and its metabolites from blood and urine samples involves the following steps:
-
Sample Pre-treatment: To 1 mL of the biological sample (blood or urine), an internal standard is added. For urine samples, enzymatic hydrolysis with β-glucuronidase is often performed to cleave glucuronide conjugates.
-
Extraction: The sample is subjected to solid-phase extraction. The specific sorbent and elution solvents may vary depending on the laboratory's validated method.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent, typically a mixture of the initial mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for quantification of the target analytes (this compound and its metabolites) and the internal standard.
Mandatory Visualization
Metabolic Pathway of this compound
The metabolism of this compound is extensive, with the parent compound often being undetectable in urine samples. The primary metabolic pathways involve ester hydrolysis and oxidative defluorination.
Caption: Metabolic pathway of this compound.
Experimental Workflow for this compound Detection
The following diagram illustrates a typical workflow for the forensic toxicological analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Comparison with Other Synthetic Cannabinoids
Potency
This compound is recognized for its high potency, which is significantly greater than that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Its strong binding affinity to the cannabinoid receptors, particularly CB1, contributes to its profound psychoactive effects.[4] In comparison to its indole (B1671886) analogue, 5F-MDMB-PICA, 5F-ADB (an indazole) has been shown to have a slightly lower potency in some studies, though both are considered extremely potent.[2] One study reported an EC50 value of 0.59 nM for 5F-ADB at the CB1 receptor, which was about 30 times lower than that of the first-generation synthetic cannabinoid JWH-018 and approximately 290 times lower than THC.[2]
Metabolism
The metabolic pathways of this compound and 5F-MDMB-PICA share similarities, with ester hydrolysis and oxidative defluorination being common major biotransformations for both compounds.[5] However, some differences exist; for instance, amide hydrolysis and dehydrogenation have been identified as metabolic routes for 5F-MDMB-PICA but are less prominent or absent for this compound.[6] The extensive metabolism of both compounds underscores the importance of targeting their metabolites for reliable detection in urine.
Analytical Detection
The detection of this compound and other potent synthetic cannabinoids presents analytical challenges due to their low dosage and extensive metabolism, leading to very low concentrations of the parent drug in biological fluids.[7][8] Immunoassays for synthetic cannabinoids often lack the specificity to detect newer compounds like this compound and can produce false-negative results.[9] Therefore, mass spectrometry-based methods are essential for the definitive identification and quantification of these substances and their metabolites. The hydrolytic instability of 5F-ADB in alkaline urine can also pose a challenge for accurate quantification, making proper sample handling and storage critical.[8]
References
- 1. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical findings in a non-fatal intoxication with the synthetic cannabinoid 5F-ADB (5F-MDMB-PINACA): a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochemprime.com [biochemprime.com]
- 5. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. legal-resources.uslegalforms.com [legal-resources.uslegalforms.com]
- 11. academic.oup.com [academic.oup.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5F-ADBICA: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical procedures for the proper disposal of 5F-ADBICA, a synthetic cannabinoid intended for research applications only. The physiological and toxicological properties of this compound have not been fully determined, necessitating a cautious approach to its handling and disposal.[1] Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. All waste procedures must be conducted in accordance with local, state, and federal regulations; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[2][3]
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below. This information is essential for understanding the substance's characteristics and for completing hazardous waste documentation.
| Property | Value |
| Formal Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide |
| CAS Number | 1863065-82-0[1] |
| Molecular Formula | C₂₀H₂₈FN₃O₂[1] |
| Molecular Weight | 361.5 g/mol [1] |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMF (12 mg/ml), DMSO (12 mg/ml), Ethanol (10 mg/ml), Methanol (B129727) (1 mg/ml)[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the safe collection and disposal of this compound waste. This includes the pure compound, solutions, and any materials contaminated during research activities.
Waste Characterization and Segregation
-
Identify as Halogenated Hazardous Waste : this compound contains a fluorine atom, classifying it as a halogenated organic compound.[4] This is the most critical determination for its disposal pathway.
-
Strict Segregation : Never mix this compound waste with non-halogenated organic solvents, aqueous waste, acids, or bases.[2][4] Cross-contamination can create hazardous reactions and complicates the disposal process. All halogenated waste streams must be collected separately.
-
Contaminated Materials : All items that have come into contact with this compound, including personal protective equipment (PPE), pipette tips, vials, and cleaning materials, must be treated as hazardous waste and disposed of in the same designated container.[5]
Required Personal Protective Equipment (PPE)
Ensure the following PPE is worn at all times when handling this compound waste:
-
Chemical-resistant gloves (e.g., Nitrile)
-
Safety glasses or goggles
-
Laboratory coat
Waste Collection and Labeling
-
Use Appropriate Containers : Collect all this compound waste in a designated, leak-proof container that is compatible with the waste materials (e.g., a high-density polyethylene (B3416737) or glass container with a secure screw-top cap).[6]
-
Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound" and any solvents used. The accumulation start date must also be clearly marked.
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when waste is being added.[6]
On-Site Storage
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated and properly marked Satellite Accumulation Area within the laboratory.[6] This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment : It is best practice to place the waste container within a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.[2]
Arranging for Final Disposal
-
Contact EHS : Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7][8]
-
Do Not Transport : Laboratory personnel should never transport hazardous waste outside of their designated work area.[8] This must be handled by trained EHS staff or a licensed hazardous waste contractor.
-
Render Unusable (If Required) : Some regulations, particularly for controlled substance analogs, require that the waste be rendered "unusable and unrecognizable" before disposal.[3][9][10] This often involves mixing the material with at least 50% non-hazardous solid waste (e.g., cat litter or soil).[3][10] Consult your EHS department to determine if this step is required by your institution or local regulations.
Decontamination Protocol
Proper decontamination of surfaces and equipment is essential to prevent unintended exposure and cross-contamination.
-
Work Surfaces : Clean all potentially contaminated work surfaces (e.g., fume hood, benchtop) with an appropriate solvent known to be effective for cannabinoids, such as methanol or dichloromethane, followed by a laboratory-grade detergent.[11][12] All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as halogenated hazardous waste.
-
Non-Disposable Equipment (e.g., Glassware) :
-
Rinse the equipment with a suitable organic solvent (e.g., methanol) to remove the bulk of the compound.
-
Collect this initial rinseate and dispose of it as halogenated hazardous waste.[8]
-
Proceed with a standard laboratory cleaning procedure using an appropriate detergent.
-
An empty container that held an acute hazardous waste must be triple rinsed before being considered non-hazardous.[8] While this compound is not officially listed as an acute hazardous waste, its unknown toxicology warrants this cautious approach. The rinseate must be collected as hazardous waste.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 4. benchchem.com [benchchem.com]
- 5. Training and Decontamination | Substance Use | CDC [cdc.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. mtu.edu [mtu.edu]
- 8. vumc.org [vumc.org]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. samboi.kr [samboi.kr]
Essential Safety and Operational Guidance for Handling 5F-ADBICA
For Researchers, Scientists, and Drug Development Professionals
The following provides essential safety and logistical information for the handling and disposal of 5F-ADBICA, a synthetic cannabinoid. Due to the limited toxicological data available for this compound, a high degree of caution is advised. The physiological and toxicological properties of this compound have not been fully determined[1]. Therefore, adherence to stringent safety protocols is paramount to minimize potential exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for 5-fluoro ADBICA from Cayman Chemical states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and does not list specific PPE requirements, it is crucial to follow the usual precautionary measures for handling chemicals of unknown toxicity. The following table summarizes recommended PPE based on general best practices for handling potent chemical compounds.
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations[2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure. | Gloves should be inspected before use and removed carefully to avoid skin contamination[2]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced[2]. |
| Body Protection | A long-sleeved shirt and long-legged pants or a coverall should be worn. For handling concentrates, a chemical-resistant apron is recommended. | Clothing should be made of sturdy material. An apron provides an additional layer of protection against splashes and spills[3]. |
| Foot Protection | Closed-toe shoes. Chemical-resistant boots or shoe covers are recommended when there is a risk of spills. | Pant legs should be worn outside of boots to prevent chemicals from entering[4]. |
Operational and Disposal Plan: A Step-by-Step Guide
This procedural workflow outlines the safe handling, use, and disposal of this compound.
Preparation and Handling:
-
Ventilation: Always handle this compound powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particles[2].
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above[2].
-
Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust when handling the solid form. Do not eat, drink, or smoke in the handling area[2].
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory[2].
Storage:
-
Store this compound in a tightly closed, properly labeled container[2].
-
Keep the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[2].
Disposal:
As a synthetic compound with unknown environmental and toxicological effects, this compound waste must be managed as hazardous chemical waste and segregated properly.
-
Trace Waste: Items with minimal residual contamination (less than 3% by weight), such as used gloves, gowns, and wipes, should be disposed of in designated hazardous waste containers for incineration[2].
-
Bulk Waste: Grossly contaminated items, unused or expired this compound, and materials used to clean up spills are considered "bulk" waste and must be disposed of according to local, state, and federal regulations for hazardous chemical waste[2][5]. Do not allow the substance to enter sewers or surface and ground water.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
